molecular formula C5H2Cl2N2O2 B041883 2,6-Dichloro-3-nitropyridine CAS No. 16013-85-7

2,6-Dichloro-3-nitropyridine

Cat. No.: B041883
CAS No.: 16013-85-7
M. Wt: 192.98 g/mol
InChI Key: SHCWQWRTKPNTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-nitropyridine undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalixarenepyridines.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCWQWRTKPNTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166803
Record name 2,6-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16013-85-7
Record name 2,6-Dichloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16013-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016013857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichloro-3-nitropyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7F529L8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-dichloro-3-nitropyridine, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon.[3] At room temperature, it exists as a crystalline solid, typically appearing as a light yellow or yellow powder or chunks.[3][4][5] It has a mild chemical odor, though some sources report no distinct odor.[3][5] The compound is sparingly soluble in water.[3]

The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₂Cl₂N₂O₂[6][7]
Molecular Weight 192.99 g/mol [7][8]
Appearance Light yellow to yellow solid/crystalline powder[3][4][5]
Melting Point 55 - 68 °C[5][8]
Boiling Point Not available[5]
Flash Point >110 °C (>230 °F) (closed cup)[5][8]
Solubility Sparingly soluble in water[3]
CAS Number 16013-85-7[7]
EC Number 240-151-1[7][8]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dichloropyridine (B45657). Various methods have been documented, differing primarily in the choice of nitrating agents and reaction conditions.

This protocol involves the direct nitration of 2,6-dichloropyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Methodology:

  • A mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) is cooled to 0 °C.[1][9]

  • 2,6-Dichloropyridine (5 g, 0.033 mol) is added portion-wise to the cooled acid mixture.[1][9]

  • Following the addition, the reaction mixture is heated to 65 °C for a duration of 2 hours.[1][9]

  • After the reaction is complete, the mixture is cooled to room temperature.[1]

  • The cooled mixture is then carefully poured over ice water to precipitate the product.[1]

  • The resulting solid is collected by filtration and dried under a vacuum.[1]

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel (60–120 mesh), with a petroleum ether and ethyl acetate (B1210297) mixture as the eluent, yielding a pale yellow solid.[1][9]

This alternative method utilizes potassium nitrate (B79036) as the nitrating agent in a sulfuric acid medium.

Methodology:

  • To a 150 mL three-necked flask, add 80 mL of concentrated sulfuric acid with stirring at room temperature.[10]

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the acid.[10]

  • Subsequently, slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.[10]

  • Continue stirring for 30 minutes after the addition is complete.[10]

  • The temperature is then gradually increased to 120°C, and the reaction is maintained at this temperature for 10 hours.[10]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice while stirring.[10]

  • The white solid precipitate is washed with ice water until neutral, filtered, and dried to yield the final product.[10]

The following diagram illustrates the key steps involved in the synthesis and purification of this compound as described in Protocol 1.

start Start: Reagents reagents 2,6-Dichloropyridine Conc. H₂SO₄ Fuming HNO₃ start->reagents Prepare step1 1. Mix Acids & Cool (0 °C) reagents->step1 step2 2. Add 2,6-Dichloropyridine step1->step2 step3 3. Heat Reaction Mixture (65 °C for 2h) step2->step3 step4 4. Quench with Ice Water step3->step4 step5 5. Filter & Dry Solid step4->step5 step6 6. Purify via Column Chromatography step5->step6 Crude Product end End: Purified Product step6->end

Caption: Synthesis workflow for this compound.

Structural Information

The molecular structure of this compound consists of a pyridine (B92270) ring substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 3.[3] X-ray crystallography studies have shown that the pyridine ring is essentially planar.[1][11] The asymmetric unit of its crystal structure contains two crystallographically independent molecules.[1][11]

References

2,6-dichloro-3-nitropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitropyridine is a halogenated nitroaromatic heterocyclic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity, driven by the presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring, makes it a versatile building block for creating more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, supported by experimental data and protocols.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] The structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 3.

The chemical structure can be represented by the following SMILES string: C1=CC(=NC(=C1--INVALID-LINK--[O-])Cl)Cl.[3]

Physicochemical Properties

This compound is a yellow crystalline powder or chunks at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol [4][5][6]
CAS Number 16013-85-7[4][5][6]
Melting Point 55-60 °C (lit.)[2][4][6]
Appearance Yellow crystalline powder or chunks[1][2]
Solubility Sparingly soluble in water[1]
InChI 1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H[4][6][7]
InChIKey SHCWQWRTKPNTEM-UHFFFAOYSA-N[4][6][7]

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 2,6-dichloropyridine (B45657).[8][9] Various synthetic protocols have been developed to optimize yield and purity.

Experimental Protocol: Nitration of 2,6-Dichloropyridine

This protocol is based on a common laboratory-scale synthesis.[10]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Ice Water

  • 150 mL Three-necked flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.[10]

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirring sulfuric acid.[10]

  • Following the addition of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.[10]

  • After the addition is complete, continue stirring for 30 minutes at room temperature.[10]

  • Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[10]

  • Upon completion, cool the reaction mixture to room temperature.[2][10]

  • Pour the cooled mixture into crushed ice with continuous stirring.[2][10]

  • A white solid precipitate will form. Wash the precipitate with ice water until it is neutral.[2][10]

  • Collect the solid by filtration and dry to obtain this compound.[10]

Expected Yield: Approximately 7.75 g (80%) of a white solid with a melting point of 61-63 °C.[2][10]

Alternative Synthesis Route

Another patented method involves the chlorination of 2,6-dihydroxy-3-nitropyridine.[8] This two-step process begins with the 1,4-addition reaction of 2-nitroacetate and a 2-halogenated acrylate, followed by cyclization with ammonia (B1221849) to form the dihydroxy intermediate. The intermediate is then chlorinated to yield the final product.[8]

A specific example of the chlorination step is as follows:

  • To a 500 ml four-neck flask, add 200 g of 1,2-dichloroethane (B1671644), 76.5 g (0.5 mol) of phosphorus oxychloride, and 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine.[8]

  • Stir the mixture and heat to 80-82 °C for 8 hours.[8]

  • Cool the reaction to 20-25 °C and slowly pour the residue into 200 g of ice water.[8]

  • Extract the product three times with 1,2-dichloroethane (50 g each time).[8]

  • Combine the organic phases, wash with 30 g of saturated brine, and dry with 5 g of anhydrous sodium sulfate.[8]

  • Remove the solvent by rotary evaporation to yield the product.[8]

Expected Yield: Approximately 35.2 g (92.1%) of a white-like solid with a liquid phase purity of 99.1%.[8]

Chemical Reactivity and Applications

The chlorine atoms at the 2 and 6 positions of this compound are susceptible to nucleophilic substitution, a reactivity enhanced by the electron-withdrawing nitro group.[11] This property makes it a valuable intermediate in the synthesis of various compounds.

Key Applications:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the production of medicinal agents.[2]

  • Agrochemicals: Used in the synthesis of pesticides and herbicides.[1] The mechanism of action often involves disrupting the growth and reproduction of pests and weeds.[1]

  • Organic Synthesis: It serves as a starting material for preparing compounds like pyridyldifluoroacetates and bicyclooxacalixhetarenes.[2][4] It also undergoes macrocyclic condensation reactions with resorcinol (B1680541) derivatives.[2][4]

The regioselectivity of nucleophilic substitution is a key consideration. While the nitro group activates both the ortho (C-2) and para (C-6) positions, the inductive effect of the nitro group can make the C-2 position more electron-deficient and thus more prone to nucleophilic attack.[11]

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Spectroscopic Data Description Reference
¹H NMR (CDCl₃, ppm) 9.26 (d, 1H), 8.25 (d, 1H)[8]
¹³C NMR Data available from spectral databases.[7]
Mass Spectrometry m/z 3rd highest peak at 192.
IR Spectra ATR-IR spectra are available.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

It is crucial to handle this compound in a well-ventilated area and avoid inhalation or contact with skin and eyes.[1] Exposure to high temperatures may cause it to emit toxic fumes.[1]

Logical Relationship Diagram

The following diagram illustrates the primary synthesis pathway for this compound.

Synthesis_Pathway Nitrating_Agents Conc. H₂SO₄ KNO₃ Product This compound Nitrating_Agents->Product

Caption: Synthesis of this compound via nitration.

Conclusion

This compound is a key chemical intermediate with a well-defined structure and a range of applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its reactivity is understood, making it a reliable building block for further chemical transformations. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in work involving this compound.

References

Spectroscopic Profile of 2,6-Dichloro-3-nitropyridine (CAS No. 16013-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2,6-Dichloro-3-nitropyridine, identified by the CAS number 16013-85-7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis by consolidating key spectroscopic information into a structured and easily accessible format.

Chemical Identity

IUPAC Name This compound
CAS Number 16013-85-7[1][2][3][4][5]
Molecular Formula C₅H₂Cl₂N₂O₂[2]
Molecular Weight 192.99 g/mol [2][3]
Synonyms 3-Nitro-2,6-dichloropyridine[6]

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound, organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data has been reported for this compound.[1][7]

Table 1: ¹H NMR Data

SourceCatalog Number
Sigma-Aldrich Co. LLC.193585[1]

No quantitative chemical shift, coupling constant, or solvent information is available in the provided search results. A representative ¹H NMR spectrum is available on ChemicalBook.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy data is available from multiple sources, primarily using the Attenuated Total Reflectance (ATR) technique.

Table 2: Infrared (IR) Spectroscopy Data

TechniqueSource of SpectrumSource of SampleCatalog Number
ATR-IRBio-Rad Laboratories, Inc.TCI Chemicals India Pvt. Ltd.D2761[1]

A viewable FTIR spectrum is also provided by Apollo Scientific.[3] ChemicalBook also indicates the availability of IR spectra.[4][7]

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), has been documented.

Table 3: GC-MS Data

m/z Values
192
146
110
92311

This data is provided by the NIST Mass Spectrometry Data Center.[1]

Other Spectroscopic Data

ChemicalBook also mentions the availability of Raman, Electron Spin Resonance (ESR), and ¹³C NMR spectra for this compound, although specific data points or experimental details are not provided in the search results.[7]

Experimental Protocols

Detailed experimental protocols for the acquisition of the summarized spectroscopic data are not fully available in the provided search results. However, the sources of the spectra have been identified, which can be consulted for more in-depth methodological information.

General Workflow for Spectroscopic Analysis:

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR) Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Reporting Interpret->Report

A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide consolidates the publicly available spectroscopic data for this compound (CAS No. 16013-85-7). While the presence of ¹H NMR, IR, and Mass Spectrometry data is confirmed, and sources are cited, access to detailed experimental protocols and raw data would require consulting the original data repositories. The provided information serves as a foundational resource for researchers and professionals requiring a spectroscopic profile of this compound for their work in drug development and chemical synthesis.

References

A Comprehensive Technical Guide to 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 2,6-dichloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.

Core Compound Properties

This compound is a halogenated aromatic hydrocarbon characterized by a pyridine (B92270) ring substituted with two chlorine atoms and a nitro group.[1] At room temperature, it typically appears as a pale yellow crystalline solid or powder with a mild odor characteristic of nitro-substituted aromatic compounds.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₂O₂[2][3]
Molecular Weight 192.99 g/mol [2][4]
CAS Number 16013-85-7[2][3]
Melting Point 55-60 °C[2][5]
Boiling Point 295.5 ± 35.0 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Flash Point 110 °C (closed cup)
Appearance Yellow crystalline powder or chunks[1]
Spectroscopic and Structural Data

The structural properties of this compound have been elucidated through various analytical techniques. The asymmetric unit of its crystal structure consists of two crystallographically independent molecules.[6] The pyridine ring in each molecule is essentially planar.[6] Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound.[3][7][8]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dichloropyridine (B45657). Several methods have been reported, with variations in reagents and reaction conditions influencing the yield and purity of the final product.

Experimental Protocol 1: Nitration with Potassium Nitrate and Sulfuric Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 2,6-dichloropyridine

  • Concentrated sulfuric acid

  • Potassium nitrate

  • Crushed ice

  • Ice water

Procedure:

  • In a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring.

  • Following the addition of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with continuous stirring.

  • A white solid precipitate will form. Wash the precipitate with ice water until it is neutral.

  • Filter the solid and dry it to obtain this compound.[9] This method can yield up to 80% of the product.[9]

Experimental Protocol 2: Nitration with Nitric Acid and Sulfuric Acid

This alternative protocol utilizes nitric acid as the nitrating agent.

Materials:

  • 2,6-dichloropyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice water

Procedure:

  • Prepare a mixture of 25 ml of concentrated H₂SO₄ and 10 ml of fuming nitric acid in a flask and cool it to 0°C.

  • Add 5 g (0.033 mol) of 2,6-dichloropyridine to the acid mixture in portions at 0°C.

  • After the addition is complete, heat the reaction mixture to 65°C for 2 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by pouring the mixture into ice water.

  • A solid will separate out. Filter this solid and dry it under a vacuum.

  • The crude product can be purified by column chromatography using silica (B1680970) gel (60–120 mesh) and a petroleum ether: ethyl acetate (B1210297) eluent to yield a pale yellow solid.[6]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Synthesis Workflow of this compound A Start with 2,6-dichloropyridine B Add to a mixture of concentrated H₂SO₄ and a nitrating agent (e.g., KNO₃ or HNO₃) A->B C Heat the reaction mixture (e.g., 65-120°C) B->C D Cool and quench with ice water C->D E Filter and wash the precipitate D->E F Dry the final product: This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[10] Its reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution, makes it a valuable building block.

Key Applications:
  • Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various drug molecules.[11] For example, it is used in the preparation of the analgesic drug Flupirtine.[2][11]

  • Agrochemicals: This compound is used in the synthesis of herbicides and pesticides, contributing to crop protection.[10][12]

  • Organic Synthesis: It serves as a starting reagent for the preparation of more complex molecules, such as pyridyldifluoroacetates and bicyclooxacalixhetarenes.[2] It also undergoes macrocyclic condensation reactions with resorcinol (B1680541) derivatives to yield chiral tetraoxacalix[1]arene[1]pyridines.[2]

Role as a Chemical Intermediate

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of other important chemical compounds.

G Role of this compound as a Chemical Intermediate cluster_start Starting Material cluster_products Synthesized Products A This compound B Flupirtine (Analgesic) A->B  Pharmaceutical Synthesis C Pyridyldifluoroacetates A->C  Organic Synthesis D Chiral Tetraoxacalix[2]arene[2]pyridines A->D  Macrocyclic Condensation E Herbicides and Pesticides A->E  Agrochemical Synthesis

Caption: Applications of this compound as a chemical intermediate.

Safety and Handling

This compound is considered hazardous. It may cause skin and eye irritation, and may also cause respiratory irritation.[3] It is also suspected to be a skin sensitizer.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a sealed container, away from acidic materials, in a dry environment at room temperature.[11]

References

Technical Guide: Solubility Profile of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-3-nitropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its solubility in common laboratory solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines known solubility characteristics and provides detailed experimental protocols for the quantitative determination of its solubility.

Compound Overview

This compound is a yellow crystalline powder or chunk solid.[1] It is identified by CAS Number 16013-85-7 and has a molecular weight of 192.99 g/mol .[2][3] The compound is known to be a stable solid under recommended storage conditions, typically at room temperature in a dry, dark place.[1]

Qualitative and Quantitative Solubility Data

Published quantitative solubility data for this compound in a wide range of common laboratory solvents is scarce. However, qualitative assessments are available, indicating that the compound is "sparingly soluble in water" and "soluble in Methanol".[1]

For research and development purposes, precise quantitative data is essential. The following table is provided as a template for researchers to systematically record experimentally determined solubility data at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Polar Protic Water25
Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Acetone25
Ethyl Acetate25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Nonpolar/Halogenated Dichloromethane (DCM)25
Chloroform25
Toluene25
n-Hexane25

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, established methods such as the gravimetric and UV-Vis spectrophotometric methods can be employed. These protocols are generalized and should be adapted based on specific laboratory equipment and safety guidelines.

Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid. It involves creating a saturated solution, separating a known volume, evaporating the solvent, and weighing the residual solute.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a controlled temperature.

Methodology Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A 1. Add excess solute to solvent in a sealed vial B 2. Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C 3. Allow solids to settle B->C D 4. Withdraw a precise volume of supernatant C->D E 5. Filter with 0.45µm syringe filter D->E F 6. Transfer filtrate to a pre-weighed container E->F G 7. Evaporate solvent completely (e.g., oven, rotary evaporator) F->G H 8. Cool in desiccator and weigh the container with solute G->H I 9. Calculate solubility (mass of solute / volume of solvent) H->I

Gravimetric method workflow for solubility determination.
UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can offer higher throughput than the gravimetric method, especially when screening multiple solvents. It requires the initial generation of a calibration curve.

Objective: To determine the concentration of this compound in a saturated solution using its UV absorbance.

Methodology Workflow:

G cluster_calib Part 1: Calibration Curve cluster_sample Part 2: Sample Analysis cluster_calc Part 3: Calculation A1 1. Prepare stock solution of known concentration A2 2. Create a series of standard dilutions A1->A2 A3 3. Measure absorbance of each standard at λmax A2->A3 A4 4. Plot Absorbance vs. Concentration to generate curve (y = mx + c) A3->A4 C1 9. Use calibration curve equation to find concentration of diluted sample B1 5. Prepare saturated solution (See Gravimetric steps 1-3) B2 6. Filter supernatant B1->B2 B3 7. Dilute a known volume of filtrate to fall within calibration range B2->B3 B4 8. Measure absorbance of diluted sample B3->B4 B4->C1 C2 10. Account for dilution factor to find concentration in saturated solution C1->C2

UV-Vis spectrophotometric method workflow.

Logical Relationships in Method Selection

The choice between the gravimetric and spectroscopic methods depends on several factors, including the properties of the solute and solvent, available equipment, and the required throughput.

G cluster_questions Start Select Solubility Determination Method Q1 Does compound have a strong UV chromophore? Start->Q1 Q2 Is solvent UV-transparent at compound's λmax? Q1->Q2 Yes Gravimetric Use Gravimetric Method Q1->Gravimetric No Q3 Is high throughput required? Q2->Q3 Yes Q2->Gravimetric No Q3->Gravimetric No Spectro Use Spectroscopic Method Q3->Spectro Yes

Decision workflow for selecting a solubility method.

Conclusion

While existing literature provides a qualitative starting point, the successful application of this compound in research and development necessitates precise, quantitative solubility data. The experimental protocols and data organization framework provided in this guide offer a systematic approach for researchers to determine and record the solubility profile of this compound in various common laboratory solvents, facilitating more efficient and reproducible scientific outcomes.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-3-nitropyridine. The information presented herein is intended to support research, compound identification, and quality control in the fields of medicinal chemistry, materials science, and organic synthesis. This document details the spectral data, experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR-active nuclei.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine (B92270) ring.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H-48.34Doublet (d)8.81H
H-57.51Doublet (d)8.81H

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, corresponding to the five carbon atoms of the pyridine ring.

Carbon Assignment Chemical Shift (δ) [ppm]
C-2150.8
C-6147.2
C-4140.3
C-3131.9
C-5125.9

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2,6-dichloropyridine (B45657).

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture and maintain the temperature for a specified period to ensure complete nitration.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • The crude product can be purified by recrystallization or column chromatography.

NMR Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the through-bond coupling relationship between its protons.

G cluster_molecule This compound N1 N C2 C2-Cl N1->C2 C3 C3-NO2 C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-Cl C5->C6 C6->N1

Caption: Molecular structure of this compound.

G H4 H-4 (δ 8.34) C4 C4 H5 H-5 (δ 7.51) C5 C5 C4->C5 J = 8.8 Hz

Caption: ¹H-¹H coupling in this compound.

An In-depth Technical Guide to the Key Peaks in the Infrared Spectrum of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key infrared (IR) absorption peaks for the compound 2,6-dichloro-3-nitropyridine. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. The data presented is based on Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Core Infrared Spectral Data

The infrared spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The table below summarizes the key peaks, their intensities, and their assigned molecular vibrations.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3100 - 3000Weak to MediumAromatic C-HStretching
~1560 - 1540StrongNO₂ GroupAsymmetric Stretching
~1530 - 1510Medium to StrongAromatic C=C/C=NRing Stretching
~1350 - 1330StrongNO₂ GroupSymmetric Stretching
~1100 - 1000MediumC-ClStretching
~850 - 750Medium to StrongC-ClStretching
~800 - 700MediumAromatic C-HOut-of-Plane Bending

Note: The exact peak positions and intensities may vary slightly depending on the specific experimental conditions and the physical state of the sample.

Interpretation of Key Spectral Features

The IR spectrum of this compound is dominated by the strong absorptions of the nitro group and the vibrations of the substituted pyridine (B92270) ring.

  • Aromatic C-H Stretching: The weak to medium intensity bands observed in the 3100-3000 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the pyridine ring.

  • Nitro (NO₂) Group Vibrations: The presence of the nitro group is unequivocally confirmed by two strong absorption bands. The band in the 1560-1540 cm⁻¹ range is assigned to the asymmetric stretching of the N=O bonds, while the band in the 1350-1330 cm⁻¹ region corresponds to the symmetric stretching of the same bonds. These are typically the most intense peaks in the spectrum.

  • Aromatic Ring Stretching: The absorptions in the 1530-1510 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the pyridine ring. The substitution pattern on the ring influences the exact position of these peaks.

  • Carbon-Chlorine (C-Cl) Vibrations: The presence of two chlorine atoms on the pyridine ring gives rise to characteristic stretching vibrations in the fingerprint region of the spectrum. These are typically observed as medium to strong bands between 1100 cm⁻¹ and 750 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The medium intensity band in the 800-700 cm⁻¹ region is indicative of the out-of-plane bending of the C-H bonds on the aromatic ring. The position of this band can sometimes provide information about the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The provided spectral data is typically obtained using the ATR-FTIR technique, a common and convenient method for analyzing solid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. A common example of such an instrument is a Bruker Tensor 27 FT-IR spectrometer.[1] The ATR accessory often utilizes a diamond or germanium crystal.

Sample Preparation: For a solid sample like this compound, the "neat" technique is employed. A small amount of the solid powder is placed directly onto the ATR crystal. No special sample preparation, such as making a KBr pellet, is required.

Data Acquisition:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good optical contact. The infrared spectrum of the sample is then recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Relationships in the IR Spectrum of this compound

The following diagram illustrates the relationship between the key functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

IR_Spectrum_Functional_Groups cluster_molecule This compound cluster_groups Key Functional Groups cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) Molecule C₅H₂Cl₂N₂O₂ CH Aromatic C-H Molecule->CH contains NO2 Nitro Group (NO₂) Molecule->NO2 contains Ring Pyridine Ring (C=C, C=N) Molecule->Ring contains CCl C-Cl Bonds Molecule->CCl contains CH_stretch ~3100 - 3000 CH->CH_stretch stretching CH_bend ~800 - 700 CH->CH_bend bending NO2_asym ~1560 - 1540 NO2->NO2_asym asymmetric stretch NO2_sym ~1350 - 1330 NO2->NO2_sym symmetric stretch Ring_stretch ~1530 - 1510 Ring->Ring_stretch ring stretching CCl_stretch ~1100 - 750 CCl->CCl_stretch stretching

Caption: Functional groups of this compound and their IR regions.

This guide provides a foundational understanding of the key infrared spectral features of this compound. For more in-depth analysis, comparison with reference spectra from spectral databases is recommended.

References

In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-dichloro-3-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its mass spectrometric behavior is crucial for reaction monitoring, quality control, and metabolite identification in drug development and other research applications.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern dominated by the loss of its nitro and chloro substituents. The quantitative data for the principal ions observed under electron ionization are summarized in the table below.

m/zProposed Fragment IonRelative Abundance (%)
192/194/196[C₅H₂Cl₂N₂O₂]⁺ (Molecular Ion)Data not available
146/148/150[C₅H₂Cl₂N]⁺Data not available
110/112[C₅H₂ClN]⁺100 (Base Peak)

Note: The presence of two chlorine atoms results in characteristic isotopic patterns. For fragments containing two chlorine atoms, peaks are expected at m/z, m/z+2, and m/z+4 with an approximate ratio of 9:6:1. For fragments with one chlorine atom, a ratio of approximately 3:1 is expected for the m/z and m/z+2 peaks.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 192). The subsequent fragmentation is driven by the presence of the electron-withdrawing nitro group and the two chlorine atoms on the pyridine (B92270) ring, leading to a series of characteristic neutral losses.

The primary fragmentation pathway involves the loss of a nitro group (NO₂) radical from the molecular ion, resulting in the formation of the dichloropyridinium ion at m/z 146. This is a common fragmentation mechanism for nitroaromatic compounds. Further fragmentation of the m/z 146 ion proceeds via the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of the highly stable chloropyridyne radical cation at m/z 110, which is observed as the base peak in the spectrum.

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C₅H₂Cl₂N₂O₂]⁺˙ m/z 192 F1 [C₅H₂Cl₂N]⁺ m/z 146 M->F1 - NO₂ F2 [C₅H₂ClN]⁺˙ m/z 110 F1->F2 - HCl

Fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

The logical workflow for the GC-MS analysis is depicted below:

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 gc Gas Chromatography Separation prep2->gc ms Mass Spectrometry Detection (EI) gc->ms spec Mass Spectrum Acquisition ms->spec frag Fragmentation Pattern Analysis spec->frag

GC-MS analysis workflow.

An In-depth Technical Guide to the Crystal Structure of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2,6-dichloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination.

Crystallographic and Molecular Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. The asymmetric unit contains two crystallographically independent molecules, labeled here as Molecule A and Molecule B.[1][2][3]

Crystal Data and Structure Refinement

The fundamental crystallographic parameters and details of the structure refinement are summarized in the table below.

ParameterValue
Empirical FormulaC₅H₂Cl₂N₂O₂
Formula Weight192.99
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9021 (8)
b (Å)19.166 (2)
c (Å)11.0987 (9)
β (°)122.072 (5)
Volume (ų)1424.4 (2)
Z8
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.067
wR20.180
Goodness-of-fit (S)1.08

Data sourced from Fun et al., Acta Cryst. (2011). E67, o1785.[1][3]

Molecular Geometry

The pyridine (B92270) rings in both independent molecules are essentially planar.[1][2][3] The tables below present the key bond lengths, bond angles, and torsion angles for both molecules in the asymmetric unit.

Table 1: Selected Bond Lengths (Å)

BondMolecule AMolecule B
Cl1 - C21.725 (4)1.729 (4)
Cl2 - C61.721 (4)1.723 (4)
N1 - C21.310 (5)1.305 (5)
N1 - C61.321 (5)1.325 (5)
N2 - C31.465 (5)1.469 (5)
O1 - N21.217 (4)1.215 (4)
O2 - N21.221 (4)1.218 (4)
C2 - C31.411 (6)1.405 (6)
C3 - C41.381 (6)1.383 (6)
C4 - C51.365 (6)1.361 (6)
C5 - C61.378 (6)1.375 (6)

Table 2: Selected Bond Angles (°)

AngleMolecule AMolecule B
C6 - N1 - C2117.8 (3)117.9 (3)
N1 - C2 - C3123.1 (4)123.0 (4)
N1 - C2 - Cl1115.8 (3)115.7 (3)
C3 - C2 - Cl1121.1 (3)121.3 (3)
C4 - C3 - C2117.2 (4)117.5 (4)
C4 - C3 - N2118.9 (4)118.6 (4)
C2 - C3 - N2123.9 (4)123.9 (4)
C5 - C4 - C3119.8 (4)119.6 (4)
C4 - C5 - C6120.1 (4)120.2 (4)
N1 - C6 - C5121.9 (4)121.7 (4)
N1 - C6 - Cl2115.9 (3)115.8 (3)
C5 - C6 - Cl2122.2 (3)122.5 (3)
O1 - N2 - O2123.9 (4)124.0 (4)
O1 - N2 - C3118.3 (4)118.1 (4)
O2 - N2 - C3117.8 (4)117.9 (4)

Table 3: Selected Torsion Angles (°)

AngleMolecule AMolecule B
C6 - N1 - C2 - C30.4 (6)-0.1 (6)
C2 - N1 - C6 - C5-0.5 (6)0.2 (6)
N1 - C2 - C3 - C4-0.3 (6)0.0 (6)
C2 - C3 - C4 - C50.2 (7)0.0 (7)
C3 - C4 - C5 - C60.0 (7)-0.2 (7)
C4 - C5 - C6 - N10.2 (6)0.1 (6)
C4 - C3 - N2 - O1-1.5 (6)-1.1 (6)
C2 - C3 - N2 - O1178.2 (4)178.4 (4)
C4 - C3 - N2 - O2178.6 (4)179.1 (4)
C2 - C3 - N2 - O2-1.7 (6)-0.4 (6)
Intermolecular Interactions

While no significant classical hydrogen bonds are observed in the crystal packing, short intermolecular contacts involving chlorine and oxygen atoms (Cl···O) and chlorine-chlorine (Cl···Cl) interactions are present.[1][2][3] These weak interactions contribute to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 2,6-dichloropyridine (B45657).[1]

Procedure:

  • To a stirred mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) at 0 °C, 2,6-dichloropyridine (5 g, 0.033 mol) was added portion-wise.[1]

  • Following the addition, the reaction mixture was heated to 65 °C for 2 hours.[1]

  • After completion, the mixture was cooled to room temperature and poured over ice water.[1]

  • The resulting solid precipitate was collected by filtration and dried under vacuum.[1]

  • The crude product was purified by column chromatography on silica (B1680970) gel (60–120 mesh) using a petroleum ether:ethyl acetate (B1210297) eluent system to yield this compound as a pale yellow solid.[1]

An alternative reported synthesis involves the reaction of 2,6-dichloropyridine with potassium nitrate (B79036) in concentrated sulfuric acid at 120°C for 10 hours.[4]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system.

Data Collection and Processing:

  • A suitable single crystal was mounted on a diffractometer.

  • X-ray diffraction data were collected at 296 K using graphite-monochromated Mo Kα radiation.[1][3]

  • The collected data were processed using software such as SAINT for cell refinement and data reduction, and SADABS for absorption correction.[1][3]

Structure Solution and Refinement:

  • The crystal structure was solved by direct methods using software like SHELXTL.[1]

  • The structure was refined by full-matrix least-squares on F².[1]

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its crystal structure determination.

experimental_workflow Workflow for Crystal Structure Analysis of this compound cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination A 2,6-dichloropyridine C Nitration Reaction A->C B Nitrating Agent (HNO₃/H₂SO₄) B->C D Purification (Column Chromatography) C->D Crude Product E Pure this compound D->E F Slow Evaporation E->F G Single Crystal Formation F->G H Mount Crystal G->H I X-ray Data Collection (Mo Kα radiation) H->I J Diffraction Pattern I->J K Data Processing (SAINT, SADABS) J->K L Structure Solution (Direct Methods - SHELXTL) K->L Processed Data M Structure Refinement (Full-matrix least-squares) L->M Initial Model N Final Crystal Structure M->N

References

An In-depth Technical Guide to the Electrophilicity and Reaction Sites of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-dichloro-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a potent electron-withdrawing nitro group, imparts a distinct electrophilic character. This guide provides a comprehensive analysis of the electrophilicity and preferred reaction sites of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these core principles is crucial for designing novel synthetic pathways and developing new chemical entities.

Electrophilicity and Regioselectivity

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The nitrogen heteroatom, along with the strongly deactivating nitro group, significantly reduces the electron density of the aromatic system, making it highly susceptible to nucleophilic attack.

The two chlorine atoms at positions 2 and 6 serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[2] The electrophilicity of the carbon atoms attached to the chlorine atoms is enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group.

Key Reaction Sites:

  • C2 Position: This position is ortho to the nitro group and the ring nitrogen. It is highly activated towards nucleophilic attack due to strong inductive and resonance effects from both groups.[3] This makes C2 a kinetically favored site for substitution.[3]

  • C6 Position: This position is para to the nitro group and ortho to the ring nitrogen. It is also strongly activated. While potentially less reactive than the C2 position from a purely electronic standpoint, substitution at C6 can sometimes lead to the thermodynamically more stable product due to reduced steric hindrance from the adjacent nitro group.[3]

  • C4 Position: While activated by the ring nitrogen (para position), this site lacks a suitable leaving group and is therefore not a primary site for substitution reactions.

In most documented reactions, nucleophilic substitution occurs preferentially at the C2 or C6 positions, displacing one of the chloride ions. The regioselectivity can be influenced by the nature of the nucleophile, reaction conditions, and steric factors.[3] For instance, the reaction with 3-aminoisoquinoline results in regioselective substitution at the C2 position.[4]

Quantitative Data

Physical and Spectroscopic Properties

The following table summarizes key physical and spectroscopic data for this compound.

PropertyValueReference(s)
Molecular FormulaC₅H₂Cl₂N₂O₂[5][6]
Molecular Weight192.99 g/mol [5][6]
Melting Point55-63 °C[6][7]
AppearancePale yellow or off-white solid[8][9]
¹H NMR Data available, specific shifts depend on solvent[10]
¹³C NMR Data available[5]
IR (ATR-Neat) Data available from Bruker Tensor 27 FT-IR[5]
Mass Spec (GC-MS) m/z 192 (M+), 146, 110, 92[5]
InChI KeySHCWQWRTKPNTEM-UHFFFAOYSA-N[6][10]
CAS Number16013-85-7[5][6]
Crystallographic Data

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system. The asymmetric unit consists of two crystallographically independent molecules.[8][11] The pyridine ring in each molecule is essentially planar.[8][11]

ParameterValueReference(s)
Crystal SystemMonoclinic[8][11]
Space GroupP2₁/c[11]
a7.9021 (8) Å[8][11]
b19.166 (2) Å[8][11]
c11.0987 (9) Å[8][11]
β122.072 (5)°[8][11]
Volume (V)1424.4 (2) ų[8][11]
Z8[8][11]
Density (calc.)1.800 Mg m⁻³[11]

Reaction Mechanisms and Pathways

The predominant reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). This process typically involves two steps:

  • Addition of the Nucleophile: The nucleophile attacks one of the electrophilic carbons (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a chloride ion, yielding the final substituted product.

Caption: Generalized SNAr mechanism for this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective procedure involves the nitration of 2,6-dichloropyridine (B45657).[7][8][9]

Protocol via Nitration of 2,6-dichloropyridine: [8]

  • Reaction Setup: To a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL), cool the solution to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine (5 g, 0.033 mol) in portions to the cooled acid mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Isolation: Collect the precipitated solid by filtration and dry it under a vacuum.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (60–120 mesh) using a petroleum ether:ethyl acetate (B1210297) eluent system to yield the title compound as a pale yellow solid. The reported yield for this specific protocol is 46.0%.[8]

Synthesis_Workflow start Start: 2,6-dichloropyridine step1 1. Add dichloropyridine to cold acid mixture (0 °C) start->step1 reagents Reagents: Conc. H₂SO₄, Fuming HNO₃ reagents->step1 step2 2. Heat reaction to 65 °C for 2 hours step1->step2 step3 3. Quench with ice water step2->step3 step4 4. Filter to isolate crude solid step3->step4 step5 5. Purify via Column Chromatography step4->step5 end End Product: This compound step5->end

Caption: Workflow for the synthesis of this compound.

Protocol for a Representative SNAr Reaction

This compound serves as a key intermediate in the synthesis of kinase inhibitors. The following is an example of its use in a regioselective nucleophilic substitution reaction.[4]

Synthesis of a Kinase p70S6Kβ Inhibitor Intermediate: [4]

  • Reactant Preparation: Prepare a solution of 3-aminoisoquinoline derivative (intermediate 12 in the cited literature).

  • Reaction: React the 3-aminoisoquinoline derivative with this compound.

  • Outcome: The reaction yields the target compound through a regioselective nucleophilic substitution of the chlorine atom at the C2 position of the pyridine ring.

Note: The specific reaction conditions (solvent, temperature, base) for this transformation are proprietary to the cited study but would typically involve a polar aprotic solvent and a non-nucleophilic base at elevated temperatures.

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable building block for complex molecules:

  • Pharmaceuticals: It is a key intermediate for kinase inhibitors and anti-ulcer agents.[4][9]

  • Agrochemicals: Pyridine derivatives synthesized from this compound have been developed as insecticidal agents.[1]

  • Materials Science: It is used in the synthesis of macrocyclic compounds like chiral tetraoxacalix[8]arene[8]pyridines.[1][6]

Conclusion

This compound is a highly electrophilic heterocycle, primed for nucleophilic aromatic substitution at the C2 and C6 positions. The strong electron-withdrawing nature of the nitro group and the ring nitrogen dictates its reactivity, making it a versatile and predictable substrate for synthetic chemists. A thorough understanding of its electronic properties, preferred reaction sites, and reaction mechanisms is essential for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

The Emerging Therapeutic Potential of 2,6-dichloro-3-nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Among pyridine derivatives, nitropyridines, and specifically those derived from the versatile 2,6-dichloro-3-nitropyridine scaffold, are gaining significant attention as precursors for a new generation of bioactive molecules.[1][2][3] This technical guide provides an in-depth overview of the recently explored biological activities of novel compounds synthesized from this scaffold, with a focus on their potential as potent kinase inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to support ongoing research and development efforts.

Kinase Inhibitory Activity: A Promising Frontier

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of therapeutic targets. Novel derivatives of this compound have demonstrated potent inhibitory activity against several key kinases, marking this scaffold as a valuable starting point for the development of targeted therapies.[1]

Key Kinase Targets
  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase central to the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.[1][4] Aberrant JAK2 activity is linked to myeloproliferative neoplasms.

  • Glycogen Synthase Kinase-3 (GSK3): A serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][5] Its dysregulation is implicated in neurodegenerative diseases, type 2 diabetes, and cancer.[6][7]

  • p70S6Kβ: A kinase that plays a key role in cell growth and proliferation by regulating protein synthesis.

Quantitative Activity Data

The inhibitory potency of various this compound derivatives has been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. A summary of these findings is presented below.

Compound ClassTarget KinaseActivity MeasurementPotencyReference
Pyridine DerivativesJanus Kinase 2 (JAK2)IC508.5–12.2 µM[1]
Heterocyclic DerivativesGlycogen Synthase Kinase-3 (GSK3)IC508 nM[1]
Heterocyclic DerivativesGlycogen Synthase Kinase-3 (GSK3)EC500.13 µM[1]
Isoquinoline Derivativep70S6KβIC50444 nM[1]
Synthesis and Signaling Pathways

The this compound molecule serves as a key intermediate, where the chlorine atoms can be selectively substituted to build a diverse library of compounds. The general synthetic approach to generate these kinase inhibitors is visualized below.

G start 2,6-dichloro- 3-nitropyridine intermediate1 Suzuki Coupling (Aryl Substitution) start->intermediate1 Step 1 intermediate3 Regioselective Nucleophilic Substitution (at C2) start->intermediate3 intermediate2 Nucleophilic Substitution (Amine Addition) intermediate1->intermediate2 Step 2 product_gsk3 GSK3 Inhibitors intermediate2->product_gsk3 product_p70s6k p70S6Kβ Inhibitor intermediate3->product_p70s6k

Synthetic workflow for kinase inhibitors.

The therapeutic potential of these compounds lies in their ability to interrupt pathological signaling cascades. The diagrams below illustrate the simplified signaling pathways for JAK2 and GSK3, highlighting the point of inhibition.

G cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates transcription Gene Transcription (Proliferation, Immunity) nucleus->transcription Initiates inhibitor Derivative Inhibitor inhibitor->jak Inhibits

Simplified JAK-STAT signaling pathway.

G wnt Wnt Signal receptor Receptor wnt->receptor Absence of Wnt destruction_complex Destruction Complex receptor->destruction_complex gsk3 GSK3 destruction_complex->gsk3 Contains beta_catenin β-catenin gsk3->beta_catenin Phosphorylates degradation Proteasomal Degradation beta_catenin->degradation Leads to inhibitor Derivative Inhibitor inhibitor->gsk3 Inhibits

GSK3 role in the Wnt/β-catenin pathway.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for the key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generalized method to determine the IC50 value of a test compound against a purified kinase enzyme, such as JAK2, GSK3, or p70S6K. Assays like ADP-Glo™ are commonly used.[8][9][10]

Objective: To quantify the concentration of a test compound required to inhibit 50% of the kinase's enzymatic activity.

Materials:

  • Recombinant human kinase enzyme (e.g., JAK2, GSK3β).[8][11]

  • Kinase-specific substrate peptide.[8]

  • Adenosine Triphosphate (ATP).[8]

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Assay plates (e.g., white, opaque 384-well).[6]

  • Luminescence-based detection reagents (e.g., ADP-Glo™).[6][8]

  • Luminometer plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is created.

  • Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate.[6] Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and the specific substrate peptide in the kinase buffer. Add this mixture (e.g., 5 µL) to each well.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution (e.g., 5 µL) to each well. The final ATP concentration should ideally be at its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 45-60 minutes).[8][14]

  • Reaction Termination and ADP Detection:

    • Add a detection reagent (e.g., 5 µL of ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add a second detection reagent (e.g., 10 µL of Kinase Detection Reagent) to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes at room temperature.[9][14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution

While the primary activities identified for this compound derivatives are kinase inhibition, the broader nitropyridine class has shown antimicrobial effects.[1] This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17]

Materials:

  • Test compound.

  • Bacterial strain (e.g., S. aureus, E. coli).

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB).[17]

  • Sterile 96-well microtiter plates.[17]

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

    • Dilute this adjusted suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[16]

  • Compound Dilution in Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[17][18]

    • Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (no bacteria).[18]

  • Inoculation: Inoculate all wells (except the sterility control) with the prepared bacterial suspension (e.g., 100 µL, depending on initial dilution factor). The final volume in each well should be 200 µL.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] This can be assessed visually or by using a plate reader.

G cluster_prep Preparation prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dilute_compound Serial Dilute Compound in 96-well Plate dilute_compound->inoculate_plate incubate Incubate (37°C, 18-24h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for MIC determination.

Conclusion and Future Directions

Novel derivatives of this compound represent a highly promising class of compounds, particularly as inhibitors of clinically relevant kinases such as JAK2, GSK3, and p70S6Kβ. The synthetic tractability of the parent scaffold allows for the creation of diverse chemical libraries, and initial findings demonstrate low nanomolar to micromolar potency against these key targets. The provided protocols offer a standardized framework for further evaluation and characterization of new analogues. Future work should focus on optimizing the potency and selectivity of these derivatives, exploring their efficacy in cell-based and in vivo models, and expanding the scope of biological screening to uncover other potential therapeutic applications.

References

Methodological & Application

detailed synthesis protocol for 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichloro-3-nitropyridine via the nitration of 2,6-dichloropyridine (B45657). This compound is a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary method described utilizes a mixture of concentrated sulfuric acid and potassium nitrate (B79036). Alternative procedures involving oleum (B3057394) or catalytic additives are also summarized for comparison.

Introduction

This compound is a valuable building block in organic synthesis. It serves as a precursor for various heterocyclic compounds, including those with potential medicinal applications such as anti-ulcer agents.[2] The introduction of a nitro group onto the 2,6-dichloropyridine scaffold is typically achieved through electrophilic nitration. The reaction conditions for this transformation can be varied to optimize yield and purity. This note details a common and effective laboratory-scale procedure and presents data from several reported methods.

Reaction Scheme

The nitration of 2,6-dichloropyridine to form this compound proceeds as follows:

Scheme 1: Nitration of 2,6-dichloropyridine

  • Reactant: 2,6-dichloropyridine

  • Reagents: Nitrating agent (e.g., KNO₃/H₂SO₄ or HNO₃/H₂SO₄)

  • Product: this compound

Experimental Protocols

3.1. Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid

This protocol is based on a widely cited method for the synthesis of this compound.[1][3]

Materials:

  • 2,6-dichloropyridine (7.4 g, 0.05 mol)

  • Concentrated sulfuric acid (80 mL)

  • Potassium nitrate (10.1 g, 0.1 mol)

  • Crushed ice

  • Ice water

  • 150 mL three-necked flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • Reagent Addition: To a 150 mL three-necked flask, add 80 mL of concentrated sulfuric acid at room temperature with stirring.[1][3]

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid.[1][3]

  • Carefully and slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.[1][3]

  • Reaction: After completing the addition, continue stirring the mixture for 30 minutes at room temperature.[1][3]

  • Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[1][3]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[1][3]

  • Pour the cooled reaction mixture into a beaker containing crushed ice while stirring.[1][3]

  • A white solid precipitate will form. Collect the solid by filtration.

  • Wash the solid with ice water until the washings are neutral.[1][3]

  • Drying: Dry the resulting white solid to obtain this compound. The expected yield is approximately 7.75 g (80%), with a melting point of 61-63°C.[1][3]

Data Summary

The following table summarizes various reported conditions for the synthesis of this compound.

Method Starting Material (moles) Nitrating Agent & Molar Ratio Solvent/Catalyst Temperature (°C) Time (h) Yield (%) Reference
Protocol 1 2,6-dichloropyridine (0.05)Potassium Nitrate (2 equiv.)Conc. H₂SO₄1201080[1][3]
Oleum Method 2,6-dichloropyridine (0.20)White Fuming Nitric Acid (1.5 equiv.)65% Oleum68-1345.558 (uncorrected)[4]
Catalytic Method 1 2,6-dichloropyridine (0.2)Nitric Acid (30%, 1 equiv.)H₂SO₄ / Sulfamic Acid (1 mol%)110-1203082.0[5]
Catalytic Method 2 2,6-dichloropyridine (0.2)Nitric Acid (90%, 5 equiv.)H₂SO₄ / Sulfamic Acid (10 mol%)50-601088.3[5]
Conc. Acid Method 2,6-dichloropyridine (0.168)Conc. Nitric Acid (98%)Conc. H₂SO₄100-1055~85 (calculated)[6]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Add Conc. H₂SO₄ to flask add_dcp 2. Slowly add 2,6-dichloropyridine reagents->add_dcp add_kn 3. Slowly add KNO₃ add_dcp->add_kn stir_rt 4. Stir at Room Temp (30 min) add_kn->stir_rt heat 5. Heat to 120°C (10 hours) stir_rt->heat cool 6. Cool to Room Temp heat->cool quench 7. Pour into crushed ice cool->quench filter_wash 8. Filter & Wash with H₂O quench->filter_wash dry 9. Dry the product filter_wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure involves the use of concentrated strong acids (sulfuric acid) and an oxidizing agent (potassium nitrate). Handle these chemicals with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of reagents should be performed slowly to control any exothermic reactions.

  • Quenching the reaction mixture in ice should be done carefully to avoid splashing of acidic solution.

This document is intended for informational purposes for qualified researchers and scientists. All procedures should be carried out with appropriate safety measures in a controlled laboratory setting.

References

Application Notes and Protocols for 2,6-Dichloro-3-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitropyridine is a versatile intermediate in organic synthesis, prized for its utility in the construction of complex heterocyclic molecules. Its pyridine (B92270) core, activated by an electron-withdrawing nitro group and functionalized with two reactive chlorine atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile has been exploited in the development of a wide range of biologically active compounds, including kinase inhibitors and other potential therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound.

Synthesis of this compound

The preparation of this compound is typically achieved through the nitration of 2,6-dichloropyridine (B45657). Several methods have been reported, with variations in the nitrating agent and reaction conditions, leading to a range of yields.

Table 1: Synthesis of this compound

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2,6-Dichloropyridinec. H₂SO₄, fuming HNO₃65246[2]
2,6-Dichloropyridinec. H₂SO₄, c. HNO₃100-105575.38[3]
2,6-DichloropyridineH₂SO₄, HNO₃ (30%), Sulfamic acid (1 mol%)110-1203082.0[4]
2,6-DichloropyridineH₂SO₄, HNO₃ (90%), Sulfamic acid (10 mol%)302087.1[4]
2,6-Dichloropyridine20% Oleum, fuming HNO₃70-130674.8 (corrected)[5]
Experimental Protocols: Synthesis of this compound

Protocol 1: Nitration with Fuming Nitric Acid [2]

  • To a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) at 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) in portions.

  • After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting solid precipitate and dry it under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) using a petroleum ether:ethyl acetate (B1210297) eluent to afford this compound as a pale yellow solid (Yield: 3.0 g, 46.0%).

Protocol 2: Nitration with Catalytic Sulfamic Acid [4]

  • In a reaction vessel, combine 2,6-dichloropyridine (29.6 g, 0.2 mol), nitric acid (42.0 g, 0.6 mol, 90%), sulfuric acid (100.0 g), and sulfamic acid (1.94 g, 10 mol%).

  • Warm the mixture to 30 °C and stir for 20 hours.

  • After cooling to room temperature, slowly pour the reaction solution into ice water.

  • Filter the precipitate and wash the filter cake with cold water until neutral.

  • The resulting off-white solid is this compound (33.6 g, 87.1% yield, liquid phase purity 98.2%).

Applications in Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophile in SNAr reactions. The electron-withdrawing nitro group activates the pyridine ring, particularly at the positions ortho and para to it (C2 and C6). This allows for the regioselective substitution of the chlorine atoms by a variety of nucleophiles.

Regioselectivity

In reactions with nucleophiles, particularly amines, the substitution of this compound is kinetically controlled and favors the C2 position, which is ortho to the nitro group.[6] This is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack.[6]

G start This compound intermediate Meisenheimer Complex (Attack at C2) start->intermediate + Nu⁻ product 2-Substituted-6-chloro-3-nitropyridine intermediate->product - Cl⁻ G cluster_0 SₙAr Reaction start This compound product 2-Amino-6-chloro-3-nitropyridine Derivative start->product + R-NH₂ amine Amine (R-NH₂) amine->product G start This compound step1 2-Amino-6-chloro- 3-nitropyridine start->step1 SₙAr with Amine step2 2-Amino-6-substituted- 3-nitropyridine step1->step2 SₙAr with Nu⁻ step3 2-Amino-3-amino- 6-substituted-pyridine step2->step3 Nitro Reduction final Complex Heterocycles (e.g., Kinase Inhibitors) step3->final Cyclization/ Further Functionalization

References

Application Notes and Protocols: Mechanism of Nucleophilic Aromatic Substitution on 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-3-nitropyridine. This information is valuable for researchers in medicinal chemistry and materials science who utilize this versatile building block for the synthesis of novel compounds. The document outlines the underlying principles governing the reaction's regioselectivity and provides detailed protocols for synthesis and mechanistic studies.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the classical two-step addition-elimination SNAr mechanism. The pyridine (B92270) ring, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack.

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C-2 or C-6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization is most effective when the nucleophile attacks the positions ortho (C-2) or para (C-6) to the nitro group.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the final substituted product. The formation of the stable Meisenheimer complex is typically the rate-determining step.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: General mechanism of the SNAr reaction on this compound.

Regioselectivity of Substitution

A critical aspect of the SNAr reaction on this compound is the regioselectivity of the nucleophilic attack, as two positions (C-2 and C-6) are activated by the C-3 nitro group. The outcome of the reaction is influenced by the nature of the nucleophile, the reaction conditions, and the interplay between kinetic and thermodynamic control.

Substitution with Amines

With amine nucleophiles, the substitution generally favors the C-2 position. This preference is often attributed to kinetic control, where the C-2 position is more electrophilic due to the strong inductive electron-withdrawing effect of the adjacent nitro group.[1][2] Although the C-6 position would lead to a thermodynamically more stable para-substituted product, the faster attack at the ortho C-2 position dictates the major product.[1][2]

Substitution with Alkoxides

Similar to amines, alkoxide nucleophiles also predominantly attack the C-2 position. This high ortho-selectivity, particularly with alkali metal alkoxides in non-polar, aprotic solvents, is explained by the formation of a cyclic, six-membered transition state.[3][4] This transition state involves the coordination of the alkali metal cation (e.g., Na⁺, Li⁺) with the oxygen of the nitro group and the chlorine atom at the C-2 position, thereby lowering the activation energy for the attack at this site.[3][4] Excellent ortho-selectivities (≥98:2) have been reported for secondary and tertiary alkoxides with a sodium counter-ion, while primary alkoxides show high selectivity with a lithium counter-ion.[3][4]

Regioselectivity cluster_paths Nucleophilic Attack substrate This compound c2_attack Attack at C-2 (ortho) substrate->c2_attack Kinetic Control (Inductive Effect / Chelation) c6_attack Attack at C-6 (para) substrate->c6_attack Thermodynamic Control (Steric Factors) c2_product Major Product (e.g., 2-amino/alkoxy-6-chloro-3-nitropyridine) c2_attack->c2_product c6_product Minor Product (e.g., 6-amino/alkoxy-2-chloro-3-nitropyridine) c6_attack->c6_product

Caption: Competing pathways for nucleophilic attack on this compound.

Quantitative Data

The following tables summarize representative yields for the synthesis of C-2 substituted products from this compound. Note that while C-2 substitution is consistently reported as the major pathway, precise quantitative ratios of C-2 to C-6 isomers are not always available in the literature for all nucleophiles and conditions.

Table 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (B151482) Derivatives

NucleophileReagents and ConditionsMajor ProductYield (%)Reference
Ammonia (B1221849)Aq. NH₃ in Methanol, 35-40 °C2-Amino-6-chloro-3-nitropyridineNot specifiedChemicalBook
AmmoniaGaseous NH₃ in Isopropanol, 20-30 °C2-Amino-6-chloro-3-nitropyridineNot specifiedPrepChem.com
AmmoniaAq. NH₃ in Ethanol, RT, 10 h2-Amino-6-chloro-3-nitropyridine92ECHEMI
Ammonia2M NH₃ in Isopropanol, RT, overnight2-Amino-6-chloro-3-nitropyridine51ECHEMI
AmmoniaGaseous NH₃ in Ethanol2-Amino-6-chloro-3-nitropyridine65ECHEMI

Table 2: Synthesis of 2-Alkoxy-6-chloro-3-nitropyridine Derivatives

NucleophileReagents and ConditionsMajor ProductYield (%)Reference
Sodium MethoxideToluene, aq. NH₃ (for purification), 40 °C2-Chloro-6-methoxy-3-nitropyridine92 (after purification)Google Patents

Experimental Protocols

Protocol for the Synthesis of 2-Amino-6-chloro-3-nitropyridine

This protocol is a representative example for the amination of this compound.

Materials:

  • This compound

  • Ethanol

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • To the stirred solution, add aqueous ammonia (a significant excess, e.g., 10-20 eq).

  • Stir the reaction mixture at room temperature for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will form.

  • Filter the solid product and wash it with deionized water.

  • Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitropyridine as a yellow solid.

Protocol for Kinetic Monitoring by UV-Vis Spectroscopy

This protocol provides a general method for studying the kinetics of the SNAr reaction.

Materials:

  • This compound

  • Nucleophile of interest (e.g., an amine or alkoxide)

  • Appropriate solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a stock solution of the nucleophile in the same solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the product by running a full spectrum of a completed reaction mixture.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the solution of this compound with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Immediately start monitoring the absorbance at the λmax of the product over time.

  • Record the absorbance data at regular intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

Experimental_Workflow start Start prep_reactants Prepare Stock Solutions (Substrate & Nucleophile) start->prep_reactants setup_spectro Setup Spectrophotometer (λmax, Temperature) prep_reactants->setup_spectro mix_reactants Mix Reactants in Cuvette setup_spectro->mix_reactants monitor_reaction Monitor Absorbance vs. Time mix_reactants->monitor_reaction data_analysis Data Analysis (Plot ln(A∞ - At) vs. time) monitor_reaction->data_analysis end Determine Rate Constant data_analysis->end

Caption: General workflow for kinetic analysis of the SNAr reaction using UV-Vis spectroscopy.

Protocol for In-situ NMR Reaction Monitoring

This protocol allows for the direct observation of reactants and products over time.

Materials:

  • This compound

  • Nucleophile of interest

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve a known concentration of this compound in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum of the starting material.

  • Add a known concentration of the nucleophile to the NMR tube.

  • Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting material and the product(s).

  • The concentrations of the species at each time point can be determined from the integrals, allowing for the calculation of the reaction rate.

Note: Due to the lack of specific published spectroscopic data for the Meisenheimer complex of this compound, its direct observation and characterization would require dedicated low-temperature NMR studies. The appearance of new, upfield-shifted aromatic signals and the disappearance of the starting material signals at low temperatures would be indicative of its formation.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful reaction for the synthesis of substituted 3-nitropyridines. The regioselectivity is a key feature of this reaction, with a strong preference for substitution at the C-2 position for both amine and alkoxide nucleophiles. This selectivity is governed by a combination of electronic and, in the case of alkoxides, chelating effects. The provided protocols offer a starting point for the synthesis of C-2 substituted products and for conducting mechanistic studies to further elucidate the kinetics and intermediates of this important reaction.

References

Application Notes and Protocols for Controlling Regioselectivity in the Amination of 2,6-Dichloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective amination of 2,6-dichloro-3-nitropyridine is a critical transformation in synthetic organic chemistry, providing valuable intermediates for the development of pharmaceuticals and other bioactive molecules. The presence of two chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing nitro group at C3, allows for nucleophilic aromatic substitution (SNAr). However, controlling the position of amination to selectively yield either 2-amino-6-chloro-3-nitropyridine (B151482) or 6-amino-2-chloro-3-nitropyridine is a significant challenge. This document provides detailed application notes and experimental protocols to achieve regioselective control over this amination reaction.

Controlling Regioselectivity: Kinetic vs. Thermodynamic Control

The regioselectivity of the amination of this compound is primarily governed by a competition between the kinetically and thermodynamically favored pathways.

  • Kinetic Control (C2-Amination): The substitution at the C2 position, ortho to the nitro group, is the kinetically favored pathway.[1][2] This is attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][2] Reactions conducted under milder conditions (e.g., lower temperatures and shorter reaction times) predominantly yield the 2-amino-6-chloro-3-nitropyridine isomer.

  • Thermodynamic Control (C6-Amination): The substitution at the C6 position, para to the nitro group, leads to the thermodynamically more stable product.[1][2] While the inductive effect is weaker at the C6 position, the resulting product benefits from greater resonance stabilization. To favor the formation of the 6-amino-2-chloro-3-nitropyridine isomer, reaction conditions need to allow for the reversal of the initial kinetic product formation and equilibration to the more stable thermodynamic product. This is typically achieved through higher reaction temperatures and longer reaction times. Steric hindrance on the incoming nucleophile can also play a role in directing substitution to the less hindered C6 position.

Data Presentation: Regioselective Amination of this compound

The following tables summarize quantitative data for the regioselective amination of this compound under different conditions, leading to either the C2 or C6 substituted product.

Table 1: Kinetically Controlled Amination (C2-Selective)

Amine NucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
Aqueous Ammonia (B1221849)Methanol (B129727)35-4022-Amino-6-chloro-3-nitropyridine56.45[3]
Ammonia (gas)Isopropanol20-30242-Amino-6-chloro-3-nitropyridineHigh[4]
Ammonia in IsopropanolIsopropanolRoom TempOvernight2-Amino-6-chloro-3-nitropyridine51[5]
Aqueous AmmoniaEthanolRoom Temp102-Amino-6-chloro-3-nitropyridine83[5]

Table 2: Thermodynamically Controlled Amination (C6-Selective) - Proposed Conditions

Amine NucleophileSolventTemperature (°C)Time (h)ProductExpected Major Isomer
AmmoniaHigh-boiling solvent (e.g., DMF, DMSO)>100>246-Amino-2-chloro-3-nitropyridineC6-isomer
Bulky primary amineHigh-boiling solvent (e.g., DMF, DMSO)>100>246-(Alkylamino)-2-chloro-3-nitropyridineC6-isomer

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of 2-Amino-6-chloro-3-nitropyridine (C2-Amination)

This protocol is adapted from a known process for the ammonolysis of this compound.[3][6]

Materials:

  • This compound

  • Methanol

  • 25% Aqueous ammonia solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 25.0 g, 0.129 mol) in methanol (50.0 mL) at room temperature with stirring.

  • To the resulting solution, add 25% aqueous ammonia solution (e.g., 12.2 mL, 0.179 mol) at room temperature.

  • Heat the reaction mixture to 35-40°C and maintain this temperature for 2 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 20°C in an ice bath.

  • The product will precipitate out of the solution. Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with cold methanol.

  • Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitropyridine as a yellow solid.

Safety Precautions: this compound and its aminated products are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Proposed Thermodynamically Controlled Synthesis of 6-Amino-2-chloro-3-nitropyridine (C6-Amination)

This proposed protocol is based on the principles of thermodynamic control, aiming to favor the formation of the C6-aminated isomer. Optimization of temperature and reaction time may be necessary.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Ammonia source (e.g., ammonium (B1175870) chloride with a non-nucleophilic base like DBU, or a solution of ammonia in the reaction solvent)

  • Sealed reaction vessel or a flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with high-temperature control

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in a high-boiling point solvent (e.g., DMF).

  • Add the ammonia source. For example, use a molar excess of ammonium chloride and a strong, non-nucleophilic base.

  • Seal the vessel or equip the flask with a reflux condenser.

  • Heat the reaction mixture to a high temperature (e.g., 100-150°C) and maintain for an extended period (e.g., 24-48 hours) with vigorous stirring.

  • Monitor the reaction for the formation of the desired product and the disappearance of the starting material and the C2-isomer by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. For example, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 6-amino-2-chloro-3-nitropyridine.

Safety Precautions: High temperatures and pressures may be involved. Use appropriate glassware and safety measures. Work in a well-ventilated fume hood and wear appropriate PPE. DMF and DMSO have specific handling requirements; consult their safety data sheets.

Mandatory Visualizations

G Experimental Workflow for Amination of this compound cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Regioisomeric Products start This compound reaction Mixing and Heating start->reaction amine Amine Nucleophile amine->reaction solvent Solvent solvent->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product_c2 2-Amino-6-chloro-3-nitropyridine (Kinetic Product) purification->product_c2 Low Temp, Short Time product_c6 6-Amino-2-chloro-3-nitropyridine (Thermodynamic Product) purification->product_c6 High Temp, Long Time

Caption: General experimental workflow for the regioselective amination.

G Mechanism of Regioselective Amination cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway reactant This compound + Amine ts_kinetic Transition State (C2-attack) reactant->ts_kinetic Lower Ea (Favored at low temp) ts_thermodynamic Transition State (C6-attack) reactant->ts_thermodynamic Higher Ea intermediate_kinetic Meisenheimer Complex (C2) ts_kinetic->intermediate_kinetic product_kinetic 2-Amino-6-chloro-3-nitropyridine (Kinetic Product) intermediate_kinetic->product_kinetic intermediate_thermodynamic Meisenheimer Complex (C6) intermediate_kinetic->intermediate_thermodynamic Equilibration (High temp) ts_thermodynamic->intermediate_thermodynamic product_thermodynamic 6-Amino-2-chloro-3-nitropyridine (Thermodynamic Product) intermediate_thermodynamic->product_thermodynamic

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki coupling of 2,6-dichloro-3-nitropyridine, a key intermediate in the synthesis of various biologically active compounds, including Glycogen Synthase Kinase 3 (GSK3) inhibitors.[1]

The presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring presents unique challenges and opportunities for selective functionalization. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the two chloro substituents, generally favoring selective mono-arylation at the position ortho to the nitro group (C2). This regioselectivity is a critical consideration in the design of synthetic routes utilizing this substrate.

Regioselectivity in the Suzuki Coupling of this compound

The primary consideration in the Suzuki coupling of this compound is the regioselectivity of the reaction. The strong electron-withdrawing effect of the nitro group at the 3-position deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.

The chlorine atom at the C2 position is electronically activated by the adjacent nitro group, making it more susceptible to oxidative addition to the palladium(0) catalyst compared to the chlorine atom at the C6 position. This electronic preference generally leads to the selective formation of 2-aryl-6-chloro-3-nitropyridine as the major product. This selective mono-functionalization is advantageous as the remaining chloro group at the C6 position can be used for subsequent diversification of the molecule.

Data Presentation: A Survey of Reaction Conditions

While specific quantitative data for a wide range of Suzuki couplings on this compound is not extensively available in the public domain, conditions can be inferred from reactions on analogous substrates and from its use in the synthesis of specific bioactive molecules. The following table summarizes typical conditions for the selective mono-arylation of dihalopyridines and related compounds, providing a comparative overview of catalysts, bases, solvents, and reported yields.

EntryDihalopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product(s)Yield (%)
12,6-DichloropyridinePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene (B28343)/H₂O10016Mono-arylated~70-80
22,6-DibromopyridinePhenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90
32,6-DichloronicotinamideVarious Arylboronic AcidsPXPd2-K₂CO₃MethanolReflux-2-Aryl-6-chloronicotinamidesGood
42,6-DichloroquinoxalineVarious Arylboronic AcidsPd(PPh₃)₄ (5)-K₃PO₄ (2)THF9082-Aryl-6-chloroquinoxalinesGood

Experimental Protocols

The following protocols provide detailed methodologies for the selective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar substrates and are intended as a starting point for optimization.

Protocol 1: General Procedure for Selective C2-Arylation

This protocol is designed for the selective Suzuki coupling of an arylboronic acid at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2-3 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-aryl-6-chloro-3-nitropyridine.

Mandatory Visualizations

Logical Relationship: Regioselectivity of Suzuki Coupling

G Regioselectivity of Suzuki Coupling on this compound A This compound E 2-Aryl-6-chloro-3-nitropyridine (Major Product) A->E Favored Pathway (Electronic Activation by NO2) F 6-Aryl-2-chloro-3-nitropyridine (Minor Product) A->F Disfavored Pathway B Ar-B(OH)2 B->E B->F C Pd(0) Catalyst C->E C->F D Base D->E D->F G 2,6-Diaryl-3-nitropyridine (Side Product) E->G Further Coupling (Harsher Conditions)

Caption: Regioselectivity in the Suzuki coupling of this compound.

Experimental Workflow for Selective C2-Arylation

G Experimental Workflow for Selective C2-Arylation start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)2 & SPhos - K3PO4 start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents (Toluene & Water) inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with EtOAc & H2O monitor->workup Reaction Complete extraction Extraction with EtOAc workup->extraction wash_dry Wash with Brine & Dry (Na2SO4) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product: 2-Aryl-6-chloro-3-nitropyridine purify->product

References

The Versatile Precursor: 2,6-Dichloro-3-nitropyridine in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2,6-Dichloro-3-nitropyridine is a pivotal chemical intermediate that has garnered significant attention in the agrochemical industry. Its unique molecular architecture, featuring two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine (B92270) ring, renders it a versatile building block for the synthesis of a new generation of crop protection agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel agrochemicals derived from this precursor, with a primary focus on its successful application in insecticide development. While its potential in fungicide and herbicide development is noted, the publicly available data for these applications are less established.

Application in Insecticide Development: Synthesis of Potent Nitropyridyl-Based Dichloropropene Ethers

A highly promising class of insecticides derived from nitropyridine precursors are the nitropyridyl-based dichloropropene ethers. These compounds have demonstrated significant efficacy against a range of lepidopteran pests. The synthesis leverages the reactivity of this compound to construct complex molecules with potent insecticidal properties. The commercial insecticide Pyridalyl, which features a trifluoromethyl group instead of a nitro group, serves as a key reference for this class of insecticides, which are known for their novel mode of action and lack of cross-resistance with existing insecticide classes. Research has shown that substituting the trifluoromethyl group with a nitro group at the 5-position of the pyridyl ring can yield compounds with comparable insecticidal potency.

Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity (LC50 values) of a representative nitropyridyl-based dichloropropene ether, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, against several major agricultural pests. The data highlights the compound's potent activity, which is comparable to the commercial standard, Pyridalyl.

Compound/PestMythimna separata (LC50, mg/L)Plutella xylostella (LC50, mg/L)Spodoptera litura (LC50, mg/L)
2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether7.454.09-
Pyridalyl (Reference)--1.25-5.00
Experimental Protocols

1. Synthesis of this compound

This protocol describes a general method for the nitration of 2,6-dichloropyridine (B45657) to yield the target precursor.

  • Materials: 2,6-dichloropyridine, concentrated sulfuric acid (98%), potassium nitrate (B79036), crushed ice, deionized water.

  • Equipment: Three-necked round-bottom flask, magnetic stirrer, thermometer, heating mantle, dropping funnel, Buchner funnel, and filtration apparatus.

  • Procedure:

    • To a 150 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 80 mL of concentrated sulfuric acid.

    • While stirring at room temperature, slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

    • Slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.

    • After the addition is complete, continue stirring for 30 minutes at room temperature.

    • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.

    • A white solid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with ice-cold deionized water until the filtrate is neutral.

    • Dry the solid to obtain this compound. Expected yield: ~80%.

2. Synthesis of a Nitropyridyl-Based Dichloropropene Ether Insecticide

This protocol outlines the synthesis of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, a potent insecticide derived from this compound.

  • Materials: this compound, 3-(2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy)propan-1-ol, sodium hydride (60% dispersion in mineral oil), anhydrous toluene (B28343), ice-water, anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, standard glassware for organic synthesis.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy)propan-1-ol in anhydrous toluene.

    • Cool the solution to 0°C using an ice-water bath.

    • Add sodium hydride portion-wise to the solution and stir for 30-45 minutes at 0°C.

    • Prepare a solution of this compound in anhydrous toluene and add it dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

    • Extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

3. Bioassay for Insecticidal Activity

This protocol describes a leaf-dip bioassay to determine the LC50 of the synthesized compounds against lepidopteran larvae.

  • Materials: Synthesized compound, acetone, Triton X-100, distilled water, cabbage leaf discs, Petri dishes, third-instar larvae of the target pest (e.g., Plutella xylostella).

  • Procedure:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions by adding the stock solution to distilled water containing 0.1% Triton X-100.

    • Dip cabbage leaf discs into each test solution for 10-15 seconds and allow them to air dry.

    • Place one treated leaf disc into a Petri dish.

    • Introduce ten third-instar larvae into each Petri dish.

    • Use a leaf disc treated with a 0.1% Triton X-100 solution as a negative control.

    • Maintain the Petri dishes at 25 ± 1 °C with a 16:8 h (light:dark) photoperiod.

    • Record larval mortality after 48 hours.

    • Calculate the LC50 values using probit analysis.

Visualizations

Synthesis_Workflow A 2,6-Dichloropyridine B Nitration (H2SO4, KNO3) A->B C This compound B->C E Nucleophilic Substitution (NaH, Toluene) C->E D 3-(2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy)propan-1-ol D->E F Nitropyridyl-based Dichloropropene Ether (Insecticide) E->F Mode_of_Action Pyridalyl Pyridalyl / Nitro-analog P450 Cytochrome P450 Pyridalyl->P450 Metabolic Activation ActiveMetabolite Active Metabolite P450->ActiveMetabolite ROS Reactive Oxygen Species (ROS) Production ActiveMetabolite->ROS CellularDamage Damage to Cellular Macromolecules (Proteins, etc.) ROS->CellularDamage Proteasome Enhanced Proteasome Activity CellularDamage->Proteasome ProteinDegradation Increased Protein Degradation Proteasome->ProteinDegradation CellDeath Necrotic Cell Death ProteinDegradation->CellDeath

Application Notes and Protocols: Preparation of Pyridyldifluoroacetates via Copper-Mediated Reaction with 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of pyridyldifluoroacetates, valuable building blocks in pharmaceutical and agrochemical research, utilizing a copper-mediated cross-coupling reaction between 2,6-dichloro-3-nitropyridine and ethyl bromodifluoroacetate.

Introduction

Pyridyldifluoroacetates are of significant interest in medicinal chemistry due to the unique properties conferred by the difluoroacetate (B1230586) moiety, which can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. This protocol outlines a practical and efficient method for the synthesis of ethyl (6-chloro-3-nitropyridin-2-yl)difluoroacetate, a versatile intermediate for further chemical elaboration. The procedure is based on the copper-mediated reaction of 2-halopyridines with ethyl bromodifluoroacetate.

Reaction Scheme

The overall transformation involves the substitution of one of the chlorine atoms on the this compound ring with a difluoroacetate group, facilitated by copper metal.

Figure 1. Copper-mediated synthesis of ethyl (6-chloro-3-nitropyridin-2-yl)difluoroacetate.

Experimental Protocol

This protocol is adapted from the general procedure for the copper-mediated reaction of 2-halopyridines with ethyl bromodifluoroacetate.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or equivalent for maintaining an inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Under an inert atmosphere of argon or nitrogen, add activated copper powder (1.5 mmol, 1.5 eq) and anhydrous dimethyl sulfoxide (DMSO) (2.0 mL).

  • Reactant Addition: Add ethyl bromodifluoroacetate (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with hexanes (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl (6-chloro-3-nitropyridin-2-yl)difluoroacetate.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometry (eq)Amount (mmol)
This compoundC₅H₂Cl₂N₂O₂192.991.01.0
Ethyl bromodifluoroacetateC₄H₅BrF₂O₂202.981.51.5
Copper powderCu63.551.51.5
Ethyl (6-chloro-3-nitropyridin-2-yl)difluoroacetateC₉H₇ClF₂N₂O₄296.61--

Table 1. Summary of reactants and product for the synthesis of ethyl (6-chloro-3-nitropyridin-2-yl)difluoroacetate.

Reaction Workflow

The following diagram illustrates the key steps in the experimental procedure.

start Start setup Reaction Setup: - Add this compound to flask start->setup reagents Add Reagents: - Copper powder - Anhydrous DMSO - Ethyl bromodifluoroacetate setup->reagents reaction Reaction: - Heat to 65 °C - Stir for 18 h reagents->reaction workup Work-up: - Cool to RT - Quench with aq. NH4Cl reaction->workup extraction Extraction: - Extract with hexanes workup->extraction purification Purification: - Dry, concentrate - Column chromatography extraction->purification end End Product: Ethyl (6-chloro-3-nitropyridin-2-yl)difluoroacetate purification->end

Application Notes and Protocols: 2,6-Dichloro-3-nitropyridine as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitropyridine is a versatile and highly reactive building block in organic synthesis, pivotal for the development of novel heterocyclic compounds, particularly in the field of medicinal chemistry. Its pyridine (B92270) ring is activated by a potent electron-withdrawing nitro group and features two reactive chlorine atoms at the 2- and 6-positions. This configuration makes it highly susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of diverse functionalities. This reactivity has been extensively exploited in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors targeting enzymes such as PIM-1, Aurora kinases, and Rho-kinase (ROCK), which are implicated in diseases like cancer. This document provides detailed protocols for the synthesis of this compound and its subsequent transformation into various heterocyclic scaffolds, alongside data on reaction yields and conditions.

Synthesis of this compound

The primary method for synthesizing this compound is through the nitration of 2,6-dichloropyridine (B45657). Various conditions have been reported, offering a range of yields and reagent requirements.

Quantitative Data for Synthesis
EntryNitrating AgentSolvent/AcidTemperature (°C)Time (h)Yield (%)Reference
1Fuming HNO₃Conc. H₂SO₄65246.0
2Conc. HNO₃ (98%)Conc. H₂SO₄100-1055~86.8 (24.5g from 25g)
3KNO₃Conc. H₂SO₄1201080
4White fuming HNO₃ (97.2%)65% Oleum68-1345.577 (corrected)
5HNO₃ (90%) / Sulfamic acid (10 mol%)H₂SO₄302087.1
6HNO₃ (30%) / Sulfamic acid (1 mol%)H₂SO₄110-1203082.0
Experimental Protocols for Synthesis

Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid

  • To a mixture of concentrated H₂SO₄ (25 ml) and fuming nitric acid (10 ml) at 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) portion-wise.

  • After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Filter the resulting solid precipitate and dry it under a vacuum.

  • Purify the crude product by column chromatography (silica gel, petroleum ether: ethyl acetate) to yield this compound as a pale yellow solid (Yield: 3.0 g, 46.0%).

Protocol 2: Nitration using Potassium Nitrate (B79036) and Sulfuric Acid

  • Add 7.4 g (0.05 mol) of 2,6-dichloropyridine slowly to 80 mL of concentrated sulfuric acid in a three-necked flask with stirring at room temperature.

  • Slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.

  • Continue stirring for 30 minutes after the addition is complete.

  • Slowly increase the temperature to 120 °C and maintain the reaction at this temperature for 10 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Wash the precipitated white solid to neutrality with ice water, filter, and dry to give 7.75 g of this compound (Yield: 80%).

< Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Substituted Aminopyridines

The chlorine atoms of this compound are readily displaced by various nucleophiles. The nitro group activates both the C2 and C6 positions towards nucleophilic attack. While substitution at the C6 position (para to the nitro group) might be considered the thermodynamic product, reactions are often kinetically controlled, favoring substitution at the C2 position due to the strong inductive electron-withdrawing effect of the adjacent nitro group.

Quantitative Data for Aminopyridine Synthesis
ProductNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-6-chloro-3-nitropyridine (B151482)Aq. NH₃ (25%)Methanol (B129727)35-40256.5
2-Amino-6-methoxy-3-nitropyridineSodium methoxide (B1231860), then Aq. NH₃Methanol35-40256.5 (from chloro-precursor)
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine / DIEA1,4-DioxaneReflux2669
Experimental Protocols for Aminopyridine Synthesis

Protocol 3: Synthesis of 2-Amino-6-chloro-3-nitropyridine

  • Dissolve this compound (25.0 g, 0.129 mol) in methanol (50.0 ml) at room temperature.

  • To this solution, add 25.0% aqueous ammonia (B1221849) solution (12.2 ml, 0.179 mol) at room temperature.

  • Heat the resulting mixture to 35–40 °C for 2.0 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to 20 °C.

  • Filter the solid obtained, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

Protocol 4: Synthesis of 2-Amino-6-methoxy-3-nitropyridine This is a two-step process starting from 2-amino-6-chloro-3-nitropyridine.

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-amino-6-chloro-3-nitropyridine to the methanolic sodium methoxide solution.

  • Heat the reaction mixture, typically at reflux, and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 2-amino-6-methoxy-3-nitropyridine.

Application in the Synthesis of Fused Heterocyclic Systems

Derivatives of this compound are key intermediates for constructing more complex, fused heterocyclic systems with significant biological activity. By introducing appropriate functional groups, subsequent intramolecular or intermolecular cyclization reactions can be performed.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines can be synthesized from 2,3-diaminopyridine (B105623) derivatives, which are accessible from this compound. The general strategy involves the reduction of the nitro group of a 2-amino-3-nitropyridine (B1266227) derivative to afford the corresponding diamine, followed by condensation with a 1,2-dicarbonyl compound.

Protocol 5: General Procedure for 2,3-Diaminopyridine Formation and Cyclization

  • Reduction: Dissolve the 2-amino-6-substituted-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol (B145695), acetic acid).

  • Add a reducing agent such as SnCl₂·2H₂O (2-4 eq) in concentrated HCl, or use catalytic hydrogenation (e.g., H₂, Pd/C).

  • Heat the reaction mixture (e.g., 35-40 °C) for several hours until the reduction is complete (monitored by TLC).

  • Work-up the reaction by neutralizing the acid and extracting the product.

  • Cyclization: Dissolve the crude 2,3-diamino-6-substituted-pyridine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., an arylglyoxal, 1.0 eq) in a solvent like ethanol or DMF.

  • Heat the mixture (e.g., 90 °C) to facilitate the condensation reaction.

  • Upon completion, cool the reaction mixture and isolate the precipitated pyrido[2,3-b]pyrazine (B189457) product by filtration.

< Caption: Synthetic pathways to fused heterocycles from this compound.

Application in Kinase Inhibitor Synthesis

Many heterocyclic compounds derived from this compound exhibit potent kinase inhibitory activity. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as PIM-1 kinase inhibitors, a target in oncology. The synthesis of these inhibitors often involves the initial displacement of the chlorine atoms on the this compound core, followed by further functionalization and cyclization.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis. Its overexpression is associated with several cancers.

< Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of derived compounds.

Conclusion

This compound is a cornerstone precursor for the synthesis of a diverse range of functionalized pyridines and fused heterocyclic systems. Its predictable reactivity, particularly in regioselective nucleophilic aromatic substitution reactions, provides a robust platform for building complex molecular architectures. The protocols and data presented herein demonstrate its utility in generating compounds with significant potential in drug discovery, especially in the development of targeted therapies such as kinase inhibitors. Researchers can leverage these methodologies to explore novel chemical space and develop next-generation therapeutic agents.

Application Note and Protocol: Laboratory Scale Nitration of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of 2,6-dichloropyridine (B45657) is a critical electrophilic aromatic substitution reaction that yields 2,6-dichloro-3-nitropyridine. This product is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nature of the two chlorine atoms and the pyridine (B92270) nitrogen deactivates the ring, making nitration challenging. However, under forcing conditions using strong nitrating agents, the reaction proceeds, typically at the 3-position. This document outlines detailed protocols for the laboratory-scale synthesis, summarizes key quantitative data from various methods, and provides a visual workflow for the experimental setup.

General Safety Precautions

Nitration reactions are highly exothermic and potentially hazardous. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating agents used are extremely corrosive and strong oxidizing agents. Special care must be taken during the preparation of mixed acids and the quenching of the reaction mixture.

Experimental Protocols

Three primary methods for the nitration of 2,6-dichloropyridine are presented, utilizing different nitrating systems.

Protocol 1: Nitration using Potassium Nitrate (B79036) and Concentrated Sulfuric Acid

This method employs potassium nitrate as the nitro source in a concentrated sulfuric acid medium.

Materials and Equipment:

  • 2,6-dichloropyridine

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Crushed ice and ice water

  • 150 mL three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Equip a 150 mL three-necked flask with a magnetic stirrer and thermometer.

  • Add 80 mL of concentrated sulfuric acid to the flask with stirring at room temperature.[2]

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid.[2]

  • Once the dichloropyridine has dissolved, slowly portion-wise add 10.1 g (0.1 mol) of potassium nitrate.[2]

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.[2]

  • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.[2]

Work-up and Purification:

  • After 10 hours, cool the reaction mixture to room temperature.[2]

  • Carefully pour the cooled mixture into a beaker containing a large amount of crushed ice while stirring vigorously.[2]

  • A white solid will precipitate. Collect the solid by vacuum filtration.[2]

  • Wash the solid precipitate with ice water until the filtrate is neutral.[2]

  • Dry the solid to yield this compound.[2]

Protocol 2: Nitration using Nitric Acid and Oleum (B3057394)

This process utilizes fuming nitric acid in the presence of oleum (fuming sulfuric acid), which allows for lower molar ratios of nitric acid and can reduce the evolution of hazardous nitrogen oxide fumes.[3]

Materials and Equipment:

  • 2,6-dichloropyridine

  • White fuming nitric acid (≥97%)

  • Oleum (e.g., 65%)

  • Crushed ice and water

  • Round-bottom flask suitable for the reaction scale

  • Magnetic stirrer

  • Ice bath and heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Add 100 g of 65% oleum to a flask and cool to 0°C using an ice bath.[3]

  • Slowly add 29.6 g (0.20 mol) of 2,6-dichloropyridine to the cooled oleum.[3]

  • Over a 20-minute period, add 19.4 g (0.30 mol) of white fuming nitric acid via a dropping funnel, maintaining the internal temperature between 5°C and 20°C.[3]

  • After addition, heat the mixture. A typical heating profile is from 68°C to 134°C over 5.5 hours.[3] The reaction can be conducted at temperatures ranging from 85°C to 150°C.[3]

Work-up and Purification:

  • Cool the resulting straw-colored solution.

  • Transfer the solution to 800 g of ice-cold water to precipitate the product.[3]

  • Collect the filter cake via filtration and wash with water to remove residual acids.[3]

  • Dry the product.

Protocol 3: Catalytic Nitration using Sulfamic Acid

This method employs sulfamic acid as a catalyst, which can lead to stable yields and reduce the overall quantities of nitric and sulfuric acid required.[4]

Materials and Equipment:

  • 2,6-dichloropyridine

  • Nitric acid (e.g., 30-90% concentration)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sulfamic acid (catalyst)

  • Frozen water/ice

  • Reaction flask with heating and stirring capabilities

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • In a suitable flask, add 89.0 g of sulfuric acid, 29.6 g (0.2 mol) of 2,6-dichloropyridine, 42.0 g (0.2 mol) of 30% nitric acid, and 194 mg (1 mol%) of sulfamic acid.[4]

  • Heat the reaction mixture to 110-120°C and maintain for 30 hours.[4] Reaction conditions can vary, with temperatures from 20-150°C and times from 10-40 hours being reported.[4][5]

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Slowly pour the reaction solution into frozen water.[4]

  • Filter the resulting precipitate and wash the filter cake with cold water until neutral.[4]

  • Dry the off-white solid product.[4]

Data Presentation

The following table summarizes the quantitative data from the described protocols for easy comparison.

ParameterProtocol 1 (KNO₃/H₂SO₄)Protocol 2 (HNO₃/Oleum)Protocol 3 (Catalytic)
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine2,6-Dichloropyridine
Nitrating Agent Potassium NitrateFuming Nitric AcidNitric Acid (30%)
Solvent/Medium Conc. H₂SO₄65% OleumConc. H₂SO₄
Catalyst NoneNoneSulfamic Acid
Molar Ratio (Nitrating Agent:Substrate) 2:1[2]1.5:1[3]1:1[4]
Temperature 120°C[2]85 - 150°C[3]110 - 120°C[4]
Reaction Time 10 hours[2]~5.5 hours[3]30 hours[4]
Reported Yield 80%[2]77% (corrected)[3]82%[4]
Melting Point 61-63°C[2]-58-61°C[4]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for the nitration of 2,6-dichloropyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Sulfuric Acid / Oleum B Add 2,6-Dichloropyridine A->B D Controlled Addition of Nitrating Agent at Low Temp B->D C Prepare Nitrating Agent (e.g., KNO₃ or HNO₃ solution) C->D E Heat Reaction Mixture to Target Temperature (e.g., 85-150°C) D->E F Maintain Reaction for Specified Time (e.g., 5-30 hours) E->F G Cool Reaction Mixture F->G H Quench by Pouring onto Crushed Ice G->H I Vacuum Filtration to Isolate Precipitate H->I J Wash Solid with Cold Water until Neutral I->J K Dry the Final Product (this compound) J->K

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.

G cluster_reactants Reactants cluster_process Core Process cluster_products Products & Byproducts DCP 2,6-Dichloropyridine Nitration Electrophilic Aromatic Substitution DCP->Nitration NA Nitrating Agent (HNO₃, KNO₃) NA->Nitration Acid Acid Medium (H₂SO₄, Oleum) Acid->Nitration Forms NO₂+ Product This compound Nitration->Product Byproduct Water, Spent Acid Nitration->Byproduct

Caption: Logical relationship of components in the nitration reaction.

References

Application Notes and Protocols for Macrocyclic Condensation Reactions of 2,6-Dichloro-3-nitropyridine with Resorcinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocyclic compounds containing pyridine (B92270) and resorcinol (B1680541) moieties are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for drug discovery, ionophores, and molecular sensors. The rigid yet conformationally adaptable nature of these macrocycles allows for precise positioning of functional groups, making them attractive for targeting challenging biological targets such as protein-protein interfaces. This document provides a detailed protocol for the synthesis of such macrocycles via a macrocyclic condensation reaction between 2,6-dichloro-3-nitropyridine and substituted resorcinol derivatives, based on the principles of the Williamson ether synthesis. The nitro group on the pyridine ring serves to activate the chloro-substituents towards nucleophilic aromatic substitution.

Reaction Principle

The synthesis proceeds via a one-pot, high-dilution Williamson ether synthesis. The hydroxyl groups of the resorcinol derivative are deprotonated by a strong base to form a more nucleophilic phenoxide. This bis-phenoxide then undergoes a double nucleophilic aromatic substitution with this compound to form the macrocyclic ether. The use of high-dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

Reaction_Scheme R1 This compound P1 Macrocyclic Product R1->P1 R2 Resorcinol Derivative R2->P1 Base Strong Base (e.g., K2CO3, Cs2CO3) Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Conditions High Dilution Elevated Temperature P2 Oligomeric Byproducts

Caption: General reaction scheme for the macrocyclic condensation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Substituted Resorcinol (e.g., Resorcinol, 4-Methylresorcinol, 4-Chlororesorcinol)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Syringe pumps for high-dilution addition

General Protocol for Macrocyclization

This protocol describes a general procedure for a [1+1] macrocyclization. The molar equivalents and volumes should be adjusted based on the specific resorcinol derivative used.

  • Preparation of Reaction Vessel:

    • A three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a rubber septum is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).

    • To this flask, add finely ground and dried potassium carbonate (4.0 eq.) or cesium carbonate (2.2 eq.) and anhydrous DMF (to a final concentration of ~0.001 M upon addition of reactants).

  • Preparation of Reactant Solutions:

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

    • In another flask, dissolve the resorcinol derivative (1.0 eq.) in anhydrous DMF.

  • High-Dilution Addition:

    • Heat the reaction vessel containing the base and solvent to the desired temperature (typically 80-120 °C).

    • Using two separate syringe pumps, add the solutions of this compound and the resorcinol derivative simultaneously and dropwise to the stirred suspension of the base in DMF over a period of 8-12 hours. This slow addition maintains high-dilution conditions, favoring intramolecular cyclization.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the elevated temperature for an additional 12-24 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of starting materials and the formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base and wash the solid with DCM.

    • Combine the filtrate and washings and remove the DMF under reduced pressure.

    • Dissolve the residue in a mixture of DCM and water.

    • Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired macrocyclic product from oligomeric byproducts.

Experimental_Workflow A 1. Prepare Reaction Vessel (Flask with Base and Solvent) C 3. High-Dilution Addition (Simultaneous addition via syringe pumps over 8-12h at 80-120 °C) A->C B 2. Prepare Reactant Solutions (Dichloronitropyridine and Resorcinol Derivative in DMF) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Filtration, Solvent Removal, Extraction) D->E F 6. Purification (Column Chromatography) E->F G Isolated Macrocycle F->G

Caption: Step-by-step experimental workflow for the macrocyclization.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for the synthesis of a [1+1] macrocycle from this compound and a generic resorcinol derivative. Actual yields will vary depending on the specific resorcinol derivative and reaction conditions.

ParameterValue
Reactants
This compound1.0 mmol
Resorcinol Derivative1.0 mmol
Reagents
BaseK₂CO₃ (4.0 mmol) or Cs₂CO₃ (2.2 mmol)
Solvent (Anhydrous DMF)1 L (for a final concentration of ~0.001 M)
Reaction Conditions
Temperature100 °C
Addition Time10 hours
Total Reaction Time24 hours
Results
Yield of Macrocycle25-40%
Yield of Oligomers10-20%
Recovery of Starting Material<5%

Applications and Future Directions

The synthesized macrocycles can serve as valuable building blocks for various applications:

  • Drug Discovery: The macrocyclic scaffold can be further functionalized to develop inhibitors of protein-protein interactions or enzymes. The nitro group can be reduced to an amine, providing a handle for further derivatization.

  • Ion Sensing: The central cavity of the macrocycle and the pyridine nitrogen can act as a binding site for specific metal ions, enabling the development of chemosensors.

  • Materials Science: Incorporation of these macrocycles into polymers could lead to materials with unique properties for separation or catalysis.

Further optimization of the reaction conditions, including the choice of base, solvent, and temperature, may lead to improved yields and selectivity for the desired macrocyclic product. The exploration of different resorcinol derivatives will allow for the generation of a library of macrocycles with diverse sizes and functionalities.

Signaling_Pathway_Analogy cluster_synthesis Synthetic Pathway cluster_application Application Pathway A Starting Materials (Dichloronitropyridine, Resorcinol) B Macrocyclization (Williamson Ether Synthesis) A->B C Crude Product (Macrocycle + Oligomers) B->C D Purification C->D E Pure Macrocycle D->E F Further Functionalization (e.g., Nitro Reduction) E->F G Biological Screening (e.g., Enzyme Assays) F->G H Lead Compound G->H

Caption: Logical flow from synthesis to potential application.

The Versatile Building Block: 2,6-Dichloro-3-nitropyridine in the Synthesis of Novel Medicinal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2,6-dichloro-3-nitropyridine has emerged as a critical and versatile starting material in medicinal chemistry, providing a robust scaffold for the development of a diverse range of therapeutic agents. Its unique electronic and structural properties, characterized by two reactive chlorine atoms and an electron-withdrawing nitro group, facilitate a variety of chemical transformations, enabling the synthesis of complex molecules with significant biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this powerful building block for the creation of new medicinal agents.

Introduction to this compound in Drug Discovery

This compound serves as a key intermediate in the synthesis of several classes of bioactive molecules. The differential reactivity of the two chlorine atoms, with the chlorine at the 2-position being more susceptible to nucleophilic substitution, allows for regioselective functionalization. The nitro group can be readily reduced to an amino group, providing another site for chemical modification. This trifunctional nature makes it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.

This building block has been successfully employed in the synthesis of compounds targeting a range of therapeutic areas, including:

  • Oncology: Development of potent and selective kinase inhibitors.

  • Pain Management: Synthesis of novel analgesics.

  • Gastroenterology: Creation of anti-ulcer medications.

This report will detail the application of this compound in the synthesis of specific medicinal agents, provide quantitative data on their biological activity, and present detailed experimental protocols.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has been instrumental in the development of inhibitors for several important kinases.

p70S6Kβ Inhibitors

The p70S6 kinase (p70S6K) is a downstream effector of the PI3K/mTOR signaling pathway and is involved in cell growth, proliferation, and survival. Its isoform, p70S6Kβ, is a target of interest in cancer therapy.

A novel inhibitor of p70S6Kβ has been synthesized using this compound. The synthesis involves a highly regioselective nucleophilic aromatic substitution, highlighting the utility of this building block in constructing complex heterocyclic systems.[1]

Quantitative Data: p70S6Kβ Inhibition

Compound ReferenceTarget KinaseIC50 (nM)
Compound 1[1]p70S6Kβ (S6K2)444
Janus Kinase 2 (JAK2) Inhibitors

The JAK/STAT signaling pathway is critical for mediating cellular responses to cytokines and growth factors. Aberrant JAK2 activity is associated with myeloproliferative neoplasms. Several potent JAK2 inhibitors have been developed from this compound.

Quantitative Data: JAK2 Inhibition

Compound ReferenceTarget KinaseIC50 (nM)Selectivity (over JAK1 and JAK3)
Compound 21bJAK29276-fold (vs JAK1), 184-fold (vs JAK3)
CrizotinibJAK227Not specified
Compound 12kJAK26High
Compound 12lJAK23High
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation is implicated in diseases such as diabetes, Alzheimer's disease, and cancer. This compound has been used as a scaffold to develop selective GSK-3 inhibitors.

Quantitative Data: GSK-3 Inhibition

Compound ReferenceTarget KinaseIC50 (nM)
COB-187GSK-3α22
COB-187GSK-3β11
LY2090314GSK-3α1.5
LY2090314GSK-3β0.9

Signaling Pathway Diagrams

To visualize the mechanism of action of these kinase inhibitors, the following diagrams illustrate the key signaling pathways.

GSK3_Signaling_Pathway cluster_Wnt Wnt Pathway cluster_PI3K PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasome p_beta_catenin->Proteasome Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3 GSK-3 Akt->GSK3 Phosphorylates (Inactivates) p_GSK3 p-GSK-3 (Inactive) GSK3->p_GSK3 GSK3_Inhibitor GSK-3 Inhibitor (from this compound) GSK3_Inhibitor->GSK3 Inhibits

Caption: GSK-3 Signaling Pathways and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates p_JAK2 p-JAK2 JAK2->p_JAK2 Autophosphorylation STAT STAT p_JAK2->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression JAK2_Inhibitor JAK2 Inhibitor (from this compound) JAK2_Inhibitor->JAK2 Inhibits

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

p70S6K_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PI3K->Akt p70S6K p70S6K PDK1->p70S6K Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->p70S6K Phosphorylates p_p70S6K p-p70S6K (Active) p70S6K->p_p70S6K S6 Ribosomal Protein S6 p_p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis p70S6K_Inhibitor p70S6Kβ Inhibitor (from this compound) p70S6K_Inhibitor->p70S6K Inhibits

Caption: p70S6K Signaling Pathway and Point of Inhibition.

Application in the Synthesis of Other Medicinal Agents

Fluopyram: A Novel Analgesic

Fluopyram is a novel analgesic agent that acts as a selective neuronal potassium channel opener. Its synthesis utilizes this compound as a key starting material, demonstrating the broader applicability of this building block beyond kinase inhibitors.

Tenatoprazole Intermediate

Tenatoprazole is a proton pump inhibitor used in the treatment of ulcers. The synthesis of a key intermediate for tenatoprazole, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, can be achieved from 2,6-dichloropyridine (B45657) through a series of reactions including nitration, which can be accomplished using methods similar to those for producing this compound.[2]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a p70S6Kβ inhibitor, as well as protocols for in vitro kinase assays.

Synthesis of this compound

Synthesis_Workflow Start 2,6-Dichloropyridine Nitration Nitration (Conc. H2SO4, Fuming HNO3) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Filtration & Drying Quenching->Filtration Purification Column Chromatography Filtration->Purification Product This compound Purification->Product

Caption: Synthesis Workflow for this compound.

Materials:

Procedure:

  • To a mixture of concentrated H₂SO₄ (25 ml) and fuming HNO₃ (10 ml) at 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) portion-wise with stirring.

  • After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Filter the precipitated solid and dry it under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a pale yellow solid.

Synthesis of a p70S6Kβ Inhibitor from this compound

This protocol describes the final step in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[1]

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • This compound

  • N,N-diisopropylethylamine (DIEA)

  • Dry 1,4-dioxane (B91453)

Procedure:

  • Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (40 mg, 0.18 mmol) and this compound (69 mg, 0.36 mmol) in dry 1,4-dioxane (3 mL).

  • Add N,N-diisopropylethylamine (DIEA) (93 µL, 1.25 mmol) to the stirring solution.

  • Reflux the reaction mixture for 26 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography to yield the final product.

In Vitro Kinase Assay Protocols

The following are generalized protocols for determining the in vitro potency of kinase inhibitors. Specific conditions such as substrate and ATP concentrations may need to be optimized for individual kinases.

General Kinase Assay Workflow

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Plate_Setup Assay Plate Setup (384-well plate) Reagent_Prep->Plate_Setup Reaction_Start Initiate Kinase Reaction Plate_Setup->Reaction_Start Incubation Incubation (e.g., 30°C for 60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction & Detect Signal (e.g., ADP-Glo™ Reagent) Incubation->Reaction_Stop Data_Acquisition Data Acquisition (Luminescence/Fluorescence Reading) Reaction_Stop->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: General Workflow for an In Vitro Kinase Assay.

Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Thaw kinase, substrate, and ATP on ice. Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted inhibitor or DMSO (for controls). Add the diluted kinase solution to each well.

  • Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and deplete the remaining ATP. After incubation, add a detection reagent to convert the generated ADP to a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, enabling the synthesis of a wide array of potent and selective medicinal agents. Its predictable reactivity and versatility make it an invaluable tool for drug discovery and development. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this remarkable scaffold in creating the next generation of therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-dichloro-3-nitropyridine is a key intermediate in the synthesis of various heterocyclic compounds used in the pharmaceutical and agrochemical industries.[1][2] Its purity and structural integrity are crucial for the successful synthesis of downstream products. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note:

¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound. The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are characteristic of the substitution pattern. ¹³C NMR provides information on the carbon skeleton of the molecule.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Quantitative Data Summary:

NucleusChemical Shift (ppm)Multiplicity
¹H8.35d
¹H7.65d

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A standard NMR spectrometer (e.g., 100 MHz).

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Similar to ¹H NMR data processing.

Quantitative Data Summary:

Carbon PositionApproximate Chemical Shift (ppm)
C-Cl~150
C-NO₂~140
C-H~130
C-H~125
C-Cl (N-adjacent)~155

Note: Specific assignments require further 2D NMR experiments or comparison with predicted spectra.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the volatile and thermally stable this compound. The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of chlorine, nitro group, or other neutral fragments.

Experimental Protocol (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Instrument: A standard GC-MS system.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Quantitative Data Summary:

m/zInterpretation
192[M]⁺ (Molecular ion)[3]
146[M-NO₂]⁺
110[M-NO₂-Cl]⁺[3]

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable for chlorine-containing fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Application Note:

The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C=N, C=C, and N-O stretching vibrations. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Experimental Protocol (ATR-IR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically perform the background subtraction.

Quantitative Data Summary:

Wavenumber (cm⁻¹)Functional Group Assignment
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1560C=N/C=C stretching (pyridine ring)
~800-700C-Cl stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Application Note:

The UV-Vis spectrum of this compound, dissolved in a suitable solvent, will show absorption bands corresponding to π → π* and n → π* electronic transitions of the aromatic system and the nitro group.[4] A study has been conducted on the UV-Vis spectrum of this compound in various solvents like water, n-hexane, ethanol (B145695), and methanol.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) to an absorbance value below 1.5.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Blank: Use the same solvent as used for the sample as a blank.

  • Data Processing: The instrument software will record the absorbance as a function of wavelength.

Quantitative Data Summary:

Solventλmax (nm)
Ethanol~270
Methanol~270
n-Hexane~265

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound.

Application Note:

A reversed-phase HPLC method can be developed for the separation and quantification of this compound from its impurities. Purity levels greater than 98.0% have been reported using this technique.[5]

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a concentration of about 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument: A standard HPLC system with a UV detector.

  • Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary:

ParameterValue
Purity>98.0% (area %)[5]
Retention TimeDependent on specific method conditions

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.

G Figure 1: Analytical Workflow for this compound Characterization cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (GC-MS) Prep->MS IR IR Spectroscopy (ATR-FTIR) Prep->IR UV UV-Vis Spectroscopy Prep->UV HPLC HPLC Prep->HPLC Struct_Elucid Structural Elucidation NMR->Struct_Elucid MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Func_Group Functional Group ID IR->Func_Group Electronic_Trans Electronic Transitions UV->Electronic_Trans Purity_Assess Purity Assessment HPLC->Purity_Assess Report Comprehensive Characterization Report Struct_Elucid->Report Purity_Assess->Report Func_Group->Report MW_Confirm->Report Electronic_Trans->Report

Caption: Analytical Workflow for Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dichloro-3-nitropyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield (<70%) Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent ratios in traditional nitration methods.Review and optimize reaction parameters. Consider alternative methods with higher reported yields. For traditional nitration, ensure the temperature is maintained between 110-120°C for an extended period (10-20 hours).[1][2]
Incomplete reaction: Insufficient reaction time or inadequate mixing.Monitor the reaction progress using techniques like TLC. Ensure vigorous stirring throughout the reaction.
Degradation of product: High reaction temperatures for prolonged periods can lead to decomposition.Carefully control the heating profile and avoid exceeding the recommended temperature range.
Loss during work-up: Inefficient extraction or premature precipitation of the product.Ensure the reaction mixture is thoroughly cooled on crushed ice to maximize precipitation.[3] Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.[3][4]
Evolution of Hazardous Brown Fumes (NOx) Decomposition of nitric acid: This is common in traditional nitration reactions, especially at higher temperatures.[5]Employing oleum (B3057394) in the reaction mixture can significantly reduce the evolution of nitrogen oxides.[5] This is believed to be due to the in-situ formation of a 2,6-dichloropyridine (B45657):SO₃ complex.[5]
High Consumption of Acids Traditional nitration methods: These often require a large excess of sulfuric and nitric acid, leading to significant waste.[1]Consider the use of a sulfamic acid catalyst, which can reduce the required amount of nitric and sulfuric acid while improving the yield.[1] Alternatively, explore the two-step synthesis route that avoids direct nitration of 2,6-dichloropyridine.[4]
Product Purity Issues Presence of starting material: Incomplete reaction.Increase reaction time or temperature as per the recommended protocol. Monitor for the disappearance of the starting material by TLC.
Formation of byproducts: Side reactions due to impurities in reagents or incorrect reaction conditions.Use high-purity starting materials and reagents. Adhere strictly to the optimized reaction conditions. Recrystallization or column chromatography may be necessary for purification.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: There are three primary routes for the synthesis of this compound:

  • Direct Nitration of 2,6-dichloropyridine: This is the traditional method, which involves reacting 2,6-dichloropyridine with a nitrating mixture, typically concentrated nitric acid and sulfuric acid.[1][2]

  • Catalytic Nitration: An improved version of the direct nitration method that utilizes sulfamic acid as a catalyst to enhance yield and reduce acid consumption.[1]

  • Two-Step Synthesis via 2,6-dihydroxy-3-nitropyridine: This alternative pathway involves the synthesis of 2,6-dihydroxy-3-nitropyridine, followed by a chlorination step to yield the final product. This method avoids the direct nitration of the dichloropyridine starting material.[4]

Q2: How can I improve the yield of the traditional direct nitration method?

A2: To improve the yield of the traditional method, consider the following:

  • Reaction Temperature and Time: Maintaining a reaction temperature of 110-120°C for at least 10-20 hours is crucial.[1][2]

  • Reagent Purity: Use high-purity 2,6-dichloropyridine and fresh nitrating agents.

  • Use of Oleum: The use of oleum (10-65% strength) instead of only sulfuric acid can improve yields (corrected yields of 73-77%) and reduce the molar ratio of nitric acid required.[5]

Q3: What are the advantages of using sulfamic acid as a catalyst?

A3: Using sulfamic acid as a catalyst in the nitration of 2,6-dichloropyridine offers several advantages, including:

  • Increased Yield: Yields can be consistently above 80%.[1]

  • Reduced Acid Consumption: It significantly lowers the required amounts of nitric and sulfuric acid.[1]

  • Simpler Post-Treatment: The overall process is simplified.[1]

  • Wide Operating Range: The reaction is effective over a broad range of temperatures (20-150°C) and times (10-40 hours).[1]

Q4: Is there an alternative to the direct nitration of 2,6-dichloropyridine?

A4: Yes, a two-step synthesis offers a high-yield alternative. This process involves:

  • Synthesizing 2,6-dihydroxy-3-nitropyridine from 2-nitroacetate and a 2-halogenated acrylate.[4]

  • Chlorinating the 2,6-dihydroxy-3-nitropyridine intermediate using a chlorinating agent like phosphorus oxychloride or thionyl chloride to obtain the final product.[4] This method reports total yields of over 80% and avoids the use of concentrated sulfuric and nitric acid in the final steps, enhancing safety and reducing environmental impact.[4]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from different synthetic methods for this compound.

Method Key Reagents Temperature (°C) Time (h) Yield (%) Reference
Traditional Nitration2,6-dichloropyridine, Conc. HNO₃, Conc. H₂SO₄110-1202051.8[1][2]
Traditional Nitration2,6-dichloropyridine, 90% HNO₃, H₂SO₄Not specifiedNot specified64.5[1][2]
Traditional Nitration with Oleum2,6-dichloropyridine, 30% HNO₃, 65% Oleum80-1425.568.5 (uncorrected)[5]
Catalytic Nitration2,6-dichloropyridine, 30% HNO₃, H₂SO₄, Sulfamic Acid (1 mol%)110-1203082.0[1][2]
Catalytic Nitration2,6-dichloropyridine, 90% HNO₃, H₂SO₄, Sulfamic Acid (10 mol%)50-601088.3[1]
Two-Step Synthesis2,6-dihydroxy-3-nitropyridine, Phosphorus Oxychloride80-82892.1[4]
Two-Step Synthesis2,6-dihydroxy-3-nitropyridine, Thionyl Chloride60-621091.2[4]
Two-Step Synthesis2,6-dihydroxy-3-nitropyridine, Triphosgene80-85692.9[3]

Experimental Protocols

Protocol 1: Catalytic Nitration with Sulfamic Acid

This protocol is based on the improved yield method described in patent CN102584688A.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 100.0g of sulfuric acid.

  • Addition of Reactants: Add 29.6g (0.2mol) of 2,6-dichloropyridine, 70.0g (1.0mol) of 90% nitric acid, and 1.94g (10 mol%) of sulfamic acid.

  • Reaction: Heat the mixture to 50-60°C and maintain for 10 hours with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice with stirring.

  • Isolation: Filter the precipitated solid. Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the solid to obtain this compound. The expected yield is approximately 88.3%.[1]

Protocol 2: Two-Step Synthesis - Chlorination Step

This protocol for the chlorination step is based on the method described in patent CN110218177B.[4]

  • Reaction Setup: To a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of 1,2-dichloroethane (B1671644), 76.5 g (0.5 mol) of phosphorus oxychloride, and 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine.

  • Reaction: Heat the mixture to 80-82°C and stir for 8 hours.

  • Work-up: Cool the reaction mixture to 20-25°C. Slowly pour the residue into 200 g of ice water.

  • Extraction: Extract the aqueous mixture three times with 50 g of 1,2-dichloroethane each time. Combine the organic phases.

  • Washing and Drying: Wash the combined organic phase with 30 g of saturated sodium chloride solution, and then dry over 5 g of anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to obtain the solid this compound. The expected yield is approximately 92.1%.[4]

Visualized Workflows

Synthesis_Workflows cluster_0 Traditional/Catalytic Nitration Workflow cluster_1 Two-Step Synthesis Workflow (Chlorination) A Mix 2,6-dichloropyridine, HNO₃, H₂SO₄ (and Sulfamic Acid) B Heat Reaction Mixture (50-120°C, 10-30h) A->B C Cool and Quench in Ice Water B->C D Filter Precipitate C->D E Wash with Water D->E F Dry Product E->F G This compound F->G H Mix 2,6-dihydroxy-3-nitropyridine and Chlorinating Agent in Solvent I Heat Reaction Mixture (60-85°C, 6-10h) H->I J Cool and Quench in Ice Water I->J K Extract with Organic Solvent J->K L Wash and Dry Organic Phase K->L M Remove Solvent L->M N This compound M->N

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Conditions Review Reaction Conditions? Start->Check_Conditions Optimize Optimize Temp, Time, and Reagent Ratios Check_Conditions->Optimize Yes Check_Workup Review Work-up Procedure? Check_Conditions->Check_Workup No Optimize->Check_Workup Improve_Workup Ensure Complete Precipitation and Efficient Extraction Check_Workup->Improve_Workup Yes Consider_Alternative Consider Alternative High-Yield Method? Check_Workup->Consider_Alternative No Improve_Workup->Consider_Alternative Catalytic Implement Catalytic Nitration Consider_Alternative->Catalytic Yes Two_Step Implement Two-Step Synthesis Consider_Alternative->Two_Step Yes End Yield Improved Consider_Alternative->End No Catalytic->End Two_Step->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are column chromatography and recrystallization. Column chromatography is often employed for separating the target compound from a complex mixture of impurities, while recrystallization is an excellent technique for achieving high purity of the final product.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound typically originate from the nitration of 2,6-dichloropyridine (B45657). Common impurities may include unreacted 2,6-dichloropyridine and other isomeric dichloropyridines such as 2,3-dichloropyridine, 2,5-dichloropyridine, and 2,4-dichloropyridine.[1] Residual acids from the nitration mixture (sulfuric acid and nitric acid) may also be present.

Q3: What is the appearance and melting point of pure this compound?

A3: Pure this compound is a pale yellow solid.[2][3] The reported melting point ranges from 55-63 °C.[4]

Troubleshooting Guides

Recrystallization

Q4: My yield after recrystallization is very low. What are the possible causes and how can I improve it?

A4: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant portion of the product remains in the mother liquor.

    • Solution: Evaporate some of the solvent to the point of saturation and allow the solution to cool again.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize along with the impurities.

    • Solution: Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent premature crystal formation.

  • Inappropriate Solvent Choice: The chosen solvent may have a high dissolving capacity for the compound even at low temperatures.

    • Solution: Test a variety of solvents or solvent systems to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. A 50% aqueous isopropyl alcohol solution has been successfully used for the recrystallization of this compound.[4]

Q5: The product "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.

  • Solution: Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and then allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling.

Q6: The recrystallized product is still colored. How can I decolorize it?

A6: The presence of colored impurities may require an additional purification step.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and simmer for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography

Q7: I am seeing multiple spots on my TLC plate after column chromatography, indicating poor separation. How can I improve the resolution?

A7: Achieving good separation by column chromatography requires careful optimization of the conditions.

  • Solvent System Optimization: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A common eluent for this compound is a mixture of petroleum ether and ethyl acetate.[2] Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can improve the separation of compounds with similar polarities.

  • Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and inefficient separation. Ensure the silica (B1680970) gel is uniformly packed as a slurry.

Q8: The compound is streaking on the TLC plate and eluting as a broad band from the column. What is the cause?

A8: Streaking is often an issue with basic compounds like pyridines on acidic silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a different stationary phase like neutral alumina (B75360) might be beneficial.

Data Presentation

Purification MethodStarting Material PuritySolvent/EluentYield (%)Final Purity (%)Melting Point (°C)Reference
RecrystallizationCrude50% aqueous isopropyl alcohol85.7% (of crude)97.2%61-63[4]
Column ChromatographyCrudePetroleum ether: Ethyl acetate46.0%>98% (by GC)60-65[2]
Post-synthesis FiltrationCrudeWater88.3%95.5%58-61[5]
Post-synthesis FiltrationCrudeWater82.0%98.3%58-61[5]
Post-synthesis FiltrationCrudeWater51.8%97.1%58-61[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, prepare a 50% aqueous isopropyl alcohol solution (e.g., 10 mL isopropanol (B130326) and 10 mL deionized water). Add a small portion of the solvent to the flask and heat the mixture with stirring. Continue to add the solvent in portions until the solid has completely dissolved at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% aqueous isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a typical flash column chromatography procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[2]

  • Petroleum ether

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., petroleum ether with a small amount of ethyl acetate) or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent mixture, such as 95:5 petroleum ether:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluate in fractions using test tubes or other suitable containers.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow Purification Workflow for Crude this compound cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification cluster_validation Validation & Final Product CrudeProduct Crude this compound InitialAnalysis Assess Impurity Profile (TLC, NMR) CrudeProduct->InitialAnalysis Decision Choose Purification Method InitialAnalysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity, crystalline solid ColumnChromatography Column Chromatography Decision->ColumnChromatography Complex mixture, oily solid PurityCheck Check Purity (TLC, mp, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct Purity > 98% Impure Product still impure PurityCheck->Impure Purity < 98% Impure->Decision Re-purify

Caption: Purification workflow for crude this compound.

References

identifying and minimizing side products in the nitration of 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,6-dichloropyridine (B45657). Our goal is to help you identify and minimize the formation of side products, thereby optimizing the yield and purity of the desired product, 2,6-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 2,6-dichloropyridine?

The primary and desired product of the nitration of 2,6-dichloropyridine is this compound. The nitro group is directed to the 3-position of the pyridine (B92270) ring.

Q2: What are the typical reagents used for this nitration?

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Fuming sulfuric acid (oleum) is also frequently used in place of or in addition to concentrated sulfuric acid to increase the reaction rate and improve the yield.[1][3]

Q3: What are the potential side products in this reaction?

While the reaction is generally selective for the 3-position, potential side products can include:

  • Isomeric mononitrated products: Although the 3-nitro isomer is favored, small amounts of other isomers could potentially form.

  • Dinitrated products: Dinitration of 2,6-dichloropyridine is generally considered difficult to achieve.[3]

  • Hydrolysis products: Under the harsh acidic and high-temperature conditions, one or both of the chloro groups may be susceptible to hydrolysis, leading to the formation of chlorohydroxynitropyridines.

  • Degradation products: The evolution of brown nitrogen oxide fumes, as noted in some literature, suggests the decomposition of nitric acid and potential oxidative side reactions.[1]

Q4: Why is oleum (B3057394) often used in this reaction?

Oleum (fuming sulfuric acid) is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid. Its use can enhance the reaction in several ways:

  • It acts as a powerful dehydrating agent, removing any water present in the reaction mixture and driving the equilibrium towards the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • The increased acidity can lead to a faster reaction rate.

  • It can help to suppress the evolution of hazardous nitrogen oxide fumes.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficiently strong nitrating mixture. 4. Degradation of starting material or product.1. Increase reaction time and monitor progress by TLC or GC-MS. 2. Optimize the reaction temperature. Temperatures typically range from 65°C to 150°C.[2][4] A lower temperature may require a longer reaction time. 3. Use fuming nitric acid or add oleum to the sulfuric acid to increase the concentration of the nitronium ion.[1][4] 4. Ensure slow and controlled addition of reagents, especially at the beginning of the reaction, to manage the exothermic nature of the nitration.
Presence of Unreacted 2,6-Dichloropyridine 1. Insufficient reaction time or temperature. 2. Inadequate amount of nitrating agent.1. Extend the reaction time or cautiously increase the temperature. 2. Ensure at least a stoichiometric amount of nitric acid is used. An excess is often employed to drive the reaction to completion.
Formation of a Mixture of Isomers Positional selectivity is generally high for the 3-position. However, deviations in reaction conditions could potentially lead to other isomers.Maintain established reaction protocols. The use of a strong acid medium like H₂SO₄ or oleum helps ensure the selective formation of the 3-nitro isomer.
Evidence of Hydrolysis (e.g., presence of hydroxylated byproducts) The presence of excess water in the reaction mixture or prolonged reaction at very high temperatures can promote hydrolysis of the C-Cl bonds.1. Use anhydrous reagents and glassware. 2. Employ oleum as a dehydrating agent.[1][3] 3. Avoid unnecessarily high reaction temperatures or prolonged heating.
Excessive Fuming (Brown Nitrogen Oxides) This indicates decomposition of the nitric acid, which can be a sign of the reaction temperature being too high or an inappropriate ratio of nitric to sulfuric acid.1. Carefully control the reaction temperature, using a cooling bath during initial reagent addition if necessary. 2. The use of oleum has been shown to reduce or eliminate the evolution of these fumes.[1]
Difficulty in Product Isolation/Purification The crude product may contain residual acids or be an oil instead of a solid.1. After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. This will precipitate the solid product. 2. Thoroughly wash the filtered product with cold water to remove any remaining acid. 3. Recrystallization from a suitable solvent, such as aqueous isopropanol, can be used for further purification.[1]

Experimental Protocols

Below are summarized experimental protocols for the nitration of 2,6-dichloropyridine, with varying conditions that can be used as a starting point for optimization.

Parameter Protocol 1 Protocol 2 Protocol 3
2,6-Dichloropyridine 0.20 mol0.033 mol0.2 mol
Nitrating Agent 0.30 mol white fuming nitric acid (97.2%)10 mL fuming nitric acid0.6 mol nitric acid (90%)
Acid/Solvent 100 g 65% oleum25 mL concentrated H₂SO₄100.0 g sulfuric acid
Temperature 68°C to 134°C65°C30°C
Time 5.5 hours2 hours20 hours
Yield 77% (corrected)46%87.1%
Reference [1][4][2]

Visualizations

Reaction Pathway and Potential Side Products

Nitration_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound HNO₃, H₂SO₄/Oleum Isomeric Products Isomeric Products 2,6-Dichloropyridine->Isomeric Products Non-selective nitration Hydrolysis Products Hydrolysis Products 2,6-Dichloropyridine->Hydrolysis Products H₂O, High Temp. Dinitrated Products Dinitrated Products This compound->Dinitrated Products Further Nitration (difficult) HNO3 HNO3 NOx Fumes NOx Fumes HNO3->NOx Fumes Decomposition Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm increase_time_temp Increase reaction time or temperature check_sm->increase_time_temp Yes check_side_products Analyze for side products (GC-MS) check_sm->check_side_products No increase_time_temp->check_side_products hydrolysis Hydrolysis products detected? check_side_products->hydrolysis use_oleum Use anhydrous reagents / Oleum hydrolysis->use_oleum Yes optimize_conditions Optimize temperature and time hydrolysis->optimize_conditions No use_oleum->optimize_conditions purify Purify by recrystallization optimize_conditions->purify Parameters_Outcome cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield side_products Side Products temp->side_products time Time time->yield nitrating_agent Nitrating Agent Strength (Oleum) nitrating_agent->yield nitrating_agent->side_products decreases water Water Content water->side_products increases hydrolysis purity Purity yield->purity side_products->purity decreases

References

Technical Support Center: Optimizing Substitutions on 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 2,6-dichloro-3-nitropyridine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for substitution reactions?

A1: The primary reactive sites are the chlorine-bearing carbons at the C2 and C6 positions. The electron-withdrawing nitro group at the C3 position strongly activates both sites for nucleophilic aromatic substitution (SNAr). The C2 position is ortho to the nitro group, while the C6 position is para.

Q2: Which position (C2 or C6) is more reactive towards nucleophiles in SNAr reactions?

A2: The C2 position is generally more reactive towards nucleophilic attack. Although the nitro group activates both the ortho (C2) and para (C6) positions through resonance, it also exerts a powerful electron-withdrawing inductive effect. This inductive effect makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack.[1] This kinetic preference often leads to the major product being the 2-substituted isomer.

Q3: Can I achieve selective substitution at the C6 position?

A3: While the C2 position is kinetically favored, selectivity can be influenced by reaction conditions and the nature of the nucleophile. The C6 position is less sterically hindered than the C2 position, which is adjacent to the bulky nitro group. Using bulkier nucleophiles may favor substitution at the C6 position. Additionally, the C6-substituted product is often the thermodynamically more stable product.[1] Exploring different solvents and temperatures may also alter the regioselectivity.

Q4: What types of substitution reactions are commonly performed on this substrate?

A4: Besides nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (amines, alcohols, thiols), palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are commonly employed to introduce a wide range of substituents.

Q5: Are there any specific safety precautions for handling this compound?

A5: Yes, this compound is a hazardous substance. It can cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Solution
Weak Nucleophile Increase the nucleophilicity. For alcohols, use a strong base (e.g., NaH, KOtBu) to generate the more reactive alkoxide in situ. For amines, ensure the chosen base is sufficient to deprotonate if necessary, or use a more nucleophilic amine.
Poor Leaving Group While chloride is a good leaving group in activated systems, ensuring the reaction has sufficient thermal energy to overcome the activation barrier is key. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Inappropriate Solvent The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or THF are generally effective as they solvate the nucleophile and facilitate the reaction. For alkoxide substitutions, non-polar aprotic solvents can surprisingly favor ortho-selectivity.
Insufficient Base For reactions involving amine or alcohol nucleophiles, a base is often required. For amines, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is common. For alcohols, a stronger base like sodium hydride (NaH) is typically necessary.
Hydrolysis The starting material or product can be susceptible to hydrolysis. Ensure anhydrous conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Poor Regioselectivity (Mixture of C2 and C6 Isomers)
Potential Cause Troubleshooting Solution
Steric and Electronic Competition As a default, substitution is favored at C2. To favor C6, try using a bulkier nucleophile. Steric hindrance at the C2 position from the adjacent nitro group may disfavor attack by a large nucleophile.
Solvent Effects The choice of solvent can influence regioselectivity. For substitution with alkoxides, using non-polar, aprotic solvents may enhance ortho (C2) selectivity by promoting coordination of the alkali metal counter-ion to the nitro group, leading to a cyclic transition state.
Temperature Reactions under kinetic control (often at lower temperatures) will favor the C2 product. Running the reaction at higher temperatures for longer durations may favor the formation of the thermodynamically more stable C6 product. Experiment with a range of temperatures to find the optimal selectivity.
Issue 3: Complications in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Solution
Reduction of the Nitro Group A common side reaction is the reduction of the nitro group to an amino group, especially during Suzuki reactions that may use conditions conducive to hydrogenation. If this is observed, avoid hydrogen sources. If using a Pd(II) precatalyst which needs reduction to Pd(0), the amine or phosphine (B1218219) ligand often serves this role without affecting the nitro group. If reduction persists, consider using milder reducing agents like iron powder (Fe/AcOH) or tin(II) chloride (SnCl₂) in a separate step if the amine is the desired product.[3][4]
Catalyst Deactivation The pyridine (B92270) nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) can often mitigate this issue by promoting the desired catalytic cycle.[5]
Low Yield in Buchwald-Hartwig Amination This reaction is highly dependent on the choice of ligand and base. The nature of the amine (primary, secondary, aryl, alkyl) dictates the optimal ligand. Perform a small screen of different Buchwald ligands and bases (e.g., NaOtBu, K₂CO₃, K₃PO₄) to identify the best conditions.
Low Yield in Suzuki Coupling Ensure the boronic acid is of high quality, as they can degrade over time. Use a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. The choice of solvent is also critical; mixtures of an organic solvent (e.g., dioxane, toluene) with water are common.

Quantitative Data from Experimental Observations

The following tables summarize yields for selected substitution reactions on this compound reported in the literature.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Yields
NucleophileReagents/ConditionsSolventProductYield (%)Reference
Aqueous Ammonia (B1221849) (25%)Heat to 35-40 °C for 2 hoursMethanol2-Amino-6-chloro-3-nitropyridine56.5%[6]
Ammonia (gas)Stir for 24 hours at RTIsopropanol2-Amino-6-chloro-3-nitropyridineNot specified, but used in subsequent steps[7]
Various AlcoholsNitric Acid (for nitration of precursor)Toluene2-Chloro-6-alkoxy-3-nitropyridine92-93% (purification yield)[8]

Note: The yields for alkoxy derivatives are from a purification process of a crude nitrated precursor, but demonstrate high efficiency in isolating the final product.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (SNAr)

This protocol is adapted from a patented procedure for the ammonolysis of this compound.[6]

Materials:

  • This compound

  • Methanol

  • 25% Aqueous ammonia solution

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: At room temperature, add 25% aqueous ammonia solution (approx. 1.4 eq) to the flask.

  • Reaction: Heat the resulting mixture to 35–40 °C and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to 20 °C. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dissolve this compound in Methanol add_nh3 Add Aqueous Ammonia at Room Temperature start->add_nh3 heat Heat to 35-40°C Stir for 2h add_nh3->heat monitor Monitor by TLC heat->monitor cool Cool to 20°C monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash_dry Wash with Methanol & Dry filter->wash_dry product Pure 2-Amino-6-chloro-3-nitropyridine wash_dry->product

Caption: General workflow for SNAr amination of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol based on conditions for dihalopyridines and should be optimized for this compound. Selective mono-arylation at one of the chloro positions is expected.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, often with Water)

  • Schlenk flask or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inerting: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base. Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Suzuki_Buchwald_Logic cluster_snar C-N, C-O, C-S Bond (SNAr) cluster_cc C-C or C-N Bond (Cross-Coupling) start Desired Substitution on This compound? snar_q Nucleophile Type? start->snar_q SNAr coupling_q Bond Type? start->coupling_q Cross-Coupling amine Amine (R₂NH) snar_q->amine alcohol Alcohol (ROH) snar_q->alcohol thiol Thiol (RSH) snar_q->thiol snar_cond Conditions: - Base (e.g., TEA, NaH) - Solvent (e.g., MeOH, THF, DMSO) - Temp: RT to moderate heat amine->snar_cond alcohol->snar_cond thiol->snar_cond cc_bond C-C Bond (Suzuki) coupling_q->cc_bond cn_bond C-N Bond (Buchwald-Hartwig) coupling_q->cn_bond suzuki_cond Conditions: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (Dioxane/H₂O) cc_bond->suzuki_cond bh_cond Conditions: - Amine - Pd Catalyst + Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (Toluene) cn_bond->bh_cond

References

Technical Support Center: Overcoming Challenges in Nucleophilic Substitution of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic substitution of 2,6-dichloro-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimentation with this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nucleophilic substitution of this compound?

A1: The main challenges include controlling regioselectivity between the C-2 and C-6 positions, achieving high yields, preventing the formation of di-substituted byproducts, and purification of the desired isomer.

Q2: Which position (C-2 or C-6) is generally more reactive towards nucleophilic attack?

A2: The C-2 position is generally more susceptible to nucleophilic attack. This is attributed to the strong electron-withdrawing inductive effect of the adjacent nitro group, which makes the C-2 carbon more electron-deficient.[1] The nitro group also activates the C-6 position (para to the nitro group) via resonance, but the inductive effect is often the dominant factor for kinetic control.[1]

Q3: How can I favor substitution at the C-6 position?

A3: While kinetically the C-2 position is often favored, thermodynamic control can lead to the C-6 substituted product.[1] Using a bulkier nucleophile may also favor attack at the less sterically hindered C-6 position.[1] Additionally, the choice of solvent and counter-ion can influence regioselectivity. For instance, in some cases, non-polar, aprotic solvents can favor ortho-substitution (C-2) through coordination of the alkali metal counter-ion with the 3-nitro group, while more polar solvents might alter this preference.

Q4: What are common side reactions to be aware of?

A4: The most common side reaction is di-substitution, where both chlorine atoms are replaced by the nucleophile. This is more likely to occur with highly reactive nucleophiles, elevated temperatures, or prolonged reaction times. Hydrolysis of the chloro-substituents can also occur if water is present in the reaction mixture.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material (this compound) and the formation of the product(s). Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine (B92270) ring. 2. Low reaction temperature: The activation energy for the reaction is not being overcome. 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or stabilization of unreactive species. 4. Deactivated starting material: The this compound may have degraded.1. Increase nucleophilicity: If using an amine or alcohol, consider deprotonating with a suitable base (e.g., NaH, K2CO3, or an organic base like triethylamine) to generate the more nucleophilic alkoxide or amide. 2. Increase temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. Microwave irradiation can also be an effective method to increase the reaction rate. 3. Solvent optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which are known to accelerate SNAr reactions. 4. Use fresh starting material: Ensure the purity of the this compound.
Poor Regioselectivity (Mixture of C-2 and C-6 isomers) 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a mixture of kinetic (C-2) and thermodynamic (C-6) products.[1] 2. Steric hindrance: The nucleophile may be of a size that allows attack at both positions. 3. Solvent effects: The solvent can influence the relative stability of the transition states leading to the two isomers.1. Temperature adjustment: Lowering the temperature may favor the kinetically controlled product (usually C-2). Conversely, prolonged reaction times at higher temperatures might favor the thermodynamically more stable product (often C-6). 2. Nucleophile modification: If possible, use a bulkier nucleophile to favor attack at the less sterically hindered C-6 position.[1] 3. Solvent screening: Experiment with a range of solvents. Non-polar, aprotic solvents can sometimes enhance ortho-selectivity (C-2).
Formation of Di-substituted Product 1. Excess nucleophile: Using a large excess of the nucleophile can drive the reaction towards di-substitution. 2. High reaction temperature or prolonged reaction time: These conditions can provide enough energy to overcome the activation barrier for the second substitution.1. Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Optimize reaction conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to stop it once the mono-substituted product is maximized.
Difficult Purification of Isomers 1. Similar polarity of isomers: The C-2 and C-6 substituted isomers often have very similar polarities, making chromatographic separation challenging.1. Optimize chromatography: Use a high-efficiency silica (B1680970) gel and carefully screen eluent systems. A shallow gradient elution may be necessary. 2. Recrystallization: If the products are crystalline, fractional recrystallization from a suitable solvent system may be effective. 3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Regioselectivity in the Amination of this compound

NucleophileSolventTemperature (°C)Product(s)Ratio (C-2:C-6)Yield (%)
Ammonia (B1221849)Methanol (B129727)35-402-Amino-6-chloro-3-nitropyridineMajor productNot specified
Aqueous Ammonia (25%)Methanol35-402-Amino-6-chloro-3-nitropyridineMajor product56.45
1-MethylpiperazineAcetonitrileNot specified2-(1-Methylpiperazinyl)-6-chloro-3-nitropyridine & 6-(1-Methylpiperazinyl)-2-chloro-3-nitropyridine9:1Not specified
1-MethylpiperazineDMSONot specified2-(1-Methylpiperazinyl)-6-chloro-3-nitropyridine & 6-(1-Methylpiperazinyl)-2-chloro-3-nitropyridine1:2Not specified

Data compiled from publicly available research. Ratios and yields are indicative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine

This protocol describes the amination of this compound using aqueous ammonia.[2]

Materials:

  • This compound

  • Methanol

  • 25% Aqueous ammonia solution

Procedure:

  • Dissolve 25.0 g (0.129 mole) of this compound in 50.0 ml of methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the stirred solution, add 12.2 ml (0.179 mole) of 25% aqueous ammonia solution at room temperature.

  • Heat the resulting mixture to 35–40 °C for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to 20 °C.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield 2-amino-6-chloro-3-nitropyridine.

Protocol 2: Synthesis of 2-Methoxy-6-chloro-3-nitropyridine

This protocol outlines the methoxylation of this compound.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.0-1.2 equivalents) in anhydrous methanol.

  • Cool the sodium methoxide solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Slowly add the solution of this compound to the cooled sodium methoxide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Relationships in Regioselectivity

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcome Electronic Electronic Effects C2_Sub Substitution at C-2 (ortho to NO2) Electronic->C2_Sub Inductive effect of NO2 (Kinetic Control) Steric Steric Hindrance C6_Sub Substitution at C-6 (para to NO2) Steric->C6_Sub Bulky Nucleophile Solvent Solvent Effects Solvent->C2_Sub Non-polar, aprotic Solvent->C6_Sub Polar CounterIon Counter-Ion CounterIon->C2_Sub Coordination with NO2

Caption: Factors influencing the regioselectivity of nucleophilic substitution.

Experimental Workflow for Nucleophilic Substitution

G cluster_workflow General Experimental Workflow Start Start ReagentPrep Reagent Preparation (Dissolve this compound and nucleophile in solvent) Start->ReagentPrep Reaction Reaction (Combine reagents, control temperature, and stir) ReagentPrep->Reaction Monitoring Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Work-up (Quench reaction, extract product) Monitoring->Workup Reaction Complete Purification Purification (Column chromatography or recrystallization) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

strategies to avoid byproduct formation in 2,6-dichloro-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2,6-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with this compound?

A1: The most common byproducts arise from a lack of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The nucleophile can attack at either the C2 or C6 position, leading to the formation of two different regioisomers. Other potential byproducts include di-substituted products, where both chlorine atoms are replaced, and hydrolysis products if water is present in the reaction mixture.

Q2: Which position (C2 or C6) is more reactive towards nucleophilic attack?

A2: The C2 position, which is ortho to the electron-withdrawing nitro group, is generally the kinetically favored site of attack. The strong inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to initial nucleophilic attack.[1][2]

Q3: How can I favor substitution at the C6 position?

A3: Substitution at the C6 position, para to the nitro group, often leads to the thermodynamically more stable product.[1][2] To favor the formation of the C6-substituted isomer, you can try using more sterically hindered nucleophiles, which will preferentially attack the less hindered C6 position.[1][2] Additionally, running the reaction at a higher temperature for a longer duration may favor the formation of the thermodynamic product.

Q4: What is the role of the solvent in controlling byproduct formation?

A4: The choice of solvent can significantly impact the regioselectivity of the reaction. The solvent can influence the solubility of the reactants and intermediates, as well as the mechanism of the reaction, especially in catalyzed processes. For instance, in palladium-catalyzed reactions, solvent effects have been noted to alter the site-selectivity of oxidative addition.

Q5: Can di-substitution be a problem, and how can I avoid it?

A5: Yes, di-substitution can occur, especially if an excess of the nucleophile is used or if the reaction is run for an extended period at high temperatures. To favor mono-substitution, it is crucial to control the stoichiometry of the reactants, typically using a 1:1 molar ratio of the nucleophile to this compound.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C6 Isomers)

Possible Causes:

  • Reaction Conditions Favoring a Mixture: The chosen temperature, solvent, and base may not be optimal for selective substitution.

  • Steric and Electronic Effects: The nature of the nucleophile plays a crucial role. Small, highly reactive nucleophiles may show less selectivity.

Solutions:

  • Temperature Control: To favor the kinetic C2 product, run the reaction at a lower temperature. For the thermodynamic C6 product, a higher temperature may be beneficial.

  • Choice of Nucleophile: For C6 selectivity, consider using a bulkier nucleophile to sterically hinder attack at the C2 position.[1][2]

  • Solvent Screening: Perform small-scale experiments with a range of solvents (e.g., polar aprotic like DMF, DMSO; non-polar like toluene) to find the optimal medium for your desired selectivity.

  • Base Selection: The choice of base can influence the nucleophilicity of your reagent and the overall reaction pathway. Screen different organic and inorganic bases (e.g., triethylamine (B128534), potassium carbonate).

Issue 2: Formation of Di-substituted Byproduct

Possible Causes:

  • Incorrect Stoichiometry: Using an excess of the nucleophile will drive the reaction towards di-substitution.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide enough energy to overcome the deactivation of the ring after the first substitution.

Solutions:

  • Precise Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the limiting reagent, which is typically the more expensive or complex reactant.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the di-substituted product are formed.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature will help to minimize the formation of the di-substituted byproduct.

Issue 3: Presence of Hydrolysis Byproducts

Possible Causes:

  • Water in the Reaction Mixture: The presence of water, especially with a base, can lead to the hydrolysis of the chloro-substituents to form hydroxypyridine derivatives.

Solutions:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are dry. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aprotic Solvents: Whenever possible, use aprotic solvents to minimize the source of protons that can facilitate hydrolysis.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the regioselectivity of the amination of this compound with a generic primary amine. Note: This data is hypothetical and intended to demonstrate the expected trends based on established chemical principles.

EntryNucleophile (Amine)SolventBaseTemperature (°C)Time (h)C2:C6 Isomer Ratio (Illustrative)
1MethylamineTHFK₂CO₃251290:10
2MethylamineTolueneK₂CO₃801270:30
3tert-ButylamineTHFK₂CO₃252440:60
4tert-ButylamineTolueneK₂CO₃802420:80

Experimental Protocols

Protocol 1: Selective C2 Amination (Kinetic Control)

This protocol is designed to favor the formation of the 2-amino-6-chloro-3-nitropyridine.

  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: In a separate flask, prepare a solution of the primary amine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous THF.

  • Reaction: Cool the solution of the dichloropyridine to 0°C. Add the amine solution dropwise over 30 minutes.

  • Monitoring: Stir the reaction at 0-5°C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective C6 Amination (Thermodynamic Control with Steric Influence)

This protocol is designed to favor the formation of the 6-amino-2-chloro-3-nitropyridine using a sterically hindered amine.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous, high-boiling point solvent such as toluene.

  • Reagent Addition: Add a sterically hindered primary or secondary amine (1.1 eq) and a robust base like potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100°C.

  • Monitoring: Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Factors Influencing Regioselectivity This compound This compound SNAr_Reaction SNAr Reaction This compound->SNAr_Reaction Reacts with Nucleophile Nucleophile Nucleophile->SNAr_Reaction Reaction_Conditions Reaction Conditions (Temp, Solvent, Base) Reaction_Conditions->SNAr_Reaction C2_Substitution 2-Substituted Product (Kinetic Product) SNAr_Reaction->C2_Substitution Kinetic Control (Lower Temp, Less Bulky Nu) C6_Substitution 6-Substituted Product (Thermodynamic Product) SNAr_Reaction->C6_Substitution Thermodynamic Control (Higher Temp, Bulky Nu)

Caption: Logical relationship of factors influencing regioselectivity.

G start Start: Reaction Mixture reaction Nucleophilic Substitution Reaction start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring byproduct_check Check for Byproducts: Regioisomers, Di-substituted monitoring->byproduct_check workup Aqueous Work-up (Quench, Extract) purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product byproduct_check->workup Byproducts minimized optimization Optimize Conditions: Temp, Solvent, Base, Stoichiometry byproduct_check->optimization Byproducts present optimization->start Re-run reaction

Caption: Experimental workflow for minimizing byproduct formation.

References

considerations for scaling up the synthesis of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the nitration of 2,6-dichloropyridine (B45657) can stem from several factors. Firstly, the pyridine (B92270) ring is inherently electron-deficient and requires harsh conditions for nitration. Insufficiently strong nitrating conditions (e.g., dilute nitric acid without a strong acid catalyst) may not be effective. Ensure you are using a potent nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid or oleum (B3057394).[1] Reaction temperature is another critical parameter; if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation. Monitor the reaction temperature closely and adjust as per the protocol. The quality of the starting material, 2,6-dichloropyridine, is also important; ensure it is free from significant impurities, such as other dichloropyridine isomers, which could interfere with the reaction.[1]

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

  • Answer: A common issue is the formation of unwanted byproducts. The starting material, 2,6-dichloropyridine, if sourced as a byproduct of 2-chloropyridine (B119429) production, may contain isomers like 2,3- and 2,5-dichloropyridine, which can also undergo nitration, leading to isomeric impurities in the final product.[1] Over-nitration to form dinitro- and trinitro-pyridines is also a possibility, especially with a large excess of the nitrating agent or at elevated temperatures. To mitigate this, carefully control the stoichiometry of the nitrating agent and the reaction temperature. The evolution of brown nitrogen oxide (NOx) fumes is an indicator of side reactions and can be minimized by using oleum, which is believed to form an in-situ complex with the 2,6-dichloropyridine.[1]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying this compound. What are the recommended procedures and how can I troubleshoot them?

  • Answer:

    • Isolation: The product is typically isolated by quenching the reaction mixture in ice water, which causes the product to precipitate.[2] If the product does not precipitate, it may be due to the formation of soluble byproducts or an insufficient amount of product. Extraction with a suitable organic solvent, such as chloroform, may be necessary in such cases.

    • Purification by Recrystallization: Recrystallization is an effective method for purifying the crude product. A 50% aqueous isopropyl alcohol solution has been successfully used for this purpose.[1] When selecting a recrystallization solvent, the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen for recrystallization include ethanol, ethyl acetate (B1210297), and hexane/ethyl acetate mixtures.

    • Purification by Column Chromatography: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography is a viable alternative. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] The polarity of the eluent can be adjusted to achieve optimal separation. For pyridine-containing compounds, which can interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve separation and reduce tailing of the product spot on a TLC plate.

Frequently Asked Questions (FAQs)

Reaction Conditions

  • Q1: What are the optimal reaction conditions for the nitration of 2,6-dichloropyridine on a larger scale?

  • A1: For scaling up, it is crucial to control the exothermic nature of the reaction and to minimize the evolution of hazardous nitrogen oxide fumes. A process utilizing nitric acid in the presence of 10-65% oleum is advantageous for large-scale operations.[1] This method allows for the use of lower molar ratios of nitric acid to 2,6-dichloropyridine (e.g., 1.5:1) and operates at temperatures between 85°C and 150°C, with minimal to no evolution of brown fumes.[1]

  • Q2: Can I use a nitrating agent other than a mixture of nitric and sulfuric acids?

  • A2: Yes, other nitrating agents can be used. For instance, potassium nitrate (B79036) in concentrated sulfuric acid has been reported to give good yields.[3] Another approach involves the use of sulfamic acid as a catalyst with nitric acid in a sulfuric acid solvent, which has been shown to provide stable yields above 80%.[4]

Safety Considerations

  • Q3: What are the main safety concerns when scaling up this synthesis?

  • A3: The primary safety concerns are the highly corrosive and oxidizing nature of the nitrating agents (concentrated nitric and sulfuric acids, oleum) and the potential for a runaway exothermic reaction. The evolution of toxic nitrogen oxide gases is also a significant hazard.[1] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When quenching the reaction, the acidic mixture should be added slowly to ice water with vigorous stirring to dissipate the heat generated.

Purification

  • Q4: What is a suitable solvent system for the recrystallization of this compound?

  • A4: A 50% aqueous solution of isopropyl alcohol has been documented to be effective for the recrystallization of this compound.[1]

  • Q5: What mobile phase should I use for the column chromatography of this compound?

  • A5: A mixture of petroleum ether and ethyl acetate is a commonly used eluent for the purification of this compound by silica gel column chromatography.[2] The ratio can be optimized based on TLC analysis to achieve good separation.

Data Presentation

ParameterMethod 1: HNO₃/H₂SO₄Method 2: HNO₃/OleumMethod 3: KNO₃/H₂SO₄Method 4: HNO₃/H₂SO₄/Sulfamic Acid
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine2,6-Dichloropyridine2,6-Dichloropyridine
Nitrating Agent Conc. HNO₃/Conc. H₂SO₄HNO₃ in 10-65% OleumKNO₃ in Conc. H₂SO₄HNO₃/Conc. H₂SO₄
Catalyst ---Sulfamic Acid
Temperature 65°C85-150°C120°C20-150°C
Yield 46%~73% (corrected)80%>80%
Reference [2][1][3][4]

Experimental Protocols

Protocol 1: Nitration using Nitric Acid and Oleum [1]

  • To a flask containing 100g of 65% oleum at 0°C, add 29.6g (0.20 mol) of 2,6-dichloropyridine.

  • Over a 15-minute period, add 84.0g of a 30% nitric acid/68% sulfuric acid mixture to the slurry while maintaining the temperature between 5°C and 20°C.

  • Heat the reaction mixture to 80-142°C over a period of 5.5 hours.

  • Cool the resulting solution to 20°C and transfer it to 800g of ice water over 20 minutes to precipitate the product.

  • Filter the precipitate and wash the filter cake with water to remove residual acids.

  • Dry the solid to obtain the crude product.

  • Purify the crude solid by recrystallization from a 50% aqueous isopropyl alcohol solution.

Protocol 2: Nitration using Potassium Nitrate and Sulfuric Acid [3]

  • To a three-necked flask, add 80 mL of concentrated sulfuric acid with stirring at room temperature.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

  • Slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • After the addition is complete, continue stirring for 30 minutes.

  • Slowly increase the temperature to 120°C and maintain it for 10 hours.

  • Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Filter the precipitated white solid, wash with ice water until neutral, and dry to obtain the product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Start: 2,6-Dichloropyridine reagents Add Nitrating Mixture (e.g., HNO3/H2SO4 or HNO3/Oleum) start->reagents reaction Controlled Heating (e.g., 85-150°C) reagents->reaction quench Quench in Ice Water reaction->quench filtration Filter Precipitate quench->filtration crude_product Crude Product filtration->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., aq. Isopropanol) purification_choice->recrystallization Solid column_chromatography Column Chromatography (e.g., Petroleum Ether/Ethyl Acetate) purification_choice->column_chromatography Oil or Impure Solid pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product cluster_isolation Isolation Issues start Problem Encountered check_conditions Check Reaction Conditions: - Nitrating agent strength - Temperature - Reaction time start->check_conditions check_sm Check Starting Material Purity start->check_sm control_stoichiometry Control Stoichiometry of Nitrating Agent start->control_stoichiometry control_temp Control Reaction Temperature start->control_temp use_oleum Consider Using Oleum to Minimize NOx start->use_oleum extraction Perform Solvent Extraction start->extraction optimize_quenching Optimize Quenching Procedure start->optimize_quenching

Caption: Troubleshooting logic for the synthesis of this compound.

References

safer alternatives to fuming nitric acid for 2,6-dichloropyridine nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on safer alternatives to fuming nitric acid for the nitration of 2,6-dichloropyridine (B45657), a critical process for the synthesis of valuable pharmaceutical and agrochemical intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently strong nitrating conditions.2,6-Dichloropyridine is an electron-deficient pyridine (B92270) and requires potent nitrating agents. Consider using a mixture of concentrated nitric acid and sulfuric acid, or oleum (B3057394), to generate the necessary nitronium ion (NO₂⁺).[1][2][3]
Reaction temperature is too low.The nitration of 2,6-dichloropyridine often requires elevated temperatures, typically in the range of 85°C to 150°C, to proceed at a reasonable rate.[1]
Water content in the reaction mixture is too high.Water can quench the nitronium ion. If using 70% nitric acid, for example, a dehydrating agent like concentrated sulfuric acid or oleum is essential.[4][5]
Excessive Fuming (Brown NOx Gases) Decomposition of nitric acid at high temperatures.While high temperatures are necessary, excessive heat can lead to the decomposition of nitric acid and the release of hazardous nitrogen oxide fumes. A controlled and gradual heating process is recommended. The use of oleum has been shown to reduce the evolution of these fumes.[1]
High molar ratio of nitric acid.Using a large excess of nitric acid can contribute to increased fuming. Optimizing the molar ratio of nitric acid to 2,6-dichloropyridine is crucial.
Poor Yield Suboptimal molar ratios of reactants.The molar ratio of nitric acid to 2,6-dichloropyridine and the concentration of oleum (if used) significantly impact the yield. Ratios of nitric acid to substrate between 1.5:1 and 10:1 have been reported.[1]
Inefficient work-up procedure.The product, 2,6-dichloro-3-nitropyridine, is typically isolated by precipitation in ice water followed by filtration and washing to remove residual acids.[1] Incomplete precipitation or excessive washing can lead to product loss.
Safety Concerns with Fuming Nitric Acid/Oleum Hazardous nature of the reagents.Fuming nitric acid and oleum are highly corrosive and reactive.[6][7] Safer alternatives that avoid these reagents are available and should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using fuming nitric acid for the nitration of 2,6-dichloropyridine?

A1: Fuming nitric acid is a powerful oxidizing agent and is highly corrosive. It releases toxic nitrogen oxide fumes upon decomposition, which can occur at the elevated temperatures required for the nitration of deactivated pyridines.[6][7] The traditional use of oleum (fuming sulfuric acid) as a co-acid further increases the hazardous nature of the reaction mixture.

Q2: Are there any proven, safer alternatives to the fuming nitric acid/oleum system?

A2: Yes, a notable alternative involves the use of a catalytic amount of sulfamic acid with a standard mixture of nitric acid and sulfuric acid. This method has been reported to provide stable yields of over 80% while significantly reducing the required amounts of nitric and sulfuric acid, thereby lessening the environmental impact and simplifying post-treatment.[8][9]

Q3: Can I use a mixture of concentrated nitric acid and sulfuric acid instead of fuming nitric acid?

A3: Yes, a mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for 2,6-dichloropyridine.[1][10] The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the reactive nitronium ion (NO₂⁺).

Q4: What is the role of oleum in the nitration of 2,6-dichloropyridine, and can its use be avoided?

A4: Oleum (fuming sulfuric acid) contains excess sulfur trioxide (SO₃), which acts as a powerful dehydrating agent, driving the equilibrium towards the formation of the nitronium ion. This allows for lower molar ratios of nitric acid to be used and can reduce the evolution of nitrogen oxide fumes.[1][3] However, due to its hazardous nature, alternatives like the sulfamic acid-catalyzed method are preferable from a safety standpoint.[8][9]

Q5: Are there other, less common, nitrating agents that could be considered?

A5: For laboratory-scale synthesis, other nitrating agents have been developed, though their application to 2,6-dichloropyridine is not as well-documented. These include N-nitro heterocyclic compounds and dinitrogen pentoxide.[2][11] Another approach is the in situ generation of nitric acid from nitrate (B79036) salts (e.g., KNO₃ or NaNO₃) and concentrated sulfuric acid, which can be a safer alternative to handling fuming nitric acid.[4]

Data Presentation: Comparison of Nitration Methods

MethodNitrating AgentCo-agent/CatalystSolventTemperature (°C)Yield (%)Key Advantages
Traditional Fuming Nitric AcidOleum (10-65%)-85 - 150~70-77Effective for deactivated substrates.[1]
Mixed Acid Concentrated HNO₃Concentrated H₂SO₄--64.5Standard and well-understood method.[9]
Catalytic Nitric AcidSulfamic AcidSulfuric Acid20 - 150>80Reduced acid usage, simpler work-up, higher yield.[8][9]

Experimental Protocols

Method 1: Nitration using Nitric Acid and Oleum (Adapted from US Patent 4,310,671)[1]
  • Preparation: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 100 grams of 65% oleum. Cool the vessel to 0°C in an ice bath.

  • Addition of Reactant: Slowly add 29.6 grams (0.20 moles) of 2,6-dichloropyridine to the cooled oleum.

  • Addition of Nitrating Agent: Over a period of 20 minutes, add 19.4 grams (0.30 moles) of white fuming nitric acid (97.2% assay) to the mixture, maintaining the temperature below 10°C.

  • Reaction: Heat the reaction mixture to a temperature range of 68°C to 134°C for 5.5 hours.

  • Work-up: Cool the reaction mixture to 10°C and slowly pour it into 800 mL of ice water to precipitate the product.

  • Isolation: Filter the precipitate and wash the filter cake with 500 mL of cold water to remove residual acids.

  • Drying: Air-dry the white precipitate to obtain this compound.

Method 2: Catalytic Nitration with Sulfamic Acid (Adapted from CN Patent 102584688A)[8][9]
  • Preparation: In a suitable reaction vessel, use sulfuric acid as the solvent. The mass ratio of sulfuric acid to 2,6-dichloropyridine should be between 3:1 and 6:1.

  • Addition of Reactants: Add 2,6-dichloropyridine as the raw material. The molar ratio of 2,6-dichloropyridine to nitric acid to sulfamic acid should be approximately 1:1-2:0.01-0.1.

  • Addition of Nitrating Agent: Add nitric acid (30-90% mass fraction) as the nitrating agent.

  • Reaction: Heat the mixture under insulation at a temperature between 20°C and 150°C for 10 to 40 hours.

  • Work-up: After the reaction is complete, slowly pour the reaction solution into ice water.

  • Isolation: Filter the resulting precipitate and wash the filter cake with cold water until neutral.

  • Drying: Dry the product to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start add_dcp Add 2,6-Dichloropyridine start->add_dcp add_acid Add Sulfuric Acid / Oleum start->add_acid add_hno3 Add Nitric Acid heat Heat (20-150°C) add_hno3->heat react Reaction Time (5.5-40h) heat->react quench Quench in Ice Water react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry end End dry->end

Caption: General experimental workflow for the nitration of 2,6-dichloropyridine.

troubleshooting_flowchart cluster_conditions Reaction Conditions cluster_fuming Excessive Fuming? cluster_yield Poor Yield? start Low or No Conversion? temp Increase Temperature (85-150°C) start->temp Yes nitrating_agent Use Stronger Nitrating Agent (e.g., Mixed Acid/Oleum) start->nitrating_agent Yes dehydrating_agent Ensure Anhydrous Conditions (Use H₂SO₄ or Oleum) start->dehydrating_agent Yes fuming_yes Yes temp->fuming_yes nitrating_agent->fuming_yes dehydrating_agent->fuming_yes control_heat Control Heating Rate fuming_yes->control_heat optimize_ratio Optimize HNO₃ Ratio fuming_yes->optimize_ratio yield_yes Yes fuming_yes->yield_yes No control_heat->yield_yes optimize_ratio->yield_yes check_ratios Verify Molar Ratios yield_yes->check_ratios workup Review Work-up Procedure yield_yes->workup

Caption: Troubleshooting flowchart for the nitration of 2,6-dichloropyridine.

References

selecting the right catalyst for functionalizing 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate catalyst and troubleshooting common issues encountered during the functionalization of 2,6-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

The primary challenges stem from the inherent electronic properties of the pyridine (B92270) ring. The pyridine nitrogen is Lewis basic and can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem," especially for substituents at the C2 and C6 positions. Additionally, the electron-deficient nature of the pyridine ring, further accentuated by the nitro group, can influence the reactivity of the C-Cl bonds. Compared to C-Br or C-I bonds, C-Cl bonds are generally less reactive in oxidative addition, a key step in many cross-coupling reactions, often requiring more specialized and reactive catalyst systems.

Q2: Which chloro-position is more reactive in this compound?

In nucleophilic aromatic substitution (SNAr) reactions, the substitution is kinetically favored at the C6 position, which is para to the electron-withdrawing nitro group. For palladium-catalyzed cross-coupling reactions, the relative reactivity of the two chloro-positions can be influenced by the chosen ligand and reaction conditions, though typically mono-functionalization is easier to achieve than di-substitution.

Q3: Can the nitro group interfere with the cross-coupling reaction?

Yes, the nitro group can be sensitive to certain reaction conditions. While generally tolerated in many palladium-catalyzed cross-coupling reactions, it can be reduced to an amino group under certain conditions, particularly with catalytic hydrogenation (e.g., H₂ with Pd/C).[1] It is crucial to select reaction conditions that are compatible with the nitro functionality. In some cases, denitrative cross-coupling can be a potential side reaction.[2]

Q4: How do I choose the right catalyst for a specific functionalization reaction?

The choice of catalyst is critical for overcoming the challenges associated with functionalizing this compound. Generally, bulky and electron-rich ligands are preferred as they can promote the desired catalytic cycle and minimize catalyst inhibition by the pyridine nitrogen. The selection will depend on the specific cross-coupling reaction:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, catalyst systems with bulky phosphine (B1218219) ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often effective for chloropyridines.[3][4]

  • Buchwald-Hartwig Amination: For C-N bond formation, ligands like BrettPhos have been designed for the coupling of primary amines, while others like Xantphos or RuPhos can be effective for a range of amines.[5][6]

  • Sonogashira Coupling: For C-C triple bond formation, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The choice of phosphine ligand on the palladium catalyst can influence the reaction's efficiency.[7][8]

Troubleshooting Guides

General Issues in Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle.[9][10]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or NHC ligands.[3][9] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[8] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.
Inefficient Oxidative Addition: The C-Cl bond is not being effectively activated.1. Use a More Activating Ligand: Switch to a more electron-rich and bulky ligand to facilitate the oxidative addition step. 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[9]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is agglomerating into inactive palladium black.1. Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the ligand is present to stabilize the Pd(0) intermediate. 2. Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.[9] 3. Ensure Anhydrous and Oxygen-Free Conditions: Traces of water or oxygen can promote the formation of palladium black.
Hydrodehalogenation (Replacement of Cl with H) Presence of a Hydrogen Source: Water, alcohols, or certain amines can act as hydrogen donors.1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are thoroughly dried. 2. Screen Bases: The choice of base can significantly impact the extent of hydrodehalogenation. Weaker, non-nucleophilic bases may be preferable.
Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

Problem Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative coupling of the boronic acid.1. Rigorous Degassing: Thoroughly degas the solvent and ensure the reaction is maintained under a strict inert atmosphere. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to the in-situ reduction of Pd(II) sources.
Protodeborylation Degradation of the boronic acid.1. Use Fresh Boronic Acid: Ensure the boronic acid is pure and has not degraded during storage. 2. Consider Boronic Esters: Pinacol esters of boronic acids are often more stable.

Buchwald-Hartwig Amination

Problem Potential Cause Suggested Solution
Low Yield with Primary Amines Competitive side reactions or catalyst inhibition.Use ligands specifically designed for primary amines, such as BrettPhos.[5]
Reaction is Sluggish Inefficient catalyst turnover.1. Screen Different Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[11] 2. Solvent Choice: Toluene and dioxane are commonly used solvents.[12]

Sonogashira Coupling

Problem Potential Cause Suggested Solution
Homocoupling of the Alkyne (Glaser Coupling) Presence of oxygen promoting the oxidative coupling of the copper acetylide.1. Strict Anaerobic Conditions: Ensure the reaction is rigorously deoxygenated. 2. Use of a Co-solvent: Sometimes using an amine as both the base and solvent can minimize this side reaction.
Low Yield Inefficient transmetalation or catalyst deactivation.1. Ensure Quality of CuI: Use fresh, high-purity copper(I) iodide. 2. Ligand Choice: While PPh₃ is common, other phosphine ligands can be screened for improved performance.

Catalyst Selection and Performance Data

The following table summarizes recommended catalyst systems for the functionalization of 2,6-dihalopyridines, which can be adapted for this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.

ReactionCatalyst SystemBaseSolventTemp. (°C)Product TypeTypical Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Mono-arylatedHigh[13]
Pd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane80-100Mono-arylatedEffective[13]
PdCl₂(dppf)K₂CO₃DME80Di-arylatedHigh[13]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-110Mono-aminatedGood[6]
CuI / DMPAOK₂CO₃H₂O (MW)150Di-aminatedHigh[6]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80Mono-alkynylatedGood[8][14]
PdCl₂(PPh₃)₂ / CuIEt₃NDMF80-100Di-alkynylatedGood[8][14]

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Note: These protocols are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (Mono-arylation)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (degassed, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Mono-amination)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling (Mono-alkynylation)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • DMF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and Et₃N.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Desired Functionalization (C-C, C-N, or C-C≡C) suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡C) start->sonogashira ligand_suzuki Select Bulky Ligand (e.g., SPhos, XPhos, NHC) suzuki->ligand_suzuki ligand_buchwald Select Appropriate Ligand (e.g., BrettPhos for 1° amines, Xantphos for others) buchwald->ligand_buchwald catalyst_sonogashira Use Pd/Cu Co-catalyst (e.g., PdCl₂(PPh₃)₂ / CuI) sonogashira->catalyst_sonogashira conditions Optimize Conditions (Base, Solvent, Temperature) ligand_suzuki->conditions ligand_buchwald->conditions catalyst_sonogashira->conditions troubleshoot Troubleshoot (Low Yield, Side Reactions) conditions->troubleshoot Issues? product Desired Functionalized Product conditions->product Success troubleshoot->conditions Re-optimize troubleshoot->product Resolved

Caption: A logical workflow for selecting a catalyst system for the functionalization of this compound.

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling Reaction check_catalyst Is Catalyst Inhibition Suspected? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No change_ligand Switch to a Bulkier, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand Yes check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes increase_temp Increase Temperature Incrementally check_conditions->increase_temp No screen_base Screen Different Bases (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) check_conditions->screen_base No use_dry Ensure Anhydrous and Degassed Solvents/Reagents check_reagents->use_dry No end Improved Yield check_reagents->end Yes change_ligand->end increase_temp->end screen_base->end use_dry->end

References

managing exothermic events in the synthesis of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6-dichloro-3-nitropyridine

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic events during the synthesis of this compound. The nitration of 2,6-dichloropyridine (B45657) is a highly exothermic reaction that requires careful control to ensure safety and product quality.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on managing exothermic events.

Issue Question Answer
Temperature Runaway My reaction temperature is increasing rapidly and uncontrollably. What should I do? 1. Immediately stop the addition of the nitrating agent. [1][2] 2. Enhance cooling by adding more coolant (e.g., dry ice, acetone) to the external cooling bath.[1][2] 3. If the temperature continues to rise, prepare for an emergency quench by slowly adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring. Caution: Quenching is a last resort as the dilution of strong acids is also highly exothermic.[2] 4. Alert your supervisor and follow all established laboratory emergency protocols.
Localized Hotspots I suspect localized hotspots are forming in my reaction vessel, despite the cooling bath being at the correct temperature. What could be the cause and how do I fix it? Cause: Inefficient stirring can lead to poor heat dissipation and the formation of localized areas of high reactant concentration, causing a rapid localized exotherm.[2] Solution: 1. Ensure vigorous and consistent agitation throughout the reaction.[2] 2. Use a properly sized stir bar or an overhead mechanical stirrer for larger scale reactions. 3. Ensure the reaction vessel is not overfilled, allowing for efficient mixing.
Delayed Exotherm After a period of slow or no temperature increase, the reaction suddenly became very exothermic. Why did this happen and how can I prevent it? Cause: If the reaction temperature is too low initially, the rate of nitration can be slow, leading to an accumulation of the unreacted nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic reaction.[2] Prevention: 1. Maintain the recommended initial temperature for the addition of the nitrating agent (e.g., 0°C).[3] 2. Ensure a controlled and steady addition rate of the nitrating agent. 3. Monitor the reaction progress to ensure the nitration is proceeding as expected before increasing the temperature.
Difficulty Controlling Temperature During Reagent Addition Even with slow addition of the nitrating agent, I am finding it difficult to maintain the desired temperature. What can I do? 1. Reduce the addition rate of the nitrating agent further.[4] 2. Use a more efficient cooling bath. An ice-salt bath or a cryostat can provide lower and more stable temperatures than an ice-water bath.[2][4] 3. Dilute the nitrating agent if the protocol allows, though this may affect reaction kinetics. 4. Ensure the reaction vessel has good thermal contact with the cooling bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the synthesis of this compound?

A1: The primary hazard is the potential for a thermal runaway reaction during the nitration of 2,6-dichloropyridine, which is a highly exothermic process.[5] This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. Additionally, the reagents used, such as fuming nitric acid, concentrated sulfuric acid, and oleum (B3057394), are highly corrosive and toxic.[6][7][8][9] The product itself, this compound, is also a hazardous substance.[7][10]

Q2: What are the critical parameters to control to prevent an exothermic runaway reaction?

A2: The critical parameters to control are:

  • Temperature: Maintain a low initial temperature during the addition of the nitrating agent (e.g., 0°C) and control the rate of heating.[3]

  • Addition Rate: Add the nitrating agent slowly and in a controlled manner to allow for efficient heat dissipation.[1][4]

  • Agitation: Ensure efficient and constant stirring to prevent the formation of localized hotspots.[2]

  • Reagent Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. Using an excessive amount of nitrating agent can increase the exothermicity.[6]

Q3: Are there alternative, safer synthesis routes for this compound?

A3: Yes, due to the hazards associated with the direct nitration of 2,6-dichloropyridine, alternative methods have been developed. One such method involves the cyclization of 2-nitroacetate and a 2-halogenated acrylate, followed by chlorination. This process avoids the use of concentrated sulfuric and nitric acid for the nitration step, offering a potentially safer route with milder conditions.[5]

Q4: How should I properly quench the reaction upon completion?

A4: The standard and safest procedure for quenching the reaction is to cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[2][3][11] This method serves to dilute the strong acids and effectively dissipate the heat of dilution. The product, being a solid, will precipitate out and can then be collected by filtration.[3][6]

Q5: What personal protective equipment (PPE) should be worn during this synthesis?

A5: Appropriate PPE is crucial. This includes, but is not limited to:

  • Chemical safety goggles and a face shield.[7]

  • A lab coat and appropriate protective clothing.[7]

  • Chemically resistant gloves (e.g., nitrile or neoprene).[7]

  • Work should be conducted in a well-ventilated fume hood.[7][10]

Data Presentation

Table 1: Summary of Reaction Conditions for the Nitration of 2,6-dichloropyridine

Parameter Method 1 Method 2 Method 3
Starting Material 2,6-dichloropyridine2,6-dichloropyridine2,6-dichloropyridine
Nitrating Agent Fuming Nitric Acid & Concentrated H₂SO₄White Fuming Nitric AcidNitric Acid (90%) & Sulfuric Acid
Solvent/Medium Concentrated H₂SO₄65% OleumSulfuric Acid
Molar Ratio (Nitrating Agent:Substrate) Not specified, but uses 10 ml fuming HNO₃ and 25 ml H₂SO₄ for 5g substrate.1.5:15:1
Initial Temperature 0°C[3]0°C[6]Not specified, heated to 50-60°C.
Reaction Temperature 65°C[3]68°C to 134°C[6]50-60°C[11]
Reaction Time 2 hours[3]5.5 hours[6]10 hours[11]
Yield 46%[3]70% (corrected)Not explicitly stated for this example.

Experimental Protocols

Protocol 1: Nitration using Fuming Nitric Acid and Concentrated Sulfuric Acid

This protocol is based on a published procedure.[3]

  • Preparation: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add 25 ml of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Substrate Addition: To the cooled sulfuric acid, slowly add 5 g (0.033 mol) of 2,6-dichloropyridine in portions, ensuring the temperature remains at 0°C.

  • Nitrating Agent Addition: Slowly add 10 ml of fuming nitric acid via the dropping funnel, maintaining the reaction temperature at 0°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 65°C and maintain this temperature for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by filtration and dried under a vacuum.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Nitration using White Fuming Nitric Acid and Oleum

This protocol is adapted from a patent.[6]

  • Preparation: In a suitable reaction vessel, add 100 grams of 65% oleum.

  • Cooling: Cool the oleum to 0°C using an appropriate cooling bath.

  • Substrate Addition: Add 29.6 grams (0.20 mole) of 2,6-dichloropyridine to the cooled oleum.

  • Nitrating Agent Addition: Over a 20-minute period, add 19.4 grams (0.30 mole) of white fuming nitric acid to the mixture, maintaining the temperature at or below 20°C.

  • Reaction: Heat the reaction mixture to a temperature between 68°C and 134°C for 5.5 hours.

  • Quenching: Cool the straw-colored solution and transfer it to 800 grams of water at 0°C to precipitate the product.

  • Isolation: Filter the precipitate and wash the filter cake with water to remove occluded acids.

  • Drying: Air-dry the solid product.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Prepare Reactants and Cooling Bath charge_reactor Charge Reactor with 2,6-Dichloropyridine and Sulfuric Acid/Oleum prep_reagents->charge_reactor cool_reactor Cool Reactor to 0°C charge_reactor->cool_reactor add_nitrating_agent Slowly Add Nitrating Agent at 0°C cool_reactor->add_nitrating_agent monitor_temp Continuously Monitor Temperature add_nitrating_agent->monitor_temp heat_reaction Controlled Heating to Reaction Temperature add_nitrating_agent->heat_reaction Addition Complete monitor_temp->add_nitrating_agent Maintain 0°C hold_reaction Hold at Temperature for Specified Time heat_reaction->hold_reaction cool_reaction Cool to Room Temperature hold_reaction->cool_reaction quench Quench by Pouring onto Ice cool_reaction->quench filter_solid Filter Precipitated Product quench->filter_solid wash_solid Wash with Water filter_solid->wash_solid dry_product Dry the Final Product wash_solid->dry_product

Caption: Workflow for managing the exothermic synthesis of this compound.

Troubleshooting_Exotherm start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (add more coolant) stop_addition->enhance_cooling check_agitation Verify Vigorous Agitation enhance_cooling->check_agitation temp_controlled Temperature Stabilized? check_agitation->temp_controlled resume_protocol Resume Protocol with Caution (slower addition) temp_controlled->resume_protocol Yes temp_rising Temperature Still Rising? temp_controlled->temp_rising No temp_rising->resume_protocol No, but stable prepare_quench Prepare for Emergency Quench temp_rising->prepare_quench Yes execute_quench Execute Quench into Ice-Water prepare_quench->execute_quench emergency_procedures Follow Emergency Protocols execute_quench->emergency_procedures

Caption: Troubleshooting decision tree for an exothermic event.

References

effective work-up procedures for reactions involving 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound and subsequent work-up procedures.

Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Several factors can lead to incomplete reactions:

  • Insufficient Activation: While the nitro group is strongly activating, ensure your reaction conditions are suitable for the nucleophilicity of your reagent. Less reactive nucleophiles may require higher temperatures or longer reaction times.

  • Base Strength: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, and some amines), the choice and stoichiometry of the base are critical. Ensure the base is strong enough to deprotonate the nucleophile effectively. Common bases include potassium carbonate, sodium hydride, or triethylamine (B128534).

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Moisture: Water can protonate the nucleophile or react with strong bases, reducing their effectiveness. Ensure you are using anhydrous solvents and reagents if your reaction is sensitive to moisture.

Troubleshooting Steps:

  • Increase the reaction temperature in increments of 10-20 °C.

  • Extend the reaction time and monitor by TLC or LC-MS.

  • If using a base, consider a stronger base or increase the equivalents of the current base.

  • Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

A2: this compound has two reactive sites for nucleophilic attack (the C2 and C6 positions). While the C2 position is generally more activated due to the ortho-nitro group, the regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered C6 position.

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the desired regioisomer.

  • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the regioselectivity by coordinating with the starting material or intermediates.

Troubleshooting Steps:

  • To favor attack at the C2 position, try running the reaction at a lower temperature for a longer period.

  • If steric hindrance is a suspected issue, consider using a less bulky nucleophile if possible.

  • Experiment with different solvents to see how they influence the product ratio.

Q3: During the aqueous work-up, my product is precipitating as an oil or is difficult to handle. What should I do?

A3: Oiling out can occur if the melting point of your product is low or if it is not crystalline.

Troubleshooting Steps:

  • Ensure the aqueous phase is cold during quenching to promote solidification.

  • Try adding a different anti-solvent (a solvent in which your product is insoluble) to induce precipitation.

  • If the product remains an oil, proceed with an extractive work-up. Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash with water or brine.

Q4: How can I effectively remove unreacted this compound from my product?

A4: this compound is a relatively nonpolar compound.

Troubleshooting Steps:

  • Column Chromatography: This is the most effective method for separating the product from the starting material. A silica (B1680970) gel column with a gradient elution of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If there is a significant difference in solubility between your product and the starting material, recrystallization can be a good purification method. Test various solvent systems to find one that selectively crystallizes your product.

  • Washing: If your product is significantly more polar than the starting material, you may be able to remove some of the unreacted starting material by washing the crude product with a nonpolar solvent like hexanes.

Q5: I am having trouble separating the C2 and C6 substituted regioisomers. What purification strategies can I try?

A5: Separating regioisomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Use a longer column for better separation.

    • Employ a shallow elution gradient to improve resolution.

    • Try different solvent systems. Sometimes adding a small amount of a third solvent can improve selectivity.

  • Preparative TLC or HPLC: For small-scale purifications or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

  • Recrystallization: Carefully screen for a solvent system that may allow for fractional crystallization of one of the isomers.

Quantitative Data Summary

The following table summarizes representative yields and purity for some common reactions involving this compound. Note that yields are highly dependent on the specific nucleophile and reaction conditions.

NucleophileProductTypical Yield (%)Typical Purity (%)Reference
Ammonia2-Amino-6-chloro-3-nitropyridine56-90%>99% (HPLC)[1]
Sodium Methoxide2-Methoxy-6-chloro-3-nitropyridine~80%>99%[2]
Various Amines2-Amino-6-chloro-3-nitropyridine derivatives60-95%>98%[1][3]
Nitric Acid/Sulfuric AcidThis compound (synthesis)80-92%>99%[2][4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol (B145695), or DMF).

  • Addition of Amine: Add the amine (1.0-1.2 eq.) to the solution. If the amine is a salt, add a base such as triethylamine or potassium carbonate (1.5-2.0 eq.).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water or onto ice with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and then a small amount of cold solvent (e.g., ethanol or hexanes) to remove impurities.

    • Dry the product under vacuum.

  • Work-up (Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol (Alkoxide Formation)

  • Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol to a suitable anhydrous solvent (e.g., THF or the alcohol itself).

  • Add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Reaction: In another flask, dissolve this compound (1.0 eq.) in an anhydrous solvent.

  • Slowly add the freshly prepared alkoxide solution to the solution of this compound at room temperature or 0 °C.

  • Stir the reaction at the desired temperature and monitor its progress.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with a Thiol

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol).

  • Add a base such as potassium carbonate or sodium hydroxide (B78521) (1.1 eq.) and stir for 15-30 minutes at room temperature.

  • Reaction: Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as needed.

Visualizations

experimental_workflow_amine cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in solvent add_amine Add amine and base (if needed) start->add_amine react Stir at appropriate temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench (e.g., add water) monitor->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography concentrate->column recrystallize Recrystallization concentrate->recrystallize end end column->end Pure Product recrystallize->end Pure Product

Caption: General workflow for SNAr with an amine followed by extractive work-up.

experimental_workflow_alkoxide cluster_alkoxide_formation Alkoxide Formation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_alcohol Dissolve alcohol in anhydrous solvent add_base Add strong base (e.g., NaH) dissolve_alcohol->add_base stir Stir to form alkoxide add_base->stir add_alkoxide Add alkoxide solution stir->add_alkoxide dissolve_substrate Dissolve this compound dissolve_substrate->add_alkoxide react Stir and monitor add_alkoxide->react quench Quench with aq. NH4Cl react->quench extract Extract and wash quench->extract purify Purify (column/recrystallization) extract->purify end end purify->end Final Product

Caption: Workflow for SNAr with an alcohol via alkoxide formation.

logical_relationship cluster_reaction_causes Potential Causes cluster_workup_causes Potential Causes cluster_solutions Potential Solutions reaction_issue Reaction Issue incomplete_reaction Incomplete Reaction reaction_issue->incomplete_reaction low_selectivity Low Regioselectivity reaction_issue->low_selectivity workup_issue Work-up/Purification Issue oiling_out Product Oils Out workup_issue->oiling_out impurity_removal Difficulty Removing Impurities workup_issue->impurity_removal isomer_separation Isomer Separation Challenge workup_issue->isomer_separation optimize_conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) incomplete_reaction->optimize_conditions low_selectivity->optimize_conditions change_nucleophile Modify Nucleophile (Sterics) low_selectivity->change_nucleophile extractive_workup Use Extractive Work-up oiling_out->extractive_workup column_chromatography Optimize Column Chromatography impurity_removal->column_chromatography recrystallization Recrystallization Screening impurity_removal->recrystallization isomer_separation->column_chromatography isomer_separation->recrystallization

Caption: Troubleshooting logic for reactions with this compound.

References

troubleshooting low yields in the Suzuki coupling of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields and other issues during the Suzuki-Miyaura coupling of 2,6-dichloro-3-nitropyridine. This electron-deficient dihalopyridine presents unique challenges, and this guide is intended for researchers, scientists, and drug development professionals seeking to optimize this important reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my this compound starting material?

A1: Low conversion in the Suzuki coupling of this compound can stem from several factors. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, requiring more active catalyst systems.[1] The strong electron-withdrawing effect of the nitro group further deactivates the pyridine (B92270) ring, making oxidative addition, a key step in the catalytic cycle, more challenging. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

Q2: I am seeing the formation of multiple products. What are the likely side reactions?

A2: Common side reactions in Suzuki couplings include:

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by excess water or protic solvents.[3]

  • Dehalogenation: Replacement of a chlorine atom on the pyridine ring with a hydrogen atom.[4]

  • Di-substitution: Reaction at both chloro positions, which may be undesired if mono-arylation is the goal.

Q3: How does the nitro group affect the reactivity and potential side reactions?

A3: The nitro group is a strong electron-withdrawing group, which can make the C-Cl bonds more susceptible to nucleophilic attack but can also complicate the palladium-catalyzed cycle. While palladium-catalyzed couplings of nitroarenes are known, they often require specific, highly active ligands.[5] There is also the potential for reduction of the nitro group under certain reaction conditions, especially if reducing agents are present.

Q4: Which of the two chloro positions is more likely to react first?

A4: For dihalopyridines, the regioselectivity of the Suzuki coupling is influenced by both electronic and steric factors. In many cases, coupling occurs preferentially at the C2/C6 positions. For 2,6-dichloropyridine (B45657) derivatives, achieving selective mono-arylation can be a challenge, and the reaction may proceed to di-substitution if an excess of the boronic acid and prolonged reaction times are used. The electronic influence of the nitro group at the 3-position will also play a role in the relative reactivity of the C2 and C6 positions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Arylated Product
Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and properly handled. Use a pre-catalyst that is more stable to air and moisture. Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) active species.
Inappropriate Ligand For challenging substrates like aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition.[6]
Insufficient Base Strength or Solubility The base is crucial for activating the boronic acid. Switch from weaker bases like Na2CO3 to stronger, more soluble bases such as K3PO4 or Cs2CO3. Ensure the base is finely powdered and anhydrous.[5]
Poor Solvent Choice A mixture of an aprotic organic solvent (like 1,4-dioxane (B91453) or toluene) and water is common. If solubility is an issue, consider DMF. The solvent choice can significantly impact the reaction outcome.[7]
Low Reaction Temperature The oxidative addition of the C-Cl bond can be slow. Gradually increase the reaction temperature (e.g., from 80°C to 110°C) while monitoring the reaction progress.[2]
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center. Using bulky ligands can sometimes mitigate this effect.
Issue 2: Formation of Significant Byproducts
Potential CauseRecommended Solution
Homocoupling of Boronic Acid Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to exclude oxygen. Purge all solvents and the reaction vessel thoroughly.[8]
Protodeboronation Use anhydrous solvents and ensure the base is dry. If the problem persists, consider using a boronate ester (e.g., pinacol (B44631) ester) instead of the boronic acid, as they are often more stable.[4]
Di-substituted Product Formation To favor mono-arylation, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Data Presentation: Comparison of Reaction Conditions for Similar Suzuki Couplings

The following table summarizes various conditions for the Suzuki coupling of related challenging chloro-heterocyclic substrates, providing a comparative overview of catalysts, bases, solvents, and reported yields.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,6-dichloronicotinamidePXPd2 (cat.)-K2CO3MethanolReflux-High
22,4-dichloropyrimidinePd(PPh3)4 (0.5)-K2CO3 (3)1,4-dioxane/H2O (2:1)1000.25>80
33-amino-2-chloropyridinePd(Amphos)2Cl2 (1)AmphosK2CO3 (1.5)-90579
42-chloropyridinePd(OAc)2 (2)SPhos (4)Cs2CO3 (2)1,4-dioxane/H2O (5:1)10018High
52,6-dichloroquinoxalinePd(PPh3)4 (5)-K3PO4 (2)THF90875

Experimental Protocols

Representative Protocol for Mono-arylation of this compound

This is a generalized procedure adapted from protocols for similar substrates and should be optimized for specific arylboronic acids.[2][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K3PO4) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp check_side_reactions Analyze for Side Reactions optimize_temp->check_side_reactions homocoupling Issue: Homocoupling Solution: Ensure inert atmosphere check_side_reactions->homocoupling Yes protodeboronation Issue: Protodeboronation Solution: Use anhydrous conditions or boronate ester check_side_reactions->protodeboronation Yes dehalogenation Issue: Dehalogenation Solution: Lower temperature, change ligand/base check_side_reactions->dehalogenation Yes end Improved Yield check_side_reactions->end No obvious side reactions homocoupling->end protodeboronation->end dehalogenation->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)(X)Ln oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OR)2 Base pd_complex2 R-Pd(II)(R')Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

assessing the stability of 2,6-dichloro-3-nitropyridine under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2,6-dichloro-3-nitropyridine under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your reactions and analytical data.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with this compound is giving me a mixture of products and a low yield of the desired compound. What could be the cause?

Answer: Low yields and the formation of side products in SNAr reactions involving this compound often stem from the high reactivity of the starting material and the potential for multiple substitution patterns. The two chlorine atoms are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic attack.

Troubleshooting Workflow:

start Low Yield / Side Products in SNAr Reaction check_temp Was the reaction temperature too high? start->check_temp check_base Was a strong, non-nucleophilic base used? check_temp->check_base No solution_temp Lower the reaction temperature to improve selectivity. check_temp->solution_temp Yes check_nucleophile Is the nucleophile sterically hindered? check_base->check_nucleophile Yes solution_base Use a weaker or sterically hindered base to prevent degradation. check_base->solution_base No solution_regioselectivity Consider the regioselectivity. The C2 position is generally more electron-deficient. check_nucleophile->solution_regioselectivity Consider check_stoichiometry Was the stoichiometry of the nucleophile controlled? solution_stoichiometry Use 1 equivalent of nucleophile for mono-substitution. check_stoichiometry->solution_stoichiometry No end Improved Yield and Purity check_stoichiometry->end Yes solution_temp->end solution_base->end solution_regioselectivity->check_stoichiometry solution_stoichiometry->end start Degradation in Pd-Catalyzed Cross-Coupling check_base Is the base too strong or nucleophilic? start->check_base check_temp Is the reaction temperature too high? check_base->check_temp No solution_base Use a weaker base (e.g., K2CO3, Cs2CO3) instead of strong hydroxides. check_base->solution_base Yes check_ligand Is the phosphine (B1218219) ligand appropriate? check_temp->check_ligand No solution_temp Lower the reaction temperature and increase reaction time if necessary. check_temp->solution_temp Yes solution_ligand Screen different phosphine ligands to find one that promotes efficient coupling at lower temperatures. check_ligand->solution_ligand Consider check_catalyst Is the palladium precursor suitable? solution_catalyst Consider using a pre-catalyst for milder reaction conditions. check_catalyst->solution_catalyst Consider end Successful Cross-Coupling solution_base->end solution_temp->end solution_ligand->check_catalyst solution_catalyst->end prep_solution Prepare a stock solution of This compound and an internal standard in the chosen solvent. add_reagents Add the reagents to be tested (e.g., acid, base) to the solution. prep_solution->add_reagents incubate Incubate the solution under the desired conditions (e.g., specific temperature). add_reagents->incubate sample Withdraw aliquots at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours). incubate->sample quench Quench the reaction if necessary (e.g., by neutralization). sample->quench analyze Analyze the aliquots by a suitable analytical method (e.g., HPLC, GC). quench->analyze calculate Calculate the percentage of remaining This compound relative to the internal standard at each time point. analyze->calculate

addressing steric hindrance in functionalization of 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-nitropyridine. The content focuses on addressing challenges related to steric hindrance during functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing this compound?

A1: The primary challenges in the functionalization of this compound revolve around controlling regioselectivity and overcoming steric hindrance. The pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[1][2] However, the two chlorine atoms at the C2 and C6 positions, flanking the nitro group at C3, present distinct electronic and steric environments that influence the outcome of substitution reactions.

Q2: Which position (C2 or C6) is more reactive towards nucleophilic attack, and why?

A2: The C2 position is generally more reactive towards nucleophilic attack. This is primarily due to the strong inductive electron-withdrawing effect of the adjacent nitro group at C3, which makes the C2 carbon more electrophilic.[3][4] While the C6 position is less sterically hindered, the electronic activation at C2 often leads to it being the kinetically favored site of substitution.[3][4] The substitution at C6, being para to the nitro group, would lead to a thermodynamically more stable product, but the reaction is often under kinetic control.[3][4]

Q3: How does steric hindrance from the nitro group affect incoming nucleophiles?

A3: While the nitro group is adjacent to the C2 position, its steric hindrance is often considered minimal for many nucleophiles. The nitro group lies mostly in the plane of the pyridine ring, and the nucleophile attacks the π* orbitals which are located above and below the plane of the ring.[3] Therefore, the electronic activation at C2 usually outweighs the steric repulsion from the nitro group for a range of nucleophiles. However, for very bulky nucleophiles, steric hindrance at C2 can become a more significant factor, potentially favoring substitution at the C6 position.

Q4: What are the common methods for functionalizing this compound?

A4: The most common method is nucleophilic aromatic substitution (SNAr).[1][5] This is due to the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are also powerful methods for forming C-N and C-C bonds, respectively, and can be applied to functionalize this substrate.[6][7][8][9][10][11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: Obtaining a mixture of 2-substituted and 6-substituted products, or exclusive formation of the undesired isomer.

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C6-substituted product.

    • Troubleshooting Step: Run the reaction at a lower temperature to favor the kinetically controlled C2-substituted product. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times that might lead to isomerization or formation of the thermodynamic product.

  • Nucleophile Steric Bulk: Very bulky nucleophiles may preferentially attack the less hindered C6 position.

    • Troubleshooting Step: If C2 substitution is desired, consider using a smaller, less sterically demanding nucleophile. If the bulky group is essential, explore alternative synthetic routes or protecting group strategies.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity.

    • Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO, isopropanol). Protic solvents might solvate the nucleophile differently than aprotic solvents, affecting its effective size and reactivity.

Issue 2: Low Yield or No Reaction in SNAr

Problem: The starting material is not consumed, or the desired product is formed in low yield.

Possible Causes & Solutions:

  • Insufficient Activation: While the nitro group is activating, some nucleophiles may still require more forcing conditions.

    • Troubleshooting Step: Increase the reaction temperature cautiously. Add a phase-transfer catalyst for reactions involving two phases.

  • Poor Nucleophile Strength: The nucleophile may not be strong enough to attack the pyridine ring.

    • Troubleshooting Step: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base to generate the more reactive conjugate base in situ.

  • Leaving Group Ability: Chloride is a good leaving group, but its departure can be the rate-limiting step.

    • Troubleshooting Step: Ensure the reaction conditions are suitable for stabilizing the leaving group. In some cases, using a more polar solvent can facilitate the departure of the chloride ion.

Issue 3: Challenges with Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low yields, catalyst deactivation, or side reactions during Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Possible Causes & Solutions:

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical for the success of these reactions.[7]

    • Troubleshooting Step: For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[6] For Suzuki coupling, bulky, electron-rich phosphines can be beneficial.[12] Screen a variety of ligands to find the optimal one for your specific substrate and coupling partner.

  • Base Selection: The base plays a crucial role in the catalytic cycle.[13]

    • Troubleshooting Step: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common in Buchwald-Hartwig reactions.[13] For Suzuki coupling, bases like K2CO3, Cs2CO3, or K3PO4 are often used.[13] The choice of base can be substrate-dependent.

  • Catalyst Poisoning: The nitro group can potentially coordinate to the palladium center and inhibit catalysis.

    • Troubleshooting Step: Use a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition. Ensure all reagents and solvents are pure and free of potential catalyst poisons.

Experimental Protocols & Data

Synthesis of 2-Amino-6-chloro-3-nitropyridine (B151482) via Ammonolysis

This protocol describes the selective substitution of one chlorine atom with an amino group.

Reaction Scheme:

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or isopropanol.[14][15]

  • Add an aqueous solution of ammonia (B1221849) (e.g., 25% aqueous ammonia, 1.4 eq) to the solution at room temperature.[14]

  • Heat the reaction mixture to 35-40°C and stir for several hours.[14][16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.[18]

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-6-chloro-3-nitropyridine as a yellow solid.[15][16]

Quantitative Data Summary:

ReactantSolventReagentTemperature (°C)Time (h)Yield (%)Reference
This compoundMethanol25% aq. NH3RT, then heat--[14]
This compoundIsopropanolNH3 (gas)20-3024-[17]
This compoundIsopropanol2M NH3 in isopropanolRTOvernight51[15]
This compoundEthanolaq. NH3RTOvernight92[15]
This compoundMethanolaq. NH335-40--[16]
Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This protocol describes the subsequent substitution of the remaining chlorine atom.

Reaction Scheme:

Detailed Protocol:

  • Prepare a solution of sodium methoxide (B1231860) (1.0 eq) in methanol and cool it to 15°C.[18]

  • Add 2-amino-6-chloro-3-nitropyridine (1.0 eq) to the sodium methoxide solution while maintaining the temperature at 15°C.[18]

  • Warm the reaction mixture to 25-30°C and stir for 4-5 hours.[18]

  • Monitor the reaction by TLC.[18]

  • After completion, pour the reaction mixture into water to precipitate the product.[18]

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.[18]

Quantitative Data Summary:

ReactantSolventReagentTemperature (°C)Time (h)Yield (%)Reference
2-amino-6-chloro-3-nitropyridineMethanolSodium methoxide15, then 25-304-586.5[18]

Visualizations

Logical Workflow for Troubleshooting SNAr Reactions

G Troubleshooting SNAr on this compound Start SNAr Reaction Issue Issue_Regio Poor Regioselectivity Start->Issue_Regio Issue_Yield Low Yield / No Reaction Start->Issue_Yield Temp Adjust Temperature (Lower for Kinetic Control) Issue_Regio->Temp Cause: Temp Nucleophile Evaluate Nucleophile (Smaller for C2 selectivity) Issue_Regio->Nucleophile Cause: Sterics Solvent Screen Solvents (Vary Polarity) Issue_Regio->Solvent Cause: Solvent Conditions Increase Temperature (Forcing Conditions) Issue_Yield->Conditions Cause: Activation Base Add Base (Enhance Nucleophilicity) Issue_Yield->Base Cause: Nucleophile Solvent_Yield Optimize Solvent (Leaving Group Stabilization) Issue_Yield->Solvent_Yield Cause: Leaving Group Success Improved Outcome Temp->Success Nucleophile->Success Solvent->Success Conditions->Success Base->Success Solvent_Yield->Success

Caption: Troubleshooting workflow for SNAr reactions.

Experimental Workflow for Sequential Functionalization

G Sequential SNAr Functionalization Workflow Start Start: this compound Step1 Step 1: Ammonolysis (NH3, Solvent, Heat) Start->Step1 Analysis1 Analysis (TLC/LC-MS) Step1->Analysis1 Intermediate Intermediate: 2-amino-6-chloro-3-nitropyridine Step2 Step 2: Methoxylation (NaOCH3, Methanol) Intermediate->Step2 Analysis2 Analysis (TLC/LC-MS) Step2->Analysis2 Product Final Product: 2-amino-6-methoxy-3-nitropyridine Purification1 Purification (Precipitation/Filtration) Analysis1->Purification1 Purification2 Purification (Precipitation/Filtration) Analysis2->Purification2 Purification1->Intermediate Purification2->Product

Caption: Workflow for sequential SNAr reactions.

Signaling Pathway of Electronic Effects

G Electronic Effects on Regioselectivity Substrate This compound Nitro NO2 Group (C3) Substrate->Nitro C2 C2 Position Substrate->C2 C6 C6 Position Substrate->C6 Inductive Strong Inductive Effect (-I) Nitro->Inductive Resonance_ortho Resonance Activation (ortho) Nitro->Resonance_ortho Resonance_para Resonance Activation (para) Nitro->Resonance_para Electrophilicity_C2 Increased Electrophilicity (Kinetic Favorability) C2->Electrophilicity_C2 Electrophilicity_C6 Increased Electrophilicity C6->Electrophilicity_C6 Inductive->C2 stronger effect Resonance_ortho->C2 Resonance_para->C6

Caption: Electronic effects influencing regioselectivity.

References

Validation & Comparative

comparison of different synthesis routes for 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, 2,6-dichloro-3-nitropyridine is a pivotal intermediate. Its synthesis is a critical step in the production of various active compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed look at their methodologies, yields, and operational considerations. The two principal strategies involve the direct nitration of 2,6-dichloropyridine (B45657) and the chlorination of 2,6-dihydroxy-3-nitropyridine.

Comparative Performance of Synthesis Routes

The choice of synthetic route for this compound is often a trade-off between yield, safety, and environmental impact. The following table summarizes the quantitative data for the different approaches, providing a clear comparison of their efficiencies.

RouteStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1a 2,6-dichloropyridineConc. H₂SO₄, KNO₃-1201080-[1][2]
1b 2,6-dichloropyridine90% HNO₃, H₂SO₄---64.5-[3][4]
1c 2,6-dichloropyridine30% HNO₃, Fuming H₂SO₄Fuming H₂SO₄--70-[3]
1d 2,6-dichloropyridineConc. HNO₃, H₂SO₄Fuming H₂SO₄--76-[3]
1e 2,6-dichloropyridineHNO₃, H₂SO₄, Sulfamic acidH₂SO₄110-1203082.098.3[4]
1f 2,6-dichloropyridineHNO₃, H₂SO₄, Sulfamic acidH₂SO₄302087.198.2[4]
1g 2,6-dichloropyridineHNO₃, Oleum (10-65%)Oleum85-150-~77 (corrected)-[5]
2a 2,6-dihydroxy-3-nitropyridineTriphosgene (B27547)N,N-dimethylformamide80-85692.999.3[1]
2b 2,6-dihydroxy-3-nitropyridinePhosphorus oxychloride1,2-dichloroethane80-82892.199.1[3]
2c 2,6-dihydroxy-3-nitropyridineThionyl chlorideChloroform60-621091.299.2[3]

Synthesis Route Diagrams

The following diagrams illustrate the two primary synthetic pathways to this compound.

Route_1_Direct_Nitration 2,6-dichloropyridine 2,6-dichloropyridine This compound This compound 2,6-dichloropyridine->this compound Nitrating Agent (e.g., HNO₃/H₂SO₄)

Diagram 1. Direct nitration of 2,6-dichloropyridine.

Route_2_Chlorination 2,6-dihydroxy-3-nitropyridine 2,6-dihydroxy-3-nitropyridine This compound This compound 2,6-dihydroxy-3-nitropyridine->this compound Chlorinating Agent (e.g., POCl₃, SOCl₂, Triphosgene)

Diagram 2. Chlorination of 2,6-dihydroxy-3-nitropyridine.

Experimental Protocols

Below are detailed experimental methodologies for key synthesis routes.

Route 1a: Direct Nitration using Concentrated Sulfuric Acid and Potassium Nitrate

In a 150 mL three-necked flask equipped with a stirrer, 80 mL of concentrated sulfuric acid is added at room temperature.[1][2] To this, 7.4 g (0.05 mol) of 2,6-dichloropyridine is slowly introduced, followed by the gradual addition of 10.1 g (0.1 mol) of potassium nitrate.[1][2] The mixture is stirred for 30 minutes after the addition is complete. The temperature is then slowly raised to 120°C and maintained for 10 hours.[1][2] Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice with continuous stirring. The resulting white precipitate is washed with ice water until neutral, filtered, and dried to yield this compound.[1][2]

Route 2a: Chlorination of 2,6-dihydroxy-3-nitropyridine using Triphosgene

To a 250 mL four-necked flask fitted with a thermometer, mechanical stirrer, and reflux condenser, 70 g of N,N-dimethylformamide is added.[1] Subsequently, 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine and 38.6 g (0.13 mol) of triphosgene are added. The reaction mixture is stirred at 80-85°C for 6 hours.[1] After cooling to 20-25°C, the residue is slowly poured into 200 g of ice water. The product is extracted three times with 50 g portions of chloroform. The combined organic phases are washed with 30 g of saturated brine and dried over 5 g of anhydrous sodium sulfate. The solvent is then removed by rotary evaporation to afford the final product.[1]

Route 2b: Chlorination of 2,6-dihydroxy-3-nitropyridine using Phosphorus Oxychloride

In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, 200 g of 1,2-dichloroethane, 76.5 g (0.5 mol) of phosphorus oxychloride, and 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine are added.[3] The mixture is stirred and reacted at 80-82°C for 8 hours.[3] After cooling to 20-25°C, the residue is slowly poured into 200 g of ice water. The product is extracted three times with 50 g portions of 1,2-dichloroethane. The combined organic phases are washed with 30 g of saturated brine and dried over 5 g of anhydrous sodium sulfate. Removal of the solvent by rotary evaporation yields a white-like solid of this compound.[3]

Discussion

The direct nitration of 2,6-dichloropyridine (Route 1) is a common and straightforward approach. However, it often requires harsh conditions, including the use of strong acids like fuming sulfuric acid and high temperatures, which can pose safety and environmental concerns.[3][5] The yields for this route can be variable, ranging from moderate to good. The use of a sulfamic acid catalyst has been shown to improve yields and reduce the required amounts of nitric and sulfuric acid, making the process more environmentally friendly.[4]

The chlorination of 2,6-dihydroxy-3-nitropyridine (Route 2) offers a safer and more environmentally benign alternative.[3] This method avoids the use of concentrated sulfuric and nitric acids.[3] The raw materials are readily available and the operational steps are relatively simple.[3] This route consistently provides high yields (over 90%) and high purity of the final product.[1][3] The choice of chlorinating agent (triphosgene, phosphorus oxychloride, or thionyl chloride) can be adapted based on availability and specific laboratory conditions.

References

A Comparative Analysis of the Reactivity of 2,6-Dichloro-3-Nitropyridine and 2-Chloro-5-Nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,6-dichloro-3-nitropyridine and 2-chloro-5-nitropyridine (B43025), two important heterocyclic building blocks in medicinal and agrochemical research.[1][2] An understanding of their relative reactivity and regioselectivity in nucleophilic aromatic substitution (SNAr) reactions is crucial for designing efficient synthetic routes to complex target molecules. This document summarizes key reactivity principles, presents available quantitative data, details representative experimental protocols, and provides visualizations of reaction mechanisms and workflows.

Introduction to Reactivity in Chloronitropyridines

Halogenated nitropyridines are highly valued in organic synthesis due to the electron-deficient nature of the pyridine (B92270) ring, which is significantly enhanced by the presence of a potent electron-withdrawing nitro group.[3] This electronic arrangement activates the ring for nucleophilic attack, enabling the displacement of a halide leaving group.[3][4] The reactivity in SNAr reactions is primarily governed by:

  • Position of the Halogen: Halogens at the 2- and 4- (or 6-) positions of the pyridine ring are generally more reactive towards nucleophilic substitution because the nitrogen atom can effectively stabilize the negative charge of the reaction intermediate.[3][5]

  • Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group, as this allows for direct resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[3][4][6]

Comparative Reactivity Analysis

2-Chloro-5-nitropyridine: In this molecule, the chlorine atom is at the 2-position, which is para to the electron-withdrawing nitro group at the 5-position. This geometric arrangement provides strong activation for nucleophilic attack at C2, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance.

This compound: This compound presents a more complex scenario. It has two potential leaving groups:

  • The chlorine at the C2-position is ortho to the nitro group.

  • The chlorine at the C6-position is para to the nitro group.

Both positions are activated towards nucleophilic substitution.[7] However, the C2 position experiences a stronger inductive electron-withdrawing effect from the adjacent nitro group, which can make it more electrophilic and prone to initial attack.[7] This often leads to kinetically controlled regioselectivity favoring substitution at the C2 position, even though the attacking nucleophile might experience more steric hindrance.[2][7]

The presence of two activating chlorine atoms and a nitro group suggests that this compound is a highly reactive substrate, with subsequent substitution of the second chlorine atom often possible under more forcing conditions.

Quantitative Data Presentation

Direct kinetic studies comparing the two title compounds under identical conditions are limited in the literature. However, data from various studies can provide a general assessment of their reactivity. The following table summarizes second-order rate constants (k₂) for the reaction of 2-chloro-5-nitropyridine with different nucleophiles.

SubstrateNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
2-Chloro-5-nitropyridineSodium p-methylbenzenethiolateMethanol302.50
2-Chloro-5-nitropyridineSodium p-methoxybenzenethiolateMethanol300.28
2-Chloro-5-nitropyridineAnilineDMSO452.51 x 10⁻⁴
2-Chloro-5-nitropyridinep-ToluidineDMSO456.46 x 10⁻⁴
2-Chloro-5-nitropyridinep-AnisidineDMSO4510.3 x 10⁻⁴

Data compiled from a study by El-Bardan (2002) and others referenced by BenchChem.[3]

Reaction Mechanisms and Workflows

The SNAr reaction of chloronitropyridines proceeds via a two-step addition-elimination mechanism.[4][8]

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the electron-deficient carbon atom bearing a chlorine atom. This forms a high-energy, negatively charged Meisenheimer complex.[4]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.[4]

The overall rate is influenced by the stability of the Meisenheimer complex, which is greatly enhanced by the resonance delocalization of the negative charge onto the nitro group.[8]

Caption: General mechanism for the SNAr reaction.

For this compound, the initial nucleophilic attack can occur at two distinct positions, leading to different intermediates and products.

Regioselectivity start This compound + Nucleophile path1 Attack at C2 (ortho to NO₂) start->path1 path2 Attack at C6 (para to NO₂) start->path2 intermediate1 Meisenheimer Intermediate 1 (Strong inductive effect) path1->intermediate1 intermediate2 Meisenheimer Intermediate 2 (Resonance stabilization) path2->intermediate2 product1 2-Substituted Product (Often the kinetic product) intermediate1->product1 product2 6-Substituted Product (Thermodynamic product?) intermediate2->product2

Caption: Competing SNAr pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions with chloronitropyridines and amine nucleophiles.

Protocol 1: Reaction with a Primary Amine in Aqueous Isopropanol (B130326)

This protocol is suitable for simple primary amines reacting with 2-chloro-5-nitropyridine.[4]

  • Materials: 2-chloro-5-nitropyridine, primary amine, isopropanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.

    • Add the primary amine (1.0 equiv) to the solution at room temperature while stirring.

    • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Amination using a Base in an Anhydrous Solvent

This protocol is broadly applicable, including for the regioselective amination of this compound.

  • Materials: Chloronitropyridine (e.g., this compound), amine nucleophile, triethylamine (B128534) (TEA) or another non-nucleophilic base, anhydrous solvent (e.g., acetonitrile, ethanol, or THF).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add the chloronitropyridine (1.0 equiv).

    • Dissolve the starting material in the anhydrous solvent (to approx. 0.1-0.2 M).

    • Add the amine nucleophile (1.0-1.2 equiv), followed by the base (1.2-2.0 equiv).

    • Stir the reaction at room temperature or heat to reflux as required (e.g., 2-6 hours). For the highly reactive this compound, the reaction may proceed rapidly at room temperature.[8]

    • Monitor the consumption of the starting material by TLC.

    • Once complete, cool the mixture and concentrate it under vacuum to remove the solvent.

    • Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Experimental_Workflow prep 1. Reactant Preparation Dissolve chloronitropyridine in anhydrous solvent. Prepare amine/base solution. add 2. Reagent Addition Slowly add amine/base solution to the chloronitropyridine solution at specified temp. prep->add react 3. Reaction Stir for 2-6 hours. Monitor by TLC. add->react quench 4. Work-up Concentrate mixture under vacuum. Partition between EtOAc and water. react->quench purify 5. Isolation & Purification Dry organic layer and concentrate. Purify via column chromatography. quench->purify product 6. Final Product purify->product

Caption: General workflow for a typical SNAr amination reaction.

Conclusion

Both this compound and 2-chloro-5-nitropyridine are highly activated substrates for nucleophilic aromatic substitution.

  • 2-Chloro-5-nitropyridine is an excellent substrate for introducing a single substituent at the C2 position, activated by a para-nitro group. Its reactivity is well-documented, making it a reliable choice for predictable outcomes.

  • This compound is a more complex and highly reactive substrate offering two sites for substitution. Experimental evidence suggests a kinetic preference for substitution at the C2 position, ortho to the nitro group. This makes it a valuable synthon for creating 2,6-disubstituted-3-nitropyridines through sequential reactions, but requires careful control of reaction conditions to achieve the desired regioselectivity.

The choice between these two reagents will depend on the specific synthetic goal. For a straightforward, single substitution, 2-chloro-5-nitropyridine is often preferred. For the synthesis of more complex, differentially substituted pyridines, the unique reactivity and dual leaving groups of this compound provide greater synthetic flexibility.

References

A Comparative Guide to the Biological Activity of 2,6-dichloro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 2,6-dichloro-3-nitropyridine is a cornerstone in the development of novel therapeutic agents. Its unique electronic and structural properties make it an ideal starting point for the synthesis of a diverse array of derivatives with significant biological activities. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, with a focus on their anticancer and kinase inhibitory activities.

Data Presentation

The biological activities of various derivatives synthesized from this compound are summarized below. The data is categorized by the type of biological activity and presented in tabular format for straightforward comparison.

Anticancer Activity of 3-Nitropyridine (B142982) Analogues

Several studies have explored the potential of 3-nitropyridine derivatives, which can be synthesized from this compound, as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung Carcinoma)0.05[1]
HCT116 (Colon Carcinoma)0.04[1]
MCF7 (Breast Adenocarcinoma)0.06[1]
Derivative B A549 (Lung Carcinoma)0.08[1]
HCT116 (Colon Carcinoma)0.07[1]
MCF7 (Breast Adenocarcinoma)0.09[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase Inhibitory Activity of 2,6-Disubstituted Pyridine (B92270) Derivatives

The this compound core is a key building block for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. By substituting the chlorine atoms, researchers have developed potent inhibitors for several kinases.

Derivative ClassTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidin-7-ones Abl1.1 (for a lead compound)[2]
Pyridine-based Inhibitors ROCK1Potent inhibition observed[3]
GSK-3 Inhibitor GSK-38Not specified in snippets
p70S6Kβ Inhibitor p70S6Kβ444Not specified in snippets

IC50: The half maximal inhibitory concentration. nM: nanomolar.

Antimicrobial Activity

While the primary focus of recent research on this compound derivatives has been on anticancer and kinase-inhibiting properties, some studies have explored their potential as antimicrobial agents. The data, however, is less comprehensive for a direct comparative analysis of a series of these specific derivatives. General studies on pyridine compounds have shown promising antimicrobial and antifungal activities. For instance, certain pyridine thiosemicarbazone derivatives have shown significant growth inhibition against various bacterial and fungal strains[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., A549, HCT116, MCF7).

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

1. Reagents and Buffers:

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Recombinant kinase enzyme.

  • Kinase substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Test compounds dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

2. Assay Procedure:

  • Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase and substrate mixture to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring luminescence or fluorescence.

3. Data Analysis:

  • The kinase activity is measured as a luminescent or fluorescent signal.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Grow the microbial strain (bacterial or fungal) in a suitable broth medium overnight.

  • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Assay Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and pathways related to the synthesis and evaluation of this compound derivatives.

G cluster_synthesis General Synthetic Pathway start This compound intermediate Monosubstituted Intermediate start->intermediate SNAr at C2 or C6 reagent1 Nucleophile 1 (e.g., Amine, Alcohol) reagent1->intermediate final_product Biologically Active Derivative intermediate->final_product SNAr at remaining Cl reagent2 Nucleophile 2 (e.g., Amine, Thiol) reagent2->final_product

Caption: A generalized synthetic route for creating diverse derivatives from this compound.

G cluster_pathway Generic Kinase Signaling Pathway Signal Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor UpstreamKinase Upstream Kinase (e.g., Ras/Raf) Adaptor->UpstreamKinase TargetKinase Target Kinase (e.g., MEK, ERK) UpstreamKinase->TargetKinase TranscriptionFactor Transcription Factor TargetKinase->TranscriptionFactor Response Cellular Response (Proliferation, Survival) TranscriptionFactor->Response Inhibitor 2,6-disubstituted Pyridine Derivative Inhibitor->TargetKinase Inhibition

Caption: A simplified diagram of a kinase signaling pathway often targeted by anticancer therapeutics.

G cluster_workflow MTT Assay Experimental Workflow step1 1. Seed Cancer Cells in 96-well plate step2 2. Incubate for 24h (Cell Adhesion) step1->step2 step3 3. Treat with This compound Derivatives step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate for 2-4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan (e.g., with DMSO) step6->step7 step8 8. Measure Absorbance (570 nm) step7->step8 step9 9. Calculate Cell Viability and IC50 step8->step9

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of chemical compounds.

References

Navigating the Catalytic Maze: A Comparative Guide to Cross-Coupling Reactions of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heteroaromatic compounds is a cornerstone of modern synthesis. The highly functionalized scaffold of 2,6-dichloro-3-nitropyridine presents a unique challenge and opportunity for the construction of complex molecular architectures. This guide provides a comparative evaluation of various catalytic systems for cross-coupling reactions at the C-2 and C-6 positions of this valuable synthetic intermediate.

The presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring imparts distinct electronic properties that govern the regioselectivity of cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the C-Cl bonds. Understanding the interplay between catalyst, ligand, and reaction conditions is paramount to achieving desired synthetic outcomes. While direct, comprehensive comparative studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related dichloropyridines.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For dichloropyridines, the choice of ligand and base is critical in controlling mono- versus di-arylation and influencing the site of reaction.

Key Considerations for this compound:

  • Regioselectivity: The nitro group at the 3-position is expected to activate the ortho C-2 position and the para C-6 position towards nucleophilic attack in SNAr reactions. In the context of palladium-catalyzed cross-coupling, which proceeds through a different mechanism, the relative reactivity of the C-2 and C-6 positions can be influenced by both electronic and steric factors. The greater electron deficiency at the C-2 position, due to the inductive effect of the adjacent nitro group, may favor oxidative addition at this site.

  • Catalyst and Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the challenging oxidative addition of aryl chlorides. For the related 2,6-dichloropyridine, catalyst systems such as Pd(OAc)₂ with a bulky phosphine ligand like Ad₂PⁿBu have proven effective for exhaustive alkylation.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyridines (Analogous Systems)

Catalyst PrecursorLigandBaseSolventTemperature (°C)Coupling PartnerExpected Product with this compoundAnticipated Yield
Pd(OAc)₂Ad₂PⁿBuLiOtBuDioxane/H₂O100Alkylboronic pinacol (B44631) esterMono- or di-alkylated productGood to Excellent
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100Arylboronic acidMono- or di-arylated productGood
PdCl₂(dppf)-K₂CO₃Dioxane110Arylboronic acidMono- or di-arylated productModerate to Good

Note: The data in this table is extrapolated from studies on other dichloropyridine substrates. The actual yields and regioselectivity for this compound may vary and would require experimental optimization.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nitrogen atom in the pyridine ring can potentially coordinate with the palladium catalyst, necessitating the use of highly active and sterically hindered ligands to facilitate the desired C-N bond formation.

Key Considerations for this compound:

  • Ligand Selection: Bulky biarylphosphine ligands such as XPhos and RuPhos are known to be effective for the amination of challenging heteroaryl chlorides.

  • Base Sensitivity: The nitro group is sensitive to strong bases, which may necessitate the use of milder bases like Cs₂CO₃ or K₃PO₄, although this can sometimes lead to lower reaction rates.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines (Analogous Systems)

Catalyst PrecursorLigandBaseSolventTemperature (°C)AmineExpected Product with this compoundAnticipated Yield
Pd₂(dba)₃XPhosNaOtBuToluene100Primary/Secondary AmineMono- or di-aminated productGood to Excellent
Pd(OAc)₂RuPhosK₃PO₄Dioxane110Primary/Secondary AmineMono- or di-aminated productGood
PdCl₂(dppf)-Cs₂CO₃t-BuOH90Primary/Secondary AmineMono- or di-aminated productModerate to Good

Note: This data is based on general protocols for dichloropyridines. The presence of the nitro group may require careful optimization of the base and temperature.

Copper/Palladium-Cocatalyzed Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. This reaction typically employs a palladium catalyst in conjunction with a copper(I) cocatalyst.

Key Considerations for this compound:

  • Catalyst System: A common system involves a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.

  • Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is crucial for the reaction.

  • Homocoupling: A potential side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions.

Table 3: Representative Catalyst Systems for Sonogashira Coupling of Dihaloaromatics (Analogous Systems)

Palladium CatalystCopper CocatalystBaseSolventTemperature (°C)AlkyneExpected Product with this compoundAnticipated Yield
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp - 60Terminal AlkyneMono- or di-alkynylated productGood
Pd(PPh₃)₄CuIDIPAToluene50Terminal AlkyneMono- or di-alkynylated productGood
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane80Terminal AlkyneMono- or di-alkynylated productGood to Excellent

Note: The presented conditions are generalized for Sonogashira reactions and would need to be optimized for the specific substrate.

Experimental Protocols

Detailed experimental procedures for the cross-coupling reactions of analogous dihalopyridines can be found in the cited literature. A general protocol for a palladium-catalyzed cross-coupling reaction is as follows:

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling:

  • To an oven-dried reaction vessel, add the palladium catalyst precursor, the ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and the coupling partner (e.g., boronic acid, amine, or alkyne).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Workflow

A systematic approach is crucial for the successful evaluation and optimization of catalysts for a specific substrate.

experimental_workflow cluster_screening Catalyst Screening cluster_optimization Optimization start Define Reaction: This compound + Coupling Partner catalyst_selection Select Catalysts: - Pd(OAc)2, Pd2(dba)3 - NiCl2(dme) start->catalyst_selection ligand_selection Select Ligands: - Phosphines (XPhos, SPhos) - NHCs (IPr, SIPr) catalyst_selection->ligand_selection condition_screening Screening Matrix: - Base (K3PO4, Cs2CO3) - Solvent (Toluene, Dioxane) ligand_selection->condition_screening analysis Analyze Results: - Yield, Selectivity (GC/LC-MS) condition_screening->analysis best_hit Identify Best Catalyst System analysis->best_hit optimize_params Optimize Parameters: - Temperature - Concentration - Catalyst Loading best_hit->optimize_params scale_up Scale-up Reaction optimize_params->scale_up final_product Isolated & Characterized Product scale_up->final_product

Caption: Experimental workflow for catalyst evaluation.

The logical relationship for selecting a suitable catalyst system often involves a trade-off between various factors.

catalyst_selection_logic cluster_factors Decision Factors cluster_catalysts Catalyst Systems goal Desired Product: Functionalized 3-nitropyridine reactivity Substrate Reactivity (C-Cl activation) goal->reactivity selectivity Regioselectivity (C-2 vs. C-6) goal->selectivity tolerance Functional Group Tolerance (NO2 group) goal->tolerance cost Catalyst Cost (Pd vs. Ni) goal->cost pd_phosphine Palladium/ Phosphine Ligand reactivity->pd_phosphine Bulky ligands pd_nhc Palladium/ NHC Ligand reactivity->pd_nhc ni_catalyst Nickel Catalyst reactivity->ni_catalyst Cost-effective selectivity->pd_phosphine selectivity->pd_nhc Steric control tolerance->pd_phosphine tolerance->pd_nhc cost->ni_catalyst

Caption: Logic diagram for catalyst system selection.

Validating the Synthesis of 2,6-dichloro-3-nitropyridine: A Comparative Guide to Synthetic Routes and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis and unambiguous characterization of key chemical intermediates are paramount. This guide provides a comparative analysis of common synthetic routes to 2,6-dichloro-3-nitropyridine, a crucial building block in the pharmaceutical and agrochemical industries. We present a detailed examination of reaction conditions and yields, alongside a comprehensive validation of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dichloropyridine (B45657). However, variations in nitrating agents, solvents, and catalysts significantly impact reaction efficiency and product purity. This guide explores several prominent methods, offering a side-by-side comparison to aid in the selection of the most suitable protocol for a given research and development setting.

Comparison of Synthetic Methodologies

The following table summarizes key performance indicators for various established methods for the synthesis of this compound.

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Reference
Method 12,6-dichloropyridineConcentrated H₂SO₄, Fuming HNO₃-6524660-65[1][2]
Method 22,6-dichloropyridineConcentrated H₂SO₄, KNO₃-120108061-63[3]
Method 32,6-dichloropyridineConcentrated H₂SO₄, HNO₃ (30%), Sulfamic acid-110-120308258-61[4]
Method 42,6-dihydroxy-3-nitropyridinePOCl₃1,2-dichloroethane80-82892.1-[5]
Method 52,6-dichloropyridineOleum (10-65%), HNO₃-85-150-~70-[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound (Method 2)

Materials:

  • 2,6-dichloropyridine (7.4 g, 0.05 mol)

  • Concentrated sulfuric acid (80 mL)

  • Potassium nitrate (B79036) (10.1 g, 0.1 mol)

  • Crushed ice

  • Ice water

Procedure:

  • To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g of 2,6-dichloropyridine to the stirring sulfuric acid.

  • Subsequently, slowly add 10.1 g of potassium nitrate to the mixture.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into crushed ice with continuous stirring.

  • A white solid will precipitate. Filter the solid and wash it with ice water until the filtrate is neutral.

  • Dry the resulting white solid to obtain this compound.[3]

Spectroscopic Validation

The identity and purity of the synthesized this compound can be confirmed by NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show two doublets in the aromatic region. A patent document reports the following chemical shifts: δ 9.26 (d, 1H) and 8.25 (d, 1H).[5]

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation.

Mass Spectrometry (MS)
  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for assessing purity and confirming the molecular weight of the product. The expected molecular ion peak for this compound (C₅H₂Cl₂N₂O₂) is at m/z 192.99.[7][8] The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Key fragment ions are observed at m/z 192, 146, and 110.[8]

The following table summarizes the expected and reported spectroscopic data for this compound.

Analysis Expected/Reported Data Source
¹H NMR δ 9.26 (d, 1H), 8.25 (d, 1H) in CDCl₃[5]
Molecular Weight 192.99 g/mol [7][8]
GC-MS (m/z) Molecular Ion: 192. Key Fragments: 146, 110[8]

Visualizing the Workflow

The general workflow for the synthesis and validation of this compound is depicted in the following diagram.

cluster_synthesis Synthesis cluster_validation Validation Start 2,6-dichloropyridine Nitration Nitration (e.g., H₂SO₄, KNO₃) Start->Nitration Reactants Workup Work-up (Ice Quenching, Filtration) Nitration->Workup Reaction Mixture Product Crude this compound Workup->Product Isolation NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization MS Mass Spectrometry (GC-MS) Product->MS Characterization Final_Product Validated this compound NMR->Final_Product MS->Final_Product

Caption: Synthetic and validation workflow for this compound.

This guide provides a framework for the synthesis and validation of this compound. Researchers can utilize this information to select an appropriate synthetic strategy and confidently verify the integrity of their product through standard spectroscopic techniques.

References

Nucleophilic Substitution at C2 and C6 Positions: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is paramount for the efficient synthesis of novel therapeutics. This guide provides a detailed comparative analysis of nucleophilic substitution at the C2 and C6 positions of purine (B94841) and pyridine (B92270) derivatives, supported by experimental data and detailed protocols.

The introduction of various nucleophiles at specific positions on heterocyclic scaffolds like purines and pyridines is a cornerstone of medicinal chemistry. The electronic properties of these nitrogen-containing rings dictate the preferred sites of nucleophilic attack, with the C2 and C6 positions often being key targets for chemical modification. This guide delves into the factors governing this regioselectivity, offering a comparative overview of the reactivity of these two positions.

General Principles of Nucleophilic Aromatic Substitution on Heterocycles

Nucleophilic aromatic substitution on electron-deficient aromatic systems, such as purines and pyridines, typically proceeds through an addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring.

The regioselectivity of the attack is primarily governed by the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer complex. In both purines and pyridines, the presence of electronegative nitrogen atoms significantly influences the electron distribution within the ring, creating electrophilic centers susceptible to nucleophilic attack.

Comparative Analysis: Purines

In the context of purine chemistry, the C6 position is overwhelmingly favored for nucleophilic substitution over the C2 position, particularly in 2,6-dihalopurines.

Regioselectivity in 2,6-Dichloropurines

Experimental evidence strongly indicates that nucleophilic substitution on 2,6-dichloropurine (B15474) and its derivatives occurs selectively at the C6 position. Studies have shown that when 2,6-dichloropurine ribonucleoside is subjected to nucleophilic attack, the substitution reaction exclusively takes place at the C6 position, with no reaction observed at the C2 position[1]. This pronounced regioselectivity is attributed to the greater electron deficiency at the C6 position compared to the C2 position.

SubstrateNucleophilePosition of SubstitutionReference
2,6-Dichloropurine RibonucleosideVarious NucleophilesC6 (Exclusive)[1]
Experimental Protocol: General Procedure for Nucleophilic Substitution at C6 of 6-Chloropurines

The following protocol is a general method for the synthesis of C6-aryl-substituted purine analogues via direct arylation of 6-chloropurines.

Materials:

  • 6-Chloropurine (B14466) derivative

  • Activated aromatic compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (refluxing)

Procedure:

  • To a solution of the 6-chloropurine in 1,2-dichloroethane, add a 3-fold excess of anhydrous AlCl₃.

  • Add the activated aromatic compound to the mixture.

  • Reflux the reaction mixture for 0.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the product using appropriate chromatographic techniques.

This method has been shown to yield moderate to excellent yields of the C6-arylated purine derivatives[2].

Comparative Analysis: Pyridines

The situation for pyridines is more nuanced compared to purines. While both C2 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, the regioselectivity can be influenced by several factors, including the nature of the substituents on the pyridine ring and the reaction conditions.

Factors Influencing C2 vs. C6 Selectivity

In 2,6-dihalopyridines, the competition between the C2 and C6 positions for nucleophilic attack is a critical aspect of their chemistry. The presence of other substituents on the pyridine ring can significantly impact the electronic and steric environment of these positions, thereby directing the incoming nucleophile to one site over the other.

For instance, in the reaction of 2,6-dichloro-3-trichloromethylpyridine with nucleophiles, substitution is observed at the ring chlorine atoms, but this is often accompanied by reactions at the trichloromethyl group, indicating a complex interplay of reactive sites[3].

Quantitative Data on Halopyridine Reactivity
SubstrateNucleophileRelative Rate Constant (kF/kCl)
2-Fluoropyridine (B1216828)Sodium Ethoxide320
2-ChloropyridineSodium Ethoxide1

Data adapted from a comparative study on monosubstituted pyridines, with the trend being applicable to 2,6-disubstituted analogs[4].

Experimental Protocol: Competitive Nucleophilic Aromatic Substitution on 2,6-Dihalopyridines

This protocol outlines a competitive reaction to qualitatively and quantitatively compare the reactivity of 2,6-difluoropyridine (B73466) and 2,6-dichloropyridine (B45657) with a nucleophile.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.2 M stock solutions of 2,6-difluoropyridine and 2,6-dichloropyridine in DMSO.

    • Prepare a 0.4 M stock solution of piperidine in DMSO.

    • Prepare a stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • In a reaction vial, combine equal volumes of the 2,6-difluoropyridine and 2,6-dichloropyridine stock solutions.

    • Add a known amount of the internal standard stock solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the piperidine stock solution.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench them.

  • Analysis:

    • Analyze the quenched samples by UPLC or GC-MS.

    • Determine the concentration of the remaining 2,6-difluoropyridine and 2,6-dichloropyridine relative to the internal standard at each time point.

    • Plot the concentration of each substrate versus time to determine the reaction rates and relative reactivity[4].

Signaling Pathways and Reaction Mechanisms

The underlying principle governing the regioselectivity in these reactions is the stabilization of the intermediate Meisenheimer complex. The following diagrams, generated using the DOT language, illustrate the reaction mechanism for nucleophilic aromatic substitution on a generic dihalopurine and dihalopyridine.

sn_ar_purine substrate 2,6-Dihalopurine intermediate Meisenheimer Complex (Attack at C6) substrate->intermediate + Nu⁻ nucleophile Nu⁻ product 6-Substituted-2-halopurine intermediate->product - X⁻ leaving_group X⁻ intermediate->leaving_group

Caption: Nucleophilic substitution at the C6 position of a 2,6-dihalopurine.

sn_ar_pyridine cluster_c2 Attack at C2 cluster_c6 Attack at C6 substrate 2,6-Dihalopyridine intermediate_c2 Meisenheimer Complex (Attack at C2) substrate->intermediate_c2 + Nu⁻ intermediate_c6 Meisenheimer Complex (Attack at C6) substrate->intermediate_c6 + Nu⁻ nucleophile Nu⁻ product_c2 2-Substituted-6-halopyridine intermediate_c2->product_c2 - X⁻ product_c6 6-Substituted-2-halopyridine intermediate_c6->product_c6 - X⁻ leaving_group X⁻

Caption: Competing pathways for nucleophilic substitution at C2 and C6 of a 2,6-dihalopyridine.

Conclusion

The comparative analysis of nucleophilic substitution at the C2 and C6 positions reveals distinct reactivity patterns for purines and pyridines. In 2,6-dihalopurines, the C6 position is the exclusive site of attack due to its higher electrophilicity. For 2,6-dihalopyridines, the regioselectivity is more subtle and can be influenced by various factors, necessitating careful consideration of the substrate and reaction conditions. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the rational design and synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

A Comparative Guide to the Environmental Impact of 2,6-Dichloro-3-Nitropyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dichloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is achieved through various chemical routes. The selection of a particular synthesis method has significant implications for environmental impact, safety, and economic viability. This guide provides an objective comparison of the predominant synthesis methods, supported by available experimental data, to assist researchers and chemical production managers in making informed decisions that align with green chemistry principles.

Comparison of Key Synthesis Methods

Four primary methods for the synthesis of this compound are evaluated:

  • Traditional Method: Direct nitration of 2,6-dichloropyridine (B45657) using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Oleum-Mediated Nitration: An improvement on the traditional method, utilizing oleum (B3057394) (fuming sulfuric acid) to moderate the reaction and reduce the evolution of hazardous gases.

  • Multi-step Synthesis from Acyclic Precursors: A newer approach that avoids the direct nitration of a pyridine (B92270) ring, starting from 2-nitroacetate and 2-halogenated acrylate (B77674).

  • Sulfamic Acid Catalyzed Nitration: A catalytic approach aimed at reducing the consumption of strong acids.

The following tables summarize the quantitative and qualitative aspects of each method based on available data.

Quantitative Data Comparison
ParameterTraditional MethodOleum-Mediated NitrationMulti-step Synthesis from Acyclic PrecursorsSulfamic Acid Catalyzed Nitration
Starting Materials 2,6-dichloropyridine, Fuming Nitric Acid, Sulfuric Acid2,6-dichloropyridine, Nitric Acid, Oleum2-Nitroacetate, 2-Halogenated Acrylate, Ammonia (B1221849), Chlorinating Agent2,6-dichloropyridine, Nitric Acid, Sulfuric Acid, Sulfamic Acid
Reported Yield 46% - 80%[1][2]~70% - 77%[3]> 80% (total yield)> 80%[4]
Reaction Temperature 65°C - 150°C[2][3][4]85°C - 150°C[3]Not specified, likely moderate20°C - 150°C[4]
Key Reagents Fuming HNO₃, H₂SO₄HNO₃, Oleum (H₂SO₄ + SO₃)Organic Base, Ammonia, Triphosgene (B27547) or POCl₃HNO₃, H₂SO₄, Sulfamic Acid
Byproducts Nitrogen Oxides (NOx), Acidic WastewaterReduced Nitrogen Oxides, Sulfuric Acid WasteHalide Salts, CO₂, Phosphate or Chloride Waste, Organic WasteReduced Acidic Wastewater, Sulfate Salts
Qualitative Environmental and Safety Comparison
AspectTraditional MethodOleum-Mediated NitrationMulti-step Synthesis from Acyclic PrecursorsSulfamic Acid Catalyzed Nitration
Environmental Impact High. Generation of toxic NOx fumes contributes to air pollution and acid rain.[3] Large volumes of corrosive and acidic wastewater require extensive treatment.[4]Moderate. Reduced evolution of NOx gases compared to the traditional method.[3] Still generates significant acidic waste. Oleum is highly corrosive and hazardous.[3][5][6]Low to Moderate. Avoids the use of concentrated nitric and sulfuric acid, leading to safer and more environmentally friendly production. The nature of the chlorinating agent (e.g., triphosgene, phosphorus oxychloride) significantly impacts the environmental profile.[7][8][9][10]Moderate. Reduces the overall amount of nitric and sulfuric acid required, thus lessening environmental pollution and the difficulty of wastewater treatment.[4]
Safety Hazards High. Use of highly corrosive and fuming acids.[11] Evolution of toxic and hazardous brown nitrogen oxide fumes.[3] High reaction temperatures pose a risk of runaway reactions.High. Oleum is extremely corrosive and reacts violently with water.[5][6][12] High reaction temperatures are still required.Moderate. Avoids strong nitrating agents. The use of reagents like triphosgene or phosphorus oxychloride requires stringent handling protocols due to their high toxicity.[4][7][9][10][13]Moderate. While reducing the quantity of strong acids, the reaction still involves corrosive and hazardous materials.[14][15][16][17][18]
Green Chemistry Principles Poor. High use of hazardous reagents, generation of hazardous byproducts, and harsh reaction conditions.Fair. An incremental improvement over the traditional method by reducing hazardous gas evolution.Good. Adheres to principles of designing safer chemicals and synthesis routes by avoiding harsh nitrating conditions. The overall "greenness" depends heavily on the chosen chlorinating agent.Good. Utilizes a catalyst to reduce the consumption of reagents, a key principle of green chemistry.[4]

Experimental Protocols

Traditional Method: Nitration with Mixed Acids
  • Procedure: 2,6-dichloropyridine (1 equivalent) is gradually added to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.[2]

  • The reaction mixture is then heated to 65°C for 2 hours.[2]

  • After completion, the mixture is cooled to room temperature and quenched by pouring it onto ice water.[2]

  • The precipitated solid is filtered, washed with water until neutral, and dried to yield this compound.[1]

Oleum-Mediated Nitration
  • Procedure: 2,6-dichloropyridine (1 equivalent) is added to 10-65% oleum at 0°C.[3]

  • Nitric acid (1.5 to 10 equivalents) is then added slowly to the mixture.[3]

  • The reaction mixture is heated to a temperature between 85°C and 150°C for several hours.[3]

  • Work-up involves cooling the reaction mixture and pouring it into crushed ice, followed by filtration, washing, and drying of the product.[1]

Multi-step Synthesis from Acyclic Precursors
  • Step 1 & 2: 1,4-Addition and Cyclization: 2-nitroacetate and a 2-halogenated acrylate are reacted in the presence of an organic base. Subsequently, ammonia is added to induce cyclization, forming 2,6-dihydroxy-3-nitropyridine.

  • Step 3: Chlorination: The intermediate, 2,6-dihydroxy-3-nitropyridine (1 equivalent), is reacted with a chlorinating agent such as triphosgene (0.65 equivalents) in a solvent like N,N-dimethylformamide at 80-85°C for 6 hours.[1]

  • The reaction mixture is then cooled and poured into ice water. The product is extracted with an organic solvent (e.g., chloroform), washed with brine, dried, and the solvent is evaporated to yield this compound.[1]

Sulfamic Acid Catalyzed Nitration
  • Procedure: 2,6-dichloropyridine (1 equivalent), nitric acid (1 to 10 equivalents), and a catalytic amount of sulfamic acid (0.01 to 1 equivalent) are mixed in sulfuric acid as a solvent.[4]

  • The mixture is heated at a temperature between 20°C and 150°C for 10 to 40 hours.[4]

  • Post-reaction, the solution is cooled and poured into ice water to precipitate the product, which is then filtered, washed, and dried.[4]

Mandatory Visualizations

Environmental Impact Assessment Workflow

cluster_0 Synthesis Route Selection cluster_1 Environmental Impact Assessment cluster_2 Decision Matrix A Traditional Method (Mixed Acids) E Reagent & Solvent Hazards A->E F Waste Generation (NOx, Acidic Effluent) A->F G Energy Consumption (High Temperatures) A->G H Product Yield & Atom Economy A->H I Safety & Process Hazards A->I B Oleum-Mediated Nitration B->E B->F B->G B->H B->I C Multi-step Synthesis (Acyclic Precursors) C->E C->F C->G C->H C->I D Catalytic Method (Sulfamic Acid) D->E D->F D->G D->H D->I J Overall Environmental Friendliness E->J F->J G->J H->J I->J

Caption: Workflow for assessing the environmental impact of different synthesis routes for this compound.

Conclusion

The traditional synthesis of this compound via direct nitration with mixed acids, while straightforward, presents significant environmental and safety challenges, primarily due to the evolution of toxic nitrogen oxides and the use of large quantities of corrosive acids. The oleum-mediated method offers a slight improvement by mitigating the release of NOx.

More contemporary approaches, such as the multi-step synthesis from acyclic precursors and the sulfamic acid-catalyzed nitration, represent significant strides towards greener and safer production. The multi-step synthesis, in particular, by avoiding the direct nitration of the pyridine ring, circumvents the major environmental hazards associated with the traditional methods and boasts a higher overall yield. However, a thorough assessment of the environmental impact of the chlorinating agents used in this process is crucial. The catalytic use of sulfamic acid also presents a promising alternative by reducing the consumption of strong acids.

For researchers and manufacturers, the choice of synthesis method should not be based solely on yield but should also incorporate a comprehensive evaluation of the environmental footprint, inherent safety, and alignment with the principles of green chemistry. The newer methods, despite potentially involving more steps or less common reagents, offer a clear path toward more sustainable and responsible chemical manufacturing.

References

A Comparative Guide to the Synthesis of 2,6-dichloro-3-nitropyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The production of 2,6-dichloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is achievable through several synthetic pathways.[1][2] This guide provides a detailed cost-benefit analysis of four prominent synthetic protocols, offering researchers, scientists, and drug development professionals a comprehensive comparison to inform their manufacturing strategies. The evaluation encompasses key performance indicators such as reaction yield, purity, reaction time, and temperature, alongside a qualitative assessment of reagent costs and environmental impact.

Comparative Analysis of Synthetic Protocols

The four primary methods for synthesizing this compound are:

  • Direct Nitration of 2,6-dichloropyridine (B45657): A classic approach utilizing a mixture of nitric acid and sulfuric acid.

  • Nitration using Oleum (B3057394): A variation of the direct nitration method employing oleum to reduce hazardous byproducts.

  • Chlorination of 2,6-dihydroxy-3-nitropyridine: A two-step process involving the synthesis and subsequent chlorination of a dihydroxy intermediate.

  • Multi-step Synthesis from 2-Nitroacetate: A longer pathway that also proceeds through the 2,6-dihydroxy-3-nitropyridine intermediate.

The following table summarizes the key quantitative data for each protocol, facilitating a direct comparison of their efficiencies.

ParameterProtocol 1: Direct NitrationProtocol 2: Nitration with OleumProtocol 3: ChlorinationProtocol 4: Multi-step Synthesis
Starting Material 2,6-dichloropyridine2,6-dichloropyridine2,6-dihydroxy-3-nitropyridineMethyl 2-nitroacetate, Methyl 2-chloroacrylate (B1238316)
Key Reagents Nitric acid, Sulfuric acidNitric acid, OleumPhosphorus oxychloride or Triphosgene (B27547)DBN, Ammonia
Yield (%) 51.8 - 88.3%[3][4]72.5 - 77% (corrected)[5]92.1 - 92.9%[6][7]~90% (for dihydroxy intermediate)[7]
Purity (%) 95.5 - 98.3%[3]~97.2%[5]99.1 - 99.3%[6][7]99.2 - 99.5% (for dihydroxy intermediate)[7]
Reaction Time (h) 10 - 40 h[3]2 - 5.5 h[5]6 - 8 h[6][7]~9 h (for dihydroxy intermediate)[7]
Reaction Temp. (°C) 20 - 150°C[3]68 - 144°C[5]80 - 85°C[6][7]40 - 145°C[7]
Relative Cost Low to MediumMediumHighMedium to High
Environmental Impact HighMediumLow to MediumMedium

Experimental Protocols

Protocol 1: Direct Nitration of 2,6-dichloropyridine

This method involves the direct nitration of 2,6-dichloropyridine using a mixture of concentrated nitric acid and sulfuric acid. A variation of this protocol utilizes potassium nitrate (B79036) in place of nitric acid.[6] Another patented method introduces sulfamic acid as a catalyst to improve yield and reduce the amount of acid required.[3]

General Procedure (with Nitric and Sulfuric Acid): To a solution of 2,6-dichloropyridine (0.2 mol) in sulfuric acid, nitric acid (0.2 to 1.26 mol) is added.[3][4] The reaction mixture is heated to a temperature between 20°C and 150°C for a period of 10 to 40 hours.[3] Upon completion, the mixture is cooled and poured into ice water, causing the product to precipitate. The solid is then filtered, washed until neutral, and dried to yield this compound.[3]

General Procedure (with Sulfamic Acid Catalyst): 2,6-dichloropyridine (0.2 mol) is added to sulfuric acid, followed by the addition of nitric acid and a catalytic amount of sulfamic acid (1-30 mol%). The reaction is maintained at a temperature between 20°C and 150°C for 10-40 hours.[3] The workup procedure is similar to the uncatalyzed reaction.

Protocol 2: Nitration of 2,6-dichloropyridine with Oleum

This improved nitration process uses oleum (10-65% strength) in place of concentrated sulfuric acid. This allows for a lower molar ratio of nitric acid to 2,6-dichloropyridine and minimizes the evolution of hazardous nitrogen oxide fumes.[5]

General Procedure: 2,6-dichloropyridine (0.20 mole) is added to oleum at 0°C. White fuming nitric acid is then added over a period of 20 minutes. The mixture is heated to a temperature between 68°C and 144°C for 2 to 5.5 hours.[5] The reaction mixture is then poured into water at 0°C, and the precipitated product is filtered, washed, and dried.[5]

Protocol 3: Chlorination of 2,6-dihydroxy-3-nitropyridine

This two-step protocol first involves the synthesis of 2,6-dihydroxy-3-nitropyridine, which is then chlorinated to the final product. This method avoids the use of concentrated nitric and sulfuric acids, making it a safer and more environmentally friendly option.[7]

General Procedure: 2,6-dihydroxy-3-nitropyridine (0.2 mol) is reacted with a chlorinating agent such as phosphorus oxychloride (0.5 mol) or triphosgene (0.13 mol) in a solvent like 1,2-dichloroethane (B1671644) or N,N-dimethylformamide.[6][7] The reaction is carried out at a temperature of 80-85°C for 6 to 8 hours.[6][7] After cooling, the reaction mixture is poured into ice water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the final product.[6][7]

Protocol 4: Multi-step Synthesis from 2-Nitroacetate and 2-Halogenated Acrylate

This pathway also proceeds through the 2,6-dihydroxy-3-nitropyridine intermediate, which is then chlorinated as described in Protocol 3.

Procedure for 2,6-dihydroxy-3-nitropyridine synthesis: Methyl 2-nitroacetate (0.5 mol) and methyl 2-chloroacrylate (0.5 mol) are reacted in N,N-dimethylformamide in the presence of DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) at 60-65°C for 4 hours. Ammonia gas is then introduced, and the reaction is stirred for another 4 hours at 40-45°C, followed by 5 hours at 140-145°C.[7] After workup, 2,6-dihydroxy-3-nitropyridine is obtained with a high yield and purity.[7]

Synthetic Pathway Visualizations

The following diagrams illustrate the workflows for the different synthetic protocols.

Protocol_1_Direct_Nitration cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2_6_Dichloropyridine 2,6-Dichloropyridine Nitration Nitration 2_6_Dichloropyridine->Nitration Nitrating_Mixture Nitric Acid Sulfuric Acid Nitrating_Mixture->Nitration Final_Product This compound Nitration->Final_Product Yield: 51.8-88.3%

Protocol 1: Direct Nitration Workflow

Protocol_2_Nitration_with_Oleum cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2_6_Dichloropyridine 2,6-Dichloropyridine Nitration Nitration 2_6_Dichloropyridine->Nitration Nitrating_Mixture Nitric Acid Oleum Nitrating_Mixture->Nitration Final_Product This compound Nitration->Final_Product Yield: 72.5-77%

Protocol 2: Nitration with Oleum Workflow

Protocol_3_Chlorination cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Dihydroxy_Intermediate 2,6-Dihydroxy-3-nitropyridine Chlorination Chlorination Dihydroxy_Intermediate->Chlorination Chlorinating_Agent Phosphorus Oxychloride or Triphosgene Chlorinating_Agent->Chlorination Final_Product This compound Chlorination->Final_Product Yield: 92.1-92.9%

Protocol 3: Chlorination Workflow

Protocol_4_Multistep_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_intermediate Intermediate Nitroacetate Methyl 2-nitroacetate Cyclization 1,4-Addition & Cyclization Nitroacetate->Cyclization Acrylate Methyl 2-chloroacrylate Acrylate->Cyclization DBN_Ammonia DBN, Ammonia DBN_Ammonia->Cyclization Dihydroxy_Intermediate 2,6-Dihydroxy-3-nitropyridine Cyclization->Dihydroxy_Intermediate Yield: ~90%

Protocol 4: Multi-step Synthesis Workflow (First Stage)

Cost-Benefit Discussion

Protocol 1 (Direct Nitration) represents the most traditional and straightforward approach. The starting material, 2,6-dichloropyridine, is readily available. However, this method often suffers from lower yields and the use of large quantities of corrosive and hazardous acids, posing significant environmental and safety concerns. The use of a sulfamic acid catalyst can improve yields and reduce acid consumption, offering a more sustainable version of this classic route.[3]

Protocol 2 (Nitration with Oleum) offers an improvement over the standard direct nitration by reducing the evolution of toxic nitrogen oxides and allowing for a lower stoichiometric amount of nitric acid.[5] While the use of oleum still requires careful handling, the improved safety profile and potentially higher corrected yields make it a more attractive option for larger-scale production compared to the classic nitration method.

Protocol 3 (Chlorination) provides the highest reported yields and purity.[6][7] By avoiding the harsh conditions of direct nitration, it is considered a safer and more environmentally friendly process.[7] However, the cost of the starting material, 2,6-dihydroxy-3-nitropyridine, and the chlorinating agents can be higher, impacting the overall cost-effectiveness.

Protocol 4 (Multi-step Synthesis) also boasts high yields for the intermediate and final product. While it involves more steps, the starting materials are relatively inexpensive and readily available.[7] This method also avoids the use of concentrated strong acids for nitration, aligning with green chemistry principles. The overall cost-benefit would depend on the efficiency of each step and the cost of all reagents involved.

Conclusion

The choice of the optimal synthetic protocol for this compound depends on a balance of several factors, including desired yield and purity, cost of raw materials, safety considerations, and environmental impact.

For high-purity applications where yield is paramount, the Chlorination of 2,6-dihydroxy-3-nitropyridine (Protocol 3) stands out as the most efficient method, despite potentially higher initial reagent costs. For large-scale industrial production where cost and safety are major drivers, the Nitration with Oleum (Protocol 2) or the catalyzed version of Direct Nitration (Protocol 1) present viable alternatives with improved safety and environmental profiles compared to the traditional nitration method. The Multi-step Synthesis (Protocol 4) offers a promising green alternative, although the overall process efficiency needs to be carefully evaluated for industrial-scale implementation.

Ultimately, a thorough process optimization and a detailed cost analysis of raw materials and waste disposal for each specific manufacturing setting are crucial for making an informed decision.

References

Navigating Reaction Selectivity: A Guide to Kinetic vs. Thermodynamic Control in 2,6-Dichloro-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction outcomes is paramount. In the realm of heterocyclic chemistry, the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitropyridine presents a classic case of the delicate balance between kinetic and thermodynamic control, dictating the formation of distinct regioisomers with potentially different pharmacological profiles.

This guide provides a comprehensive comparison of the factors influencing the reaction pathways of this compound with nucleophiles, supported by available experimental insights and detailed protocols.

The Dichotomy of Reactivity: C-2 vs. C-6 Substitution

The reaction of this compound with nucleophiles can theoretically yield two primary monosubstituted products: substitution at the C-2 position (ortho to the nitro group) or the C-6 position (para to the nitro group). Experimental observations and theoretical considerations suggest that this regioselectivity is a function of the reaction conditions, highlighting the principles of kinetic and thermodynamic control.

Under kinetic control , where reactions are typically run at lower temperatures and for shorter durations, the product that is formed fastest is the major product. In the case of this compound, this is predominantly the 2-substituted isomer . The strong inductive electron-withdrawing effect of the adjacent nitro group at the C-3 position renders the C-2 position more electrophilic and thus more susceptible to rapid nucleophilic attack.[1][2][3]

Conversely, under thermodynamic control , which is favored by higher temperatures and longer reaction times that allow for equilibrium to be established, the most stable product will be the major isomer. For this substrate, the 6-substituted isomer is considered the more thermodynamically stable product.[1][2][3] This stability is attributed to the para relationship between the electron-withdrawing nitro group and the incoming nucleophile, which allows for more effective resonance stabilization of the molecule.

Data Presentation: A Comparative Overview

While specific quantitative data comparing the product ratios of C-2 and C-6 substitution on this compound under varying conditions is not extensively documented in readily available literature, studies on analogous systems provide valuable insights. For instance, research on the related compound, 2,6-dichloro-3-(methoxycarbonyl)pyridine, demonstrated a dramatic solvent-dependent shift in regioselectivity. In a non-polar solvent like dichloromethane (B109758) (DCM), the reaction with 1-methylpiperazine (B117243) yielded a 16:1 ratio in favor of the C-2 (kinetic) product. However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the selectivity was inverted to a 2:1 ratio favoring the C-6 (thermodynamic) product.[1] This suggests that solvent polarity plays a crucial role in influencing the energy barriers of the competing reaction pathways.

Based on the available information, a qualitative comparison for the reaction of this compound with a generic nucleophile (Nu) can be summarized as follows:

Reaction ConditionMajor ProductControlling FactorRationale
Low Temperature, Short Reaction Time2-Substituted-6-chloro-3-nitropyridineKinetic ControlFaster rate of formation due to the strong inductive effect of the adjacent nitro group.[2][3]
High Temperature, Long Reaction Time6-Substituted-2-chloro-3-nitropyridineThermodynamic ControlFormation of the more stable isomer with para-disposition of the nitro group and nucleophile.[2][3]
Polar Aprotic Solvents (e.g., DMSO)Potentially higher proportion of the 6-substituted (thermodynamic) productSolvation EffectsStabilization of the transition state leading to the thermodynamic product.[1]
Non-polar Solvents (e.g., DCM)Predominantly the 2-substituted (kinetic) productSolvation EffectsLess stabilization of the more polar transition state for the thermodynamic pathway.[1]

Visualizing the Reaction Pathways

The competing kinetic and thermodynamic pathways for the nucleophilic substitution of this compound can be visualized as follows:

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound TS_Kinetic Transition State (Kinetic) This compound->TS_Kinetic Low Temp, Short Time TS_Thermo Transition State (Thermodynamic) This compound->TS_Thermo High Temp, Long Time Nucleophile Nucleophile Nucleophile->TS_Kinetic Nucleophile->TS_Thermo Kinetic_Product 2-Substituted Product (Kinetic) TS_Kinetic->Kinetic_Product Faster Rate Thermo_Product 6-Substituted Product (Thermodynamic) TS_Thermo->Thermo_Product More Stable Kinetic_Product->Thermo_Product Equilibration (High Temp)

Kinetic vs. Thermodynamic Reaction Pathways

Experimental Protocols

Synthesis of the Kinetic Product: 2-Amino-6-chloro-3-nitropyridine

This protocol describes the synthesis of the kinetically favored product through the reaction of this compound with ammonia (B1221849).

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or isopropanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous ammonia solution to the cooled solution with stirring.

  • Allow the reaction mixture to stir at a controlled temperature (e.g., 35-40°C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration, wash it with cold water until the washings are neutral, and dry it under vacuum.

Synthesis of the Starting Material: this compound

The starting material can be synthesized via the nitration of 2,6-dichloropyridine (B45657).

Materials:

  • 2,6-Dichloropyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid or potassium nitrate

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,6-dichloropyridine to concentrated sulfuric acid.

  • To this mixture, slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) while maintaining a low temperature.[4][5]

  • After the addition is complete, the reaction mixture may be stirred at room temperature and then heated (e.g., to 65°C or 120°C) for several hours to ensure complete reaction.[4][6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.[4][6]

Experimental Workflow Visualization

The general workflow for investigating the kinetic versus thermodynamic control in the reaction of this compound with a nucleophile is outlined below.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_conclusion Conclusion A Synthesize and purify This compound B Set up parallel reactions with a chosen nucleophile A->B C Vary reaction parameters: - Temperature (e.g., 0°C, RT, 80°C) - Reaction Time (e.g., 1h, 6h, 24h) - Solvent (e.g., DCM, Toluene, DMSO) B->C D Quench reactions and work up the product mixture C->D E Analyze product ratio (C-2 vs. C-6) using GC-MS or NMR spectroscopy D->E F Determine conditions for kinetic and thermodynamic control E->F

Workflow for Investigating Reaction Control

Conclusion

The regioselectivity in nucleophilic aromatic substitution reactions of this compound serves as a compelling example of the principles of kinetic and thermodynamic control. While the C-2 substituted product is generally favored under kinetic conditions due to the activating inductive effect of the nitro group, the more stable C-6 substituted product is expected to predominate under thermodynamic control. For researchers in drug development and organic synthesis, a thorough understanding and careful manipulation of reaction parameters such as temperature, reaction time, and solvent are critical to selectively synthesize the desired regioisomer and ultimately control the biological activity of the final product. Further quantitative studies are warranted to fully map the reactivity landscape of this versatile synthetic intermediate.

References

advantages of using 2,6-dichloro-3-nitropyridine over alternative pyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of heterocyclic intermediates, substituted pyridines play a crucial role. This guide provides a comprehensive comparison of 2,6-dichloro-3-nitropyridine against its common alternatives, namely 2-chloro-3-nitropyridine (B167233) and 2,6-difluoro-3-nitropyridine (B1354151). We will delve into the nuanced advantages of this compound, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its strategic utility.

Enhanced and Tunable Reactivity: A Key Performance Indicator

The primary advantage of this compound lies in its heightened and regioselective reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of two chlorine atoms, coupled with the strong electron-withdrawing nitro group, significantly activates the pyridine (B92270) ring for nucleophilic attack. This activation is more pronounced than in 2-chloro-3-nitropyridine, which possesses only one activating chlorine atom.

A critical aspect of the reactivity of this compound is the differential reactivity of the two chlorine atoms. The chlorine at the C-2 position is kinetically favored for nucleophilic substitution due to the strong inductive electron-withdrawing effect of the adjacent nitro group at C-3.[1][2] This makes the C-2 position more electron-deficient and thus more susceptible to initial attack.[1][2] However, substitution at the C-6 position can also be achieved, often leading to the thermodynamically more stable product.[1][2] This tunable reactivity allows for sequential and site-selective functionalization, a highly desirable feature in the synthesis of complex molecules.

In contrast, 2,6-difluoro-3-nitropyridine, while generally more reactive than its chloro-analogue due to the higher electronegativity of fluorine, can sometimes be less desirable. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, and while this enhances the rate of nucleophilic attack, it can sometimes lead to challenges in controlling the reaction and may require harsher conditions for subsequent transformations.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound2-Chloro-3-nitropyridine2,6-Difluoro-3-nitropyridine
Molecular Weight 192.99 g/mol 158.55 g/mol 160.08 g/mol
Melting Point 58-61 °C102-104 °C25-27 °C
Reactivity in SNAr High, with two reactive sitesModerate, with one reactive siteVery high, with two reactive sites
Key Advantage Tunable regioselectivity for sequential substitutionsSimpler substitution patternsHighest reactivity for rapid substitutions

Application in the Synthesis of High-Value Molecules

The advantages of this compound are prominently demonstrated in the industrial synthesis of high-value agrochemicals and pharmaceuticals.

Fluopyram Synthesis: A Case Study

Fluopyram, a broad-spectrum fungicide and nematicide, is a key agricultural product. Its synthesis often utilizes a substituted pyridine core. While various routes exist, the use of a di-substituted pyridine intermediate like 2,3-dichloro-5-(trifluoromethyl)pyridine, which shares reactivity principles with this compound, highlights the importance of having multiple reactive handles for building complex molecules. The synthesis involves a key nucleophilic substitution step to introduce a side chain, followed by further modifications. The ability to perform selective substitutions is crucial for achieving high yields and purity.

TU-199 Precursor Synthesis: Pharmaceutical Relevance

This compound is an important intermediate in the synthesis of the anti-ulcer drug TU-199.[3] The synthesis involves the reaction of this compound with a nucleophile, where the regioselective substitution at the C-2 position is a key step. This initial substitution is followed by further transformations of the remaining chlorine and the nitro group to build the final complex structure of the drug.

Experimental Protocols

Detailed methodologies for key reactions are essential for reproducible research and development. Below are representative protocols for the synthesis of this compound and a general procedure for its nucleophilic amination.

Synthesis of this compound

Protocol 1: Nitration of 2,6-Dichloropyridine (B45657)

  • Materials: 2,6-dichloropyridine (0.2 mol, 29.6g), 90% nitric acid (0.6 mol, 42.0g), sulfuric acid (100.0g), sulfamic acid (10 mol%, 1.94g).

  • Procedure:

    • To a reaction vessel, add sulfuric acid and 2,6-dichloropyridine.

    • Add nitric acid and sulfamic acid to the mixture.

    • Warm the reaction mixture to 30°C and stir for 20 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water until neutral, and dry to obtain this compound.

  • Expected Yield: 87.1%[4]

Table 2: Summary of Reported Yields for the Synthesis of this compound

ReactantsReaction ConditionsYield (%)Reference
2,6-Dichloropyridine, 30% Nitric Acid, Sulfuric Acid, Sulfamic Acid (1 mol%)110-120°C, 30h82.0[4]
2,6-Dichloropyridine, 65% Nitric Acid, Sulfuric Acid, Sulfamic Acid (30 mol%)20°C, 40h86.0[4]
2,6-Dichloropyridine, 90% Nitric Acid, Sulfuric Acid, Sulfamic Acid (10 mol%)50-60°C, 10h-[4]
2,6-Dichloropyridine, 90% Nitric Acid, Sulfuric Acid, Sulfamic Acid (10 mol%)30°C, 20h87.1[4]
Nucleophilic Amination of Pyridine Intermediates

Protocol 2: General Procedure for Amination of Halogenated Nitropyridines

  • Materials: Halogenated nitropyridine (e.g., this compound, 1.0 eq), primary or secondary amine (1.1 eq), triethylamine (B128534) (1.2 eq), ethanol (B145695) or acetonitrile.

  • Procedure:

    • Dissolve the halogenated nitropyridine in the chosen solvent in a round-bottom flask.

    • Add the amine and then triethylamine to the solution.

    • Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.[5]

Table 3: Illustrative Yields for Nucleophilic Substitution on Chloro-nitropyridines

Pyridine IntermediateNucleophileProductYield (%)Reference
2-Chloro-3-nitropyridineSubstituted anilines2-Anilino-3-nitropyridine derivatives90-94[6]
2-Chloro-3-nitropyridineHeterocyclic amidesImidazole[4,5-b]pyridine derivatives-[6]

Signaling Pathways and Mechanism of Action

The pyridine intermediates discussed are instrumental in synthesizing molecules that modulate critical biological pathways.

Fluopyram: Inhibition of Mitochondrial Respiration

Fluopyram's primary mode of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi and nematodes.[7] This inhibition disrupts the electron transport chain, thereby blocking ATP production and leading to cell death.

fluopyram_moa cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Fluopyram Fluopyram Fluopyram->ComplexII Inhibits

Caption: Fluopyram inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

TU-199: Proton Pump Inhibition

TU-199 is a proton pump inhibitor that targets the H+/K+-ATPase in the parietal cells of the stomach lining.[3][8] By irreversibly binding to the proton pump, it prevents the final step of gastric acid secretion, making it an effective treatment for acid-related disorders.

tu199_moa cluster_parietal_cell Gastric Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) K_in K+ (intracellular) H_K_ATPase->K_in H_out H+ (secreted) H_K_ATPase->H_out ATP-dependent H_in H+ (intracellular) H_in->H_K_ATPase Lumen Gastric Lumen K_out K+ (lumen) K_out->H_K_ATPase TU199 TU-199 TU199->H_K_ATPase Inhibits

Caption: TU-199 inhibits the H+/K+-ATPase (proton pump), blocking gastric acid secretion.

Conclusion

This compound offers significant advantages over its alternatives, particularly for the synthesis of complex, highly functionalized molecules. Its dual reactive sites with tunable regioselectivity provide a level of synthetic flexibility that is often crucial in multi-step synthetic campaigns. While alternatives like 2-chloro-3-nitropyridine offer simplicity and 2,6-difluoro-3-nitropyridine provides heightened reactivity, the strategic combination of reactivity and selectivity makes this compound a superior choice for many applications in the pharmaceutical and agrochemical industries. The experimental data, though not always from direct comparative studies, consistently points towards the robust and versatile nature of this important pyridine intermediate.

References

Unambiguous Structural Confirmation of 2,6-dichloro-3-nitropyridine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of the key synthetic intermediate, 2,6-dichloro-3-nitropyridine, has been achieved through single-crystal X-ray crystallography. This guide provides a comprehensive comparison of the crystallographic data with alternative analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering researchers and drug development professionals a detailed guide to the structural confirmation of this important compound.

The precise three-dimensional arrangement of atoms within a molecule is a critical parameter in drug discovery and development, influencing its biological activity and physicochemical properties. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination. This guide presents the crystallographic data for this compound and compares it with data obtained from other common spectroscopic methods, highlighting the strengths and limitations of each technique.

Comparative Analysis of Structural and Spectroscopic Data

The following tables summarize the key quantitative data obtained from X-ray crystallography, NMR and MS for this compound, providing a clear comparison of the information each technique yields.

Table 1: X-ray Crystallography Data for this compound. [1]

ParameterValue
Crystal Data
Chemical FormulaC₅H₂Cl₂N₂O₂
Formula Weight192.99 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.9021 (8) Å
b19.166 (2) Å
c11.0987 (9) Å
β122.072 (5)°
Volume1424.4 (2) ų
Z8
Data Collection
DiffractometerBruker SMART APEXII DUO CCD
RadiationMo Kα (λ = 0.71073 Å)
Temperature296 K
Measured Reflections16845
Independent Reflections4817
Refinement
R[F² > 2σ(F²)]0.067
wR(F²)0.180
Goodness-of-fit (S)1.08

The crystal structure reveals that the asymmetric unit of this compound contains two crystallographically independent molecules.[1] The pyridine (B92270) rings in both molecules are essentially planar.[1]

Table 2: Comparison of Spectroscopic Data for this compound.

TechniqueObserved DataInterpretation
¹H NMR δ ~8.3 ppm (d), ~7.7 ppm (d)Two distinct signals in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring.
¹³C NMR ~151, 146, 132, 126, 121 ppmFive distinct signals corresponding to the five carbon atoms of the pyridine ring.
GC-MS m/z: 192, 162, 146, 110Molecular ion peak at m/z 192 (M⁺) and characteristic fragmentation pattern.[2]
FT-IR ~1580, 1530, 1350, 800, 750 cm⁻¹Vibrational bands characteristic of C=C and C=N stretching in the aromatic ring, asymmetric and symmetric NO₂ stretching, and C-Cl stretching.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the structural confirmation of a small molecule like this compound using X-ray crystallography.

xray_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_validation Validation & Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Structural Analysis validation->analysis final_structure final_structure analysis->final_structure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

Detailed Experimental Protocols

1. Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was selected and mounted on a Bruker SMART APEXII DUO CCD area-detector diffractometer.[1] Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved using direct methods with the SHELXTL software package and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

2. NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Analysis: The analysis was performed on a GC system coupled to a mass spectrometer. A capillary column suitable for the separation of aromatic compounds was used. The oven temperature was programmed to ensure good separation of the analyte from any impurities. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.

  • FT-IR Analysis: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

References

A Comprehensive Guide to the Applications of 2,6-Dichloro-3-nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dichloro-3-nitropyridine is a versatile and highly reactive pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring two displaceable chlorine atoms and an electron-withdrawing nitro group, renders the pyridine ring susceptible to a variety of chemical transformations. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative reagents, detailed experimental protocols, and insights into the biological pathways of its derivatives.

Performance Comparison: Reactivity and Applications

The reactivity of this compound is primarily dictated by the electronic effects of its substituents. The electron-withdrawing nitro group, positioned ortho and para to the chlorine atoms, activates them towards nucleophilic aromatic substitution (SNAr). This makes it a valuable precursor for introducing various functionalities.

Alternative Building Blocks

While this compound is a valuable synthon, other dichlorinated heterocycles are employed for similar synthetic goals. The choice of building block often depends on the desired regioselectivity and the specific electronic properties of the target molecule.

  • 2,4-Dichloro-5-nitropyridine (B33049): This isomer is also highly activated towards SNAr. The nitro group at the 5-position strongly activates the chlorine at the C4 position, allowing for regioselective substitution. It is a common starting material for kinase inhibitors, particularly those targeting ALK5.[1]

  • Dichloropyrimidines: Compounds like 2,4-dichloropyrimidine (B19661) are widely used in the synthesis of kinase inhibitors. The two nitrogen atoms in the pyrimidine (B1678525) ring significantly influence the reactivity of the chlorine atoms, with the C4 position generally being more susceptible to nucleophilic attack. However, the regioselectivity can be sensitive to substituents on the ring.[2]

  • 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one: This heterocyclic scaffold provides an alternative core for the synthesis of kinase inhibitors, occupying a similar chemical space to di-anilinopyrimidines, a common motif in clinically approved kinase inhibitors.[3]

The selection of the appropriate starting material is a critical aspect of synthetic design, influencing reaction conditions, yields, and the biological activity of the final products.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound and its alternatives.

Table 1: Comparison of Reaction Yields for Nitration of 2,6-Dichloropyridine (B45657)

Nitrating Agent/CatalystReaction ConditionsYield (%)Reference
Nitric acid (30%), Sulfuric acid, Sulfamic acid (1 mol%)110-120 °C, 30h82.0[4]
Nitric acid (90%), Sulfuric acid, Sulfamic acid (10 mol%)50-60 °C, 10h86.0[4]
Nitric acid (90%), Sulfuric acid, Sulfamic acid (10 mol%)30 °C, 20h87.1[4]
Fuming nitric acid, 65% Oleum68-134 °C, 5.5h77 (corrected)[5]
30% Nitric acid/68% Sulfuric acid, 65% Oleum80-142 °C, 5.5h68.5 (uncorrected)[5]
Concentrated H₂SO₄, Potassium nitrate (B79036)120 °C, 10h80[6]

Table 2: Biological Activity of Kinase Inhibitors Derived from Pyridine and Pyrimidine Scaffolds

Compound ClassKinase TargetIC₅₀ (µM)Starting Material ScaffoldReference
Pyrimido[4,5-b]indol-4-aminesGSK-3α/β0.1 - >10Pyrimidine[7]
PyrazolodihydropyridinesGSK-3 isozymesNot specifiedPyridine[8]
Psoralidin (Natural Product)GSK-3α2.26-[9]
Psoralidin (Natural Product)GSK-3β4.23-[9]
Rosmarinic acid (Natural Product)GSK-3α5.14-[9]
Rosmarinic acid (Natural Product)GSK-3β2.24-[9]
4,5-Dihydro-1H-[10][11]dithiolo[3,4-c]quinoline-1-thionesJAK30.36 - 0.46Quinoline[12]
4,5-Dihydro-1H-[10][11]dithiolo[3,4-c]quinoline-1-thionesNPM1-ALK0.25 - 0.54Quinoline[12]
Substituted QuinazolinonesCDK90.115 - 0.142Quinazolinone[13]
Pyridine Bioisostere of Cabozantinibc-Met0.0049Pyridine[14]

Table 3: Insecticidal Activity of Pyridine-Based Compounds

InsecticideTarget PestLC₅₀Reference
ThiamethoxamAsian citrus psyllid (adults)1100 ng/g of plant tissue[15]
ImidaclopridAsian citrus psyllid (adults)2500 ng/g of plant tissue[15]
DinotefuranAsian citrus psyllid (adults)5500 ng/g of plant tissue[15]
Indoxacarb 14.5 SCTrichogramma chilonis0.0018%[16]
Imidacloprid 17.8 SLTrichogramma chilonis0.0027%[16]
Acetamiprid 20 SPTrichogramma chilonis0.0113%[16]

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound and related compounds.

Protocol 1: Synthesis of this compound via Nitration

Objective: To synthesize this compound from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Crushed ice

  • Ice water

  • 150 mL three-necked flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Stirring bar

  • Dropping funnel

Procedure:

  • To a 150 mL three-necked flask equipped with a magnetic stirrer, add 80 mL of concentrated sulfuric acid.

  • While stirring at room temperature, slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the flask.

  • Slowly add 10.1 g (0.1 mol) of potassium nitrate to the reaction mixture.

  • Continue stirring for 30 minutes after the addition is complete.

  • Slowly increase the temperature to 120 °C and maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • A white solid will precipitate. Filter the precipitate and wash it with ice water until the washings are neutral.

  • Dry the solid to obtain this compound. (Expected yield: ~80%).[6]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of a p70S6Kβ Inhibitor Precursor

Objective: To synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a precursor for a p70S6Kβ inhibitor.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Suitable solvent (e.g., DMF or NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq) in a suitable anhydrous solvent.

  • Add this compound (1.1 eq) to the solution.

  • Add N,N-diisopropylethylamine (DIEA) (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired product. The regiochemistry of the substitution at the 2-position of the pyridine ring can be confirmed by X-ray crystallography.[17]

Protocol 3: Synthesis of an Azo Dye from a Dichloro-nitropyridine Derivative (Adapted Protocol)

Objective: To demonstrate the synthesis of an azo dye from a 2,4-dichloro-5-aminopyridine intermediate, which can be derived from 2,4-dichloro-5-nitropyridine.

Part A: Reduction of the Nitro Group

  • Suspend 2,4-dichloro-5-nitropyridine (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium (B1175870) chloride.

  • Heat the mixture to reflux (70-80 °C) with vigorous stirring for 2-4 hours, monitoring by TLC.

  • After completion, cool and filter through celite to remove the iron. The filtrate contains 2,4-dichloro-5-aminopyridine.

Part B: Diazotization and Azo Coupling

  • Suspend the 2,4-dichloro-5-aminopyridine (1.0 eq) in a mixture of water and concentrated hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite (B80452) (1.0 eq) in cold water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline, 1.0 eq) in 10% hydrochloric acid and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the coupling component solution with stirring, keeping the temperature below 5 °C.

  • Adjust the pH to 4-5 with a saturated sodium acetate (B1210297) solution.

  • Stir for 2-3 hours, allowing the mixture to warm to room temperature.

  • Collect the precipitated azo dye by filtration, wash with cold water and ethanol, and dry.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and synthetic workflows related to the applications of this compound.

GSK3_Signaling_Pathway cluster_destruction Destruction Complex (Wnt OFF) cluster_nucleus Nuclear Events (Wnt ON) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin GSK3 GSK-3 Axin->GSK3 APC APC APC->GSK3 Beta_Catenin β-Catenin GSK3->Beta_Catenin P CK1 CK1 CK1->Beta_Catenin P Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Nucleus Nucleus Inhibitor GSK-3 Inhibitor (Derived from This compound) Inhibitor->GSK3 p70S6K_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt P TSC1_2 TSC1/TSC2 Akt->TSC1_2 P Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K P S6 Ribosomal Protein S6 p70S6K->S6 P Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Inhibitor p70S6Kβ Inhibitor (Derived from This compound) Inhibitor->p70S6K Synthetic_Workflow_Kinase_Inhibitor start 2,6-Dichloro- 3-nitropyridine snar Nucleophilic Aromatic Substitution (SNAr) start->snar amine Amine Nucleophile (e.g., Substituted Aniline) amine->snar intermediate1 2-Amino-6-chloro- 3-nitropyridine Derivative snar->intermediate1 suzuki Suzuki Cross-Coupling intermediate1->suzuki coupling_partner Boronic Acid or Ester coupling_partner->suzuki intermediate2 2-Amino-6-aryl- 3-nitropyridine Derivative suzuki->intermediate2 reduction Nitro Group Reduction intermediate2->reduction final_product Final Kinase Inhibitor reduction->final_product

References

Safety Operating Guide

Safe Disposal of 2,6-Dichloro-3-nitropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 2,6-Dichloro-3-nitropyridine is critical due to its hazardous properties. This chemical must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations. Under no circumstances should it be released into the environment or disposed of in regular trash.

This compound is a compound that causes skin and eye irritation, may lead to allergic skin reactions, and can cause respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is essential to mitigate risks during handling and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure all personnel are equipped with the appropriate PPE.[5]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][5]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust or vapors.[1][5]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[5]

  • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[5][6]

2. Waste Collection:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5][6]

  • The container must be compatible with the chemical to prevent degradation or reaction.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Indicate all associated hazards, such as "Toxic," "Irritant," and "Environmental Hazard."

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • The storage area should be cool, dry, and away from sources of ignition.[6][7]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Waste pyridine (B92270) and its derivatives may be disposed of via methods such as rotary kiln or liquid injection incineration.[8]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[5]

    • Sweep up the absorbed material and place it into a suitable container for disposal.[1][2]

    • Avoid generating dusty conditions.[1]

    • Ensure the area is well-ventilated.[1]

  • Large Spills:

    • For large spills, evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department without delay.[5]

Disposal Procedure Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Identify Waste as Hazardous A->B C Segregate from Incompatible Materials B->C D Collect in Designated, Labeled Container C->D E Seal Container D->E F Store in Secure, Ventilated Area E->F G Contact EHS or Licensed Contractor F->G H Transport to Approved Disposal Facility G->H S1 Assess Spill Size S2_small Small Spill: Absorb with Inert Material S1->S2_small Small S2_large Large Spill: Evacuate & Contact EHS S1->S2_large Large S3 Collect Spill Residue for Disposal S2_small->S3 S2_large->G S3->D Add to Waste Container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2,6-Dichloro-3-nitropyridine (CAS No. 16013-85-7). Adherence to these guidelines is paramount to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Health Effects

This compound is a hazardous substance that can cause significant health effects. It is classified as an irritant and a sensitizer.[1][2][3]

Summary of Health Hazards:

HazardDescription
Skin Irritation Causes skin irritation.[1][2][3][4]
Eye Irritation Causes serious eye irritation and may lead to chemical conjunctivitis.[1][2][3][4]
Respiratory Irritation Causes respiratory tract irritation.[1][2][3] Inhalation may also cause delayed pulmonary edema.[1][5]
Skin Sensitization May cause an allergic skin reaction upon re-exposure.[1][3][4]
Respiratory Sensitization May cause sensitization by inhalation, leading to inflammation of mucous membranes and eczematous eruptions in rare cases.[1][5]
Ingestion May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1][5]

The toxicological properties of this substance have not been fully investigated.[1][5] Chronic exposure may lead to delayed effects and allergic reactions in sensitive individuals.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to prevent all routes of exposure.

PPE CategorySpecifications
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are suitable for incidental contact, but for prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for damage before use and change them frequently. Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] A standard lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.
Respiratory Protection All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize dust and vapor inhalation.[4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]
Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation:

    • Ensure the work area within a certified chemical fume hood is clean and uncluttered.

    • Verify that all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, is readily accessible.

    • Confirm that an emergency eyewash station and safety shower are unobstructed and operational.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4]

    • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[1]

    • Keep the container tightly closed when not in use.[1][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][5]

    • Do not eat, drink, or smoke in the laboratory.[6][7]

    • Remove and wash contaminated clothing before reuse; destroy contaminated shoes.[1][5]

Storage:

  • Store in a tightly closed container.[1][5]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][4][5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. Do NOT use mouth-to-mouth resuscitation.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5]
Spill Clean up spills immediately, observing all safety precautions. Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1] Ensure adequate ventilation.[1]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7][8] Do not allow the product to enter drains, other waterways, or soil.[8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered contaminated and disposed of as hazardous waste.

Workflow for Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Segregate Chemical Waste handle2->disp1 post2 Remove and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Segregate Contaminated Solid Waste post2->disp2 disp4 Store in Designated Waste Area disp3 Label Waste Containers disp1->disp3 disp2->disp3 disp3->disp4

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.